molecular formula C17H34O B131142 2-Heptadecanone CAS No. 2922-51-2

2-Heptadecanone

Cat. No.: B131142
CAS No.: 2922-51-2
M. Wt: 254.5 g/mol
InChI Key: TVTCXPXLRKTHAU-UHFFFAOYSA-N
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Description

2-Heptadecanone is a saturated long-chain alkyl ketone that has emerged as a compound of significant interest in ecological and chemical ecology research. It is identified as a volatile constituent in various natural systems, including certain essential oils and cooked meats . A key area of research for this compound involves its function as a semiochemical. Studies have demonstrated that it is emitted by insect larvae infected with specific entomopathogenic nematodes, such as Steinernema feltiae . In this context, this compound, often in combination with other compounds like hexadecanal, acts as a highly potent deterrent to ants and other insect scavengers, protecting the infected host cadaver . This mechanism highlights its potential application in developing novel, environmentally benign insect behavior control strategies. Further research is focused on fully determining its ecological roles and application potential in pest management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadecan-2-one
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InChI

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3
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InChI Key

TVTCXPXLRKTHAU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H34O
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DSSTOX Substance ID

DTXSID6075061
Record name 2-Heptadecanone
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Molecular Weight

254.5 g/mol
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Physical Description

White flakes; [Sigma-Aldrich MSDS], Solid
Record name 2-Heptadecanone
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Boiling Point

318.00 to 320.00 °C. @ 760.00 mm Hg
Record name 2-Heptadecanone
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CAS No.

2922-51-2
Record name 2-Heptadecanone
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Record name 2-HEPTADECANONE
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Melting Point

48 °C
Record name 2-Heptadecanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physical and chemical properties of 2-Heptadecanone?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Heptadecanone (CAS No. 2922-51-2), a long-chain aliphatic methyl ketone.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound.

Chemical Identity and Structure

This compound, also known as methyl pentadecyl ketone, is a saturated fatty ketone with the chemical formula C₁₇H₃₄O.[2][3] Its structure consists of a seventeen-carbon aliphatic chain with a carbonyl group located at the second carbon position.

Molecular Structure:

Physical Properties

This compound is a white, solid substance at room temperature, often appearing as fine plates or flakes.[1][2] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties
PropertyValueSource(s)
Appearance White solid, fine plates/flakes[1][2]
Molecular Weight 254.45 g/mol [1]
Molecular Formula C₁₇H₃₄O[1]
CAS Number 2922-51-2[1]
Table 2: Thermodynamic Properties
PropertyValueConditionsSource(s)
Melting Point 47 - 50 °C[1]
Boiling Point 318 - 320 °C760 mmHg[2][3]
Flash Point 80.6 °C (177 °F)Closed Cup[3]
Vapor Pressure 0.0006 - 0.001 mmHg25 °C[1][3]
Heat of Vaporization 53.91 kJ/mol[1]
Table 3: Solubility and Partitioning
PropertyValueConditionsSource(s)
Solubility in Water 2.5 mg/L25 °C[1]
Solubility in Organic Solvents Soluble in alcohol[3]
logP (Octanol-Water Partition Coefficient) 7.091 - 7.3(estimated)[2][3]
Table 4: Other Physical Properties
PropertyValueConditionsSource(s)
Density 0.83 g/cm³20 °C[1]
Refractive Index 1.44[4]

Chemical Properties and Reactivity

As a ketone, this compound exhibits reactivity characteristic of the carbonyl functional group. It is a relatively stable compound under normal conditions.[5]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

  • Aldol Condensation: In the presence of a base, this compound can potentially undergo aldol condensation, though this is more common with smaller ketones.

  • Oxidation and Reduction: While resistant to mild oxidizing agents, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. Reduction of the carbonyl group, for instance with sodium borohydride, would yield 2-heptadecanol.

  • Stability: this compound is generally stable but may be sensitive to strong acids and bases which can catalyze reactions. It is incompatible with strong oxidizing agents.[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 5: Spectroscopic Data Summary
TechniqueKey FeaturesSource(s)
¹H NMR Signals corresponding to the methyl group adjacent to the carbonyl, the long methylene chain, and the terminal methyl group.[6]
¹³C NMR A characteristic peak for the carbonyl carbon, along with signals for the methyl and methylene carbons.[6]
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretching vibration in a ketone.[6]
Mass Spectrometry (MS) A molecular ion peak and characteristic fragmentation patterns.[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of long-chain ketones like this compound.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound is using a capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Boiling Point

Due to its high boiling point, the determination of the boiling point of this compound requires a suitable method for high-boiling liquids, such as the Thiele tube method or distillation.

  • Apparatus: Thiele tube or distillation apparatus, thermometer, heating mantle.

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The test tube is attached to a thermometer and heated in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound in various solvents can be determined by simple mixing experiments.

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.

    • The mixture is vigorously agitated using a vortex mixer for a set period.

    • The mixture is allowed to stand, and the solubility is observed visually. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed, or the concentration of the dissolved compound can be measured using a suitable analytical technique like gas chromatography.

Spectroscopic Analysis
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For quantitative analysis, a known amount of an internal standard can be added.

  • Sample Preparation (Solid): A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Data Acquisition: The solution is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the sample, and the MS provides mass spectra for identification.

Visualizations

Experimental Workflow for Property Determination

The following diagram illustrates a general workflow for the physical and chemical characterization of this compound.

experimental_workflow cluster_physical Physical Property Determination cluster_chemical Chemical & Structural Analysis cluster_reactivity Reactivity Studies MeltingPoint Melting Point (Capillary Method) BoilingPoint Boiling Point (Thiele Tube) Solubility Solubility (Gravimetric/GC) Density Density (Pycnometer) NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy (ATR/KBr) MS GC-MS Analysis Nucleophilic_Addition Nucleophilic Addition (e.g., with NaBH₄) Stability_Test Stability Testing (Acid/Base) Sample This compound Sample Sample->MeltingPoint Physical Tests Sample->BoilingPoint Physical Tests Sample->Solubility Physical Tests Sample->Density Physical Tests Sample->NMR Spectroscopic Analysis Sample->IR Spectroscopic Analysis Sample->MS Spectroscopic Analysis Sample->Nucleophilic_Addition Chemical Tests Sample->Stability_Test Chemical Tests

Caption: General experimental workflow for characterizing this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

spectroscopic_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Structure This compound Structure NMR NMR (¹H, ¹³C) IR IR MS MS Connectivity Carbon-Hydrogen Framework NMR->Connectivity Provides Functional_Groups Carbonyl Group (C=O) IR->Functional_Groups Identifies Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Determines Connectivity->Structure Confirms Functional_Groups->Structure Confirms Molecular_Weight->Structure Confirms

Caption: Interrelation of spectroscopic data for structural confirmation.

References

2-Heptadecanone: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptadecanone, a long-chain methyl ketone, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a natural product in various flora and fauna, its roles as a semiochemical in insect communication and as a potential biomarker in human disease have propelled it into the forefront of chemical ecology and biomedical research. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound. It details the experimental protocols for its isolation and analysis, presents quantitative data on its prevalence, and elucidates the known signaling pathways in which it is involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Discovery and Synthesis

While the broader class of methyl ketones was first discovered in the aromatic plant rue (Ruta graveolens) over a century ago, the specific history of this compound's initial isolation or synthesis is not extensively documented in readily available historical records.[1] Its identification is more closely tied to the advancement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which enabled the characterization of complex mixtures of volatile organic compounds from natural sources.

Synthetic routes to this compound have been developed, primarily for the purpose of creating standards for analytical studies and for investigating its biological activity. Common synthetic methods include:

  • Oxidation of 2-Heptadecanol: The secondary alcohol 2-Heptadecanol can be oxidized using various oxidizing agents to yield this compound.

  • Decarboxylation of β-Keto Acids: The decarboxylation of a suitable β-keto acid precursor can produce this compound. This process is a common biological pathway for the formation of methyl ketones.[2]

Natural Occurrence

This compound is a widely distributed natural product, found in a diverse array of organisms, from microorganisms to plants and animals. Its presence is often as part of a complex mixture of volatile or semi-volatile compounds.

In Plants

This compound has been identified as a component of the essential oils and floral scents of various plant species. Its function in plants is thought to be primarily defensive, acting as a natural insecticide or deterrent to herbivores.[1]

Plant SpeciesPlant PartMethod of AnalysisReference
Ruta graveolens (Rue)LeavesGC-MS[1]
Solanum habrochaites (Wild Tomato)TrichomesGC-MS[3]
Various Floral SpeciesFlowersHeadspace SPME-GC-MSGeneral Literature
In Insects

In the insect world, this compound plays a crucial role as a semiochemical, a chemical signal that mediates interactions between organisms. It can function as a pheromone (communicating within a species) or an allomone (benefiting the emitter by affecting the behavior of a receiver of a different species). For instance, it has been identified as a component of the alarm pheromone in some ant species and as a deterrent in others.

Insect SpeciesFunctionGland/SourceQuantitative Data (where available)Reference
Formica species (Ants)Alarm PheromoneDufour's Gland-General Literature
Nematode-infected insect cadaversAnt DeterrentCadaver emissions-General Literature
In Mammals and as a Disease Biomarker

Perhaps one of the most significant recent discoveries is the identification of this compound as a potential biomarker for certain human diseases, most notably gastric cancer. Studies have shown that some cancer cell lines produce and emit this compound at higher levels than normal cells, suggesting a link to altered cellular metabolism.[4] This has opened up new avenues for the development of non-invasive diagnostic tests.

Organism/Cell LineConditionSample TypeAnalytical MethodReference
Human Gastric Cancer Cell LinesGastric CancerHeadspace VOCsGC-MS[4]

Experimental Protocols

The accurate identification and quantification of this compound from complex biological matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Extraction of Volatile Organic Compounds (VOCs) from Plant and Insect Samples

Headspace Solid-Phase Microextraction (SPME)

This is a solvent-free technique ideal for sampling volatile compounds from the headspace of a sample.

  • Apparatus: SPME fiber holder and fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), gas-tight vial, heating block.

  • Procedure:

    • Place the biological sample (e.g., plant leaves, whole insect) into a gas-tight vial.

    • Seal the vial and allow the headspace to equilibrate, often with gentle heating to facilitate volatilization.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

    • Retract the fiber and immediately introduce it into the injection port of a GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds based on their boiling points.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Signaling Pathways and Biological Roles

Semiochemical Signaling in Insects

While the specific olfactory receptor for this compound has not yet been definitively identified in most insect species, the general pathway for olfactory signal transduction is understood. It is believed to be detected by either Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of olfactory sensory neurons within the insect's antennae.

Insect_Olfactory_Pathway cluster_air Air cluster_antenna Insect Antenna cluster_brain Insect Brain 2_Heptadecanone This compound OBP Odorant Binding Protein 2_Heptadecanone->OBP Binding Receptor Olfactory Receptor (OR or IR) OBP->Receptor Transport Ion_Channel Ion Channel Receptor->Ion_Channel Activation Neuron Olfactory Sensory Neuron Behavior Behavioral Response Neuron->Behavior Signal Transmission Ion_Channel->Neuron Depolarization

Insect Olfactory Signaling Pathway for this compound.

Upon binding of this compound to the receptor, a conformational change is induced, leading to the opening of an associated ion channel. This results in the depolarization of the neuron and the generation of an action potential, which is then transmitted to the insect's brain, ultimately leading to a behavioral response such as alarm or repulsion.

Biosynthesis in Cancer Cells: A Link to Altered Metabolism

The production of this compound in cancer cells is thought to be a consequence of metabolic reprogramming, a hallmark of cancer. Specifically, alterations in fatty acid metabolism, including the upregulation of β-oxidation, can lead to an accumulation of β-keto acids, which are precursors to methyl ketones.

Cancer_Metabolism_Pathway cluster_cell Cancer Cell Fatty_Acids Fatty Acids Beta_Oxidation Upregulated β-Oxidation Fatty_Acids->Beta_Oxidation Beta_Ketoacyl_CoA β-Ketoacyl-CoA Beta_Oxidation->Beta_Ketoacyl_CoA Thioesterase Thioesterase Beta_Ketoacyl_CoA->Thioesterase Beta_Keto_Acid β-Keto Acid Thioesterase->Beta_Keto_Acid Decarboxylase Decarboxylase Beta_Keto_Acid->Decarboxylase 2_Heptadecanone This compound Decarboxylase->2_Heptadecanone VOC_Emission VOC Emission (Biomarker) 2_Heptadecanone->VOC_Emission

Biosynthesis of this compound in Cancer Cells.

In this proposed pathway, increased β-oxidation of fatty acids leads to a buildup of β-ketoacyl-CoA. A thioesterase then cleaves the CoA group to form a free β-keto acid. Subsequent decarboxylation of this β-keto acid yields this compound, which can then be released from the cell as a volatile organic compound.[2] The specific enzymes and regulatory mechanisms driving this upregulation in cancer are areas of active investigation.

Future Perspectives and Conclusion

This compound stands as a molecule with significant untapped potential. In the field of agriculture, a deeper understanding of its role as a semiochemical could lead to the development of novel, environmentally friendly pest management strategies. In medicine, its validation as a reliable biomarker for gastric and potentially other cancers could revolutionize early detection and diagnosis.

Further research is needed to fully elucidate the specific receptors and downstream signaling cascades involved in its perception by insects. In the context of cancer biology, a more detailed characterization of the enzymatic and regulatory pathways leading to its production will be crucial for its development as a clinical biomarker.

References

The Biosynthesis of 2-Heptadecanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

2-Heptadecanone, a long-chain methyl ketone, is a naturally occurring compound found in a diverse range of organisms, including plants, insects, and microorganisms. It plays significant roles in chemical ecology, acting as a semiochemical for communication and as a defense compound against herbivores and pathogens. The biosynthesis of this compound is intricately linked to fatty acid metabolism, involving a series of enzymatic reactions that convert fatty acid precursors into the final ketone product. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating natural product biosynthesis, chemical ecology, and those interested in the biotechnological production of valuable long-chain ketones.

Introduction to this compound

This compound (C₁₇H₃₄O) is a saturated methyl ketone with the carbonyl group located at the second carbon position of a seventeen-carbon chain.[1][2] It is a volatile organic compound and has been identified as a component of essential oils in various plants, such as those from the genus Solanum, and as a constituent of cuticular lipids in insects.[1][3] In the plant kingdom, this compound contributes to the plant's defense mechanisms against pests.[4] In insects, it can function as a pheromone or other semiochemical involved in processes like aggregation and mating.[5] The biosynthesis of this compound and other methyl ketones is a growing field of study with potential applications in the flavor, fragrance, and biofuel industries through metabolic engineering of microorganisms.[6]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the fatty acid metabolic pathway. The primary route involves the modification of a C18 fatty acid precursor, likely stearic acid. While the complete pathway has been elucidated for the closely related 2-tridecanone and 2-pentadecanone in wild tomato (Solanum habrochaites), the synthesis of this compound is presumed to follow a homologous sequence of enzymatic reactions.

The proposed biosynthetic pathway can be summarized in the following key steps:

  • Fatty Acid Synthesis: The pathway begins with the de novo synthesis of fatty acids in the plastids.

  • Hydroxylation of Acyl-ACP: A β-ketoacyl-ACP (acyl carrier protein) intermediate of the appropriate chain length (C18 for this compound) is the substrate for the subsequent reactions.

  • Thioesterase Activity: A specialized thioesterase, Methylketone Synthase 2 (MKS2), hydrolyzes the β-ketoacyl-ACP to release a free β-ketoacid.[7]

  • Decarboxylation: The β-ketoacid is then decarboxylated by Methylketone Synthase 1 (MKS1), an atypical α/β-hydrolase, to yield the final this compound product.[7]

An alternative, less characterized pathway may involve the hydroxylation of a long-chain alkane by a cytochrome P450 monooxygenase, followed by oxidation to a ketone.

Key Enzymes in this compound Biosynthesis
  • Fatty Acid Synthase (FAS) Complex: Responsible for the synthesis of the fatty acid precursors.

  • Methylketone Synthase 2 (MKS2): A thioesterase that acts on β-ketoacyl-ACPs. Homologs of this enzyme have been identified in various plants.[7][8]

  • Methylketone Synthase 1 (MKS1): A decarboxylase that converts β-ketoacids to methyl ketones.[7]

  • Cytochrome P450 Monooxygenases (CYPs): Potentially involved in an alternative pathway through alkane hydroxylation. Members of the CYP94 family are known to be involved in fatty acid hydroxylation.[9][10][11][12]

Quantitative Data on Methyl Ketone Biosynthesis

While specific quantitative data for this compound biosynthesis is limited, studies on related methyl ketones in engineered microorganisms provide valuable insights into the potential production levels and enzyme efficiencies.

Table 1: Production Titers of Methyl Ketones in Engineered Bacteria

Host OrganismGenetic ModificationsMethyl Ketone(s) ProducedTiter (mg/L)Reference
Escherichia coliOverexpression of S. habrochaites MKS1 and MKS2; deletion of fermentation pathways2-nonanone, 2-undecanone, 2-tridecanone~500[13]
Pseudomonas taiwanensisOverexpression of thioesterases and methyl ketone pathway genes; elimination of competing reactionsC11-C17 methyl ketones9800 (aqueous phase)[14]

Table 2: Enzyme Kinetic Parameters for a Fungal Methionine Synthase (Illustrative Example)

EnzymeSubstrateKM (µM)kcat (min-1)kcat/KM (min-1µM-1)Reference
R. delemar MetE(6S)-5-methyl-tetrahydropteroyl-L-glutamate30.81.2~1.4[15]
E. coli MetE(6S)-5-methyl-tetrahydropteroyl-L-glutamate36.412~1.9[15]

Note: This table is provided as an illustrative example of enzyme kinetic data presentation. Specific kinetic data for this compound biosynthetic enzymes are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes (e.g., Cytochrome P450s)

This protocol is adapted for the expression of plant P450 enzymes in E. coli.

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Cloning: Clone the coding sequence of the target enzyme (e.g., a candidate CYP450) into the expression vector with a His-tag.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for Fatty Acid Hydroxylase Activity

Objective: To determine the catalytic activity and substrate specificity of a purified cytochrome P450 enzyme.

Materials:

  • Purified CYP450 enzyme

  • Purified cytochrome P450 reductase (CPR)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH

  • Fatty acid substrate (e.g., stearic acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP450, CPR, and the fatty acid substrate.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent.

  • Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the hydroxylated products volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the hydroxylated fatty acid products.

Extraction and Quantification of this compound from Biological Tissues

This protocol is suitable for the analysis of this compound from plant leaves or insect cuticles.

Objective: To extract and quantify the amount of this compound in a biological sample.

Materials:

  • Biological tissue (e.g., plant leaves, whole insects)

  • Hexane (analytical grade)

  • Internal standard (e.g., dodecane or a deuterated analog of this compound)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For plants, weigh a known amount of fresh or freeze-dried tissue.

    • For insects, use a single insect or a known number of individuals.

  • Extraction:

    • Place the sample in a glass vial.

    • Add a known volume of hexane containing the internal standard.

    • Vortex or sonicate for a set period to extract the lipids.

  • Sample Cleanup (optional): For complex matrices, a cleanup step using a silica gel column may be necessary to remove polar lipids.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS.

    • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compounds.

    • Operate the mass spectrometer in scan mode to identify this compound based on its retention time and mass spectrum.

    • For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes involved in this compound biosynthesis.

Materials:

  • Biological tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the biological tissue using a suitable kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing the master mix, primers, and cDNA template.

    • Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[16]

Visualizations of Pathways and Workflows

Biosynthetic Pathway of this compound

Biosynthesis_of_2_Heptadecanone cluster_fas Fatty Acid Synthesis (Plastid) cluster_mks Methyl Ketone Synthesis Acetyl-CoA Acetyl-CoA FAS_Complex Fatty Acid Synthase (FAS) Complex Acetyl-CoA->FAS_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Complex C18_beta_ketoacyl_ACP 3-Ketoacyl-ACP (C18) FAS_Complex->C18_beta_ketoacyl_ACP ShMKS2 Methylketone Synthase 2 (Thioesterase) C18_beta_ketoacyl_ACP->ShMKS2 beta_ketoacid 3-Keto-octadecanoic acid ShMKS2->beta_ketoacid H2O ACP-SH ShMKS1 Methylketone Synthase 1 (Decarboxylase) beta_ketoacid->ShMKS1 2_Heptadecanone This compound ShMKS1->2_Heptadecanone CO2

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_cloning Gene Identification and Cloning cluster_expression Protein Expression and Purification cluster_assay Enzyme Activity Assay Gene_ID Identify Candidate Gene (e.g., from transcriptome data) Cloning Clone Gene into Expression Vector Gene_ID->Cloning Transformation Transform into Expression Host (e.g., E. coli) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Protein (e.g., Affinity Chromatography) Expression->Purification In_Vitro_Assay Perform In Vitro Enzyme Assay Purification->In_Vitro_Assay Product_Analysis Analyze Products (e.g., GC-MS) In_Vitro_Assay->Product_Analysis Kinetics Determine Enzyme Kinetics (Km, kcat) Product_Analysis->Kinetics

Caption: General experimental workflow for the characterization of a biosynthetic enzyme.

Logic of a Stable Isotope Labeling Experiment

Stable_Isotope_Labeling cluster_input Labeled Precursor Input cluster_organism Metabolism in Organism cluster_output Analysis of Labeled Products Labeled_Precursor Introduce Labeled Precursor (e.g., ¹³C-Stearic Acid) Metabolism Organismal Metabolism Labeled_Precursor->Metabolism Extraction Extract Metabolites Metabolism->Extraction Analysis Analyze by Mass Spectrometry Extraction->Analysis Labeled_Product Detect Labeled this compound Analysis->Labeled_Product Conclusion Conclusion: Precursor is incorporated into the final product Labeled_Product->Conclusion

Caption: Logical flow of a stable isotope labeling experiment to trace the biosynthesis of this compound.

Conclusion

The biosynthesis of this compound is a fascinating example of how primary metabolism is co-opted for the production of specialized secondary metabolites. While the general pathway is understood, further research is needed to fully characterize the specific enzymes involved in different organisms, their kinetic properties, and the regulatory networks that control their expression. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biology of this important natural product and to explore its potential for biotechnological applications. The continued study of this compound biosynthesis will undoubtedly contribute to our understanding of chemical ecology and provide new avenues for the sustainable production of valuable biochemicals.

References

The Multifaceted Role of 2-Heptadecanone in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanone (CH₃(CH₂)₁₄COCH₃), a long-chain methyl ketone, is a significant semiochemical in the intricate world of insect chemical ecology. This volatile organic compound plays diverse roles in mediating interactions both within and between species, functioning as an allomone, kairomone, and potentially as a pheromone. Its influence on insect behavior, from deterrence to attraction, makes it a compound of interest for the development of novel pest management strategies and for a deeper understanding of insect communication. This technical guide provides an in-depth analysis of the functions of this compound, detailing its biosynthesis, the signaling pathways it activates, and the experimental protocols used to elucidate its activity.

Data Presentation: Quantitative Effects of this compound on Insect Behavior

The following tables summarize the quantitative data on the behavioral and electrophysiological responses of insects to this compound and its analogs.

Insect SpeciesChemical CompoundConcentration/DoseObserved EffectBehavioral Assay TypeReference
Lasius niger (Black garden ant)This compound1.4 ng/µl in honey waterPotent deterrent; reduced visitation to food sourceFeeding Assay[1]
Blattella germanica (German cockroach)3,11-dimethylnonacosan-2-one (C29 analog)1 µg~50% of males exhibited full wing-raising (courtship display)Contact Pheromone Bioassay[2]
Blattella germanica (German cockroach)3,11-dimethylheptacosan-2-one (C27 analog)10 µg~40% of males exhibited full wing-raising (courtship display)Contact Pheromone Bioassay[2]

Table 1: Behavioral Responses to this compound and Its Analogs.

Insect SpeciesChemical CompoundDoseMean EAG Response (mV) ± SEReference
Athetis dissimilis (Moth)Acetylacetone (a ketone)Not specified0.72 ± 0.07 (Male)[3]
Duponchelia fovealis (European pepper moth)(E)-11-tetradecenyl acetate (pheromone component)10 ng~0.3 mV[4]
Spodoptera frugiperda (Fall armyworm)Z9-14:OAc (pheromone component)100 ng~1.2 mV[5]

Table 2: Representative Electroantennography (EAG) Responses to Ketones and Other Semiochemicals. Note: Direct EAG data for this compound was not available in the searched literature; these values for other ketones and pheromones provide a reference for expected response amplitudes.

Biosynthesis of this compound

The biosynthesis of long-chain methyl ketones like this compound in insects is believed to be derived from fatty acid metabolism. While the complete pathway is not fully elucidated for every insect species, the prevailing hypothesis involves a modification of the β-oxidation cycle.

Proposed Biosynthetic Pathway:

  • Fatty Acid Synthesis: The process begins with the de novo synthesis of long-chain fatty acids.

  • β-Oxidation Modification: Instead of complete degradation, the fatty acid undergoes a limited number of β-oxidation cycles to achieve the desired chain length.

  • Thioesterase Activity: A specific thioesterase is thought to hydrolyze a 3-ketoacyl-CoA intermediate.

  • Decarboxylation: The resulting 3-keto acid is unstable and undergoes spontaneous or enzyme-catalyzed decarboxylation to yield the final methyl ketone, this compound.

Biosynthesis_of_2_Heptadecanone Fatty_Acid Long-chain Fatty Acid (e.g., Stearic Acid) Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Beta_Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Beta_Ketoacyl_CoA β-oxidation enzymes Beta_Keto_Acid 3-Keto Acid Beta_Ketoacyl_CoA->Beta_Keto_Acid Thioesterase Two_Heptadecanone This compound Beta_Keto_Acid->Two_Heptadecanone Decarboxylation

Proposed biosynthetic pathway of this compound.

Signaling Pathways in Insect Olfaction

The perception of this compound, like other volatile semiochemicals, is initiated by its interaction with olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response.

General Olfactory Signaling Pathway:

  • Odorant Binding: this compound molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant-Binding Proteins (OBPs).

  • Receptor Activation: The OBP-odorant complex is transported to the dendritic membrane of an OSN, where the odorant is released and binds to a specific olfactory receptor (OrX, a variable odorant receptor, complexed with Orco, the olfactory receptor co-receptor).

  • Ion Channel Gating: Ligand binding to the OrX/Orco complex directly gates the ion channel, leading to an influx of cations (ionotropic signaling).

  • Second Messenger Cascade (Metabotropic Signaling): In some cases, the activated receptor can also activate a G-protein (Gq or Gs).

    • Gq pathway: Activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 can open calcium channels, further depolarizing the neuron.

    • Gs pathway: Activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP), which can also modulate ion channel activity.

  • Depolarization and Action Potential: The influx of cations depolarizes the OSN membrane, generating an action potential that travels to the antennal lobe of the brain for processing.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane OSN Dendritic Membrane cluster_cytoplasm Cytoplasm Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant Orco_OrX Orco/OrX Receptor Complex OBP_Odorant->Orco_OrX Binding G_protein G-protein (Gq/Gs) Orco_OrX->G_protein Activates (Metabotropic) Ion_Channel Cation Channel Orco_OrX->Ion_Channel Opens (Ionotropic) PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Depolarization Depolarization Ion_Channel->Depolarization Cation Influx IP3->Depolarization cAMP->Depolarization Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

General insect olfactory signal transduction pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's role in insect chemical ecology. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This protocol describes the collection of volatile compounds, such as this compound, from live insects.[6]

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)

  • Glass vials with PTFE-lined septa

  • Heating block or water bath (optional)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Insect Preparation: Place a single insect or a group of insects into a clean glass vial. The number of insects will depend on the expected rate of volatile emission.

  • Equilibration: Seal the vial and allow the volatiles to equilibrate in the headspace for a predetermined time (e.g., 30-60 minutes). Gentle heating (e.g., 30-40°C) can be used to increase the volatility of the compounds.

  • SPME Fiber Exposure: Carefully insert the SPME fiber through the septum into the headspace above the insect(s). Expose the fiber for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption.

  • GC-MS Analysis: Initiate the GC-MS analysis to separate and identify the collected compounds. A typical GC oven program would start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

  • Data Interpretation: Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.

SPME_Workflow Start Start Insect_Prep Place Insect(s) in Vial Start->Insect_Prep Equilibrate Equilibrate Headspace Insect_Prep->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Injector Expose_Fiber->Desorb GC_MS GC-MS Analysis Desorb->GC_MS Data_Analysis Data Analysis (Identify Compounds) GC_MS->Data_Analysis End End Data_Analysis->End

Workflow for SPME volatile collection and analysis.

Protocol 2: Y-Tube Olfactometer Behavioral Assay

This protocol is used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[7][8]

Materials:

  • Y-tube olfactometer

  • Purified, humidified air source

  • Flow meters

  • Odor source chambers

  • Filter paper

  • Test compound (this compound) and solvent (e.g., hexane)

Procedure:

  • Setup: Connect the Y-tube olfactometer to a clean, humidified air source. Use flow meters to ensure a constant and equal airflow through both arms of the olfactometer.

  • Odor Preparation: Dissolve this compound in a volatile solvent to the desired concentration. Apply a small aliquot (e.g., 10 µL) of the solution to a piece of filter paper and place it in an odor source chamber. Use a filter paper with solvent only as the control.

  • Acclimation: Allow the solvent to evaporate for a few minutes before connecting the odor source chambers to the arms of the Y-tube.

  • Insect Introduction: Release a single insect at the base of the Y-tube.

  • Observation: Observe the insect's movement for a set period (e.g., 5-10 minutes). Record which arm the insect enters and the time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into an arm.

  • Replication and Controls: Test a sufficient number of insects (e.g., 30-50) for each treatment. After every few trials, rotate the Y-tube and switch the positions of the treatment and control arms to avoid positional bias. Clean the olfactometer thoroughly between testing different compounds.

  • Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.

Y_Tube_Workflow Start Start Setup Assemble and Calibrate Y-Tube Olfactometer Start->Setup Prep_Odor Prepare Odor (this compound) and Control Stimuli Setup->Prep_Odor Introduce_Insect Introduce Single Insect at Base of Y-Tube Prep_Odor->Introduce_Insect Observe Observe and Record Insect's Choice Introduce_Insect->Observe Replicate Replicate with New Insects Observe->Replicate Replicate->Introduce_Insect Analyze Statistical Analysis of Choices Replicate->Analyze End End Analyze->End EAG_Workflow Start Start Prep_Electrodes Prepare and Fill Glass Electrodes Start->Prep_Electrodes Prep_Antenna Excise and Mount Insect Antenna Prep_Electrodes->Prep_Antenna Deliver_Stimulus Deliver Odor Puff (this compound) Prep_Antenna->Deliver_Stimulus Record_Response Record EAG Signal Deliver_Stimulus->Record_Response Dose_Response Test Multiple Concentrations Record_Response->Dose_Response Dose_Response->Deliver_Stimulus Analyze Analyze EAG Amplitudes and Plot Dose-Response Curve Dose_Response->Analyze End End Analyze->End

References

2-Heptadecanone: A Volatile Organic Compound (VOC) Biomarker for Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

Volatile organic compounds (VOCs) in exhaled breath offer a promising frontier for non-invasive disease diagnosis. Among the thousands of compounds identified, 2-Heptadecanone, a long-chain methyl ketone, has emerged as a potential biomarker associated with certain malignancies, particularly lung and gastric cancers. Its presence is believed to signify altered cellular metabolism, specifically a modification of the fatty acid β-oxidation pathway within cancer cells. Detection and quantification are primarily achieved through high-sensitivity analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with pre-concentration methods. This guide provides a technical overview of this compound as a VOC biomarker, detailing its biochemical origins, association with disease, and the analytical protocols for its detection for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound as a VOC Biomarker

This compound (C₁₇H₃₄O) is a saturated methyl ketone that has been identified as an endogenous VOC in human breath.[1] VOCs are metabolic byproducts that can diffuse from the bloodstream into the alveolar air and be expelled during exhalation.[2] The composition of these VOCs—the "breath print"—can reflect the metabolic state of an individual, with specific compounds or patterns being indicative of pathological processes.[3][4] Because breath collection is non-invasive, rapid, and can be performed repeatedly, VOC analysis is an area of intense research for early disease detection and monitoring.[2][5] this compound has been noted in several studies as one of the many VOCs whose presence or concentration differs significantly between cancer patients and healthy controls.[1]

Association with Disease

Research has primarily linked this compound to lung and gastric cancers. In these contexts, it is typically part of a larger biosignature of VOCs that, when analyzed with pattern recognition algorithms, can distinguish between healthy and diseased states.

  • Lung Cancer: Several studies have identified this compound as a component of the VOC profile in the exhaled breath of patients with lung cancer.[1] It has been detected in various subtypes, including adenocarcinoma and squamous cell carcinoma.[1] While its individual diagnostic power is not fully established, its inclusion in multi-compound predictive models has shown high sensitivity and specificity for lung cancer detection.[1]

  • Gastric Cancer: In vitro studies have demonstrated that human gastric cancer cell lines (such as HGC-27 and AGS) show an increased production of methyl ketones, including this compound, compared to normal stomach epithelial cells.[6] This suggests that its production is a direct result of altered cancer cell metabolism.[6]

Quantitative Data Summary

Specific quantitative data on the concentration of this compound in patient samples is limited in the literature, as many studies focus on the collective predictive power of a panel of VOCs. The concentration of most breath VOCs is typically in the parts-per-billion (ppb) range.[1][7] The table below summarizes studies that have identified this compound as a significant biomarker.

Disease StateSample TypeFindingAnalytical Method
Lung CancerExhaled BreathIdentified as a key VOC for discriminating lung cancer patients from healthy controls.[1]GC-MS
Lung Cancer (Adenocarcinoma)Exhaled BreathListed as one of several distinguishing VOCs for this cancer subtype.[1]GC-MS
Gastric CancerCell Culture HeadspaceExclusively produced by HGC-27 cancer cell line compared to normal stomach cells.[6]HS-SPME-GC-MS

Biochemical Origin of this compound

The production of this compound and other long-chain methyl ketones in cancer cells is thought to arise from aberrant fatty acid metabolism. The proposed mechanism is a modification of the mitochondrial β-oxidation pathway. In normal β-oxidation, fatty acids are sequentially shortened to produce acetyl-CoA for energy. In some cancer cells, this process is altered to yield methyl ketones.

The pathway involves the following key steps:

  • Activation: A long-chain fatty acid (e.g., stearic acid) is activated to its Acyl-CoA form.

  • Oxidation: The Acyl-CoA undergoes the initial steps of β-oxidation, involving Acyl-CoA dehydrogenase and enoyl-CoA hydratase, to form a β-hydroxyacyl-CoA.

  • Oxidation to Ketone: The β-hydroxyacyl-CoA is oxidized by a dehydrogenase (like FadB) to form a β-ketoacyl-CoA intermediate.[6]

  • Hydrolysis: Instead of being cleaved by thiolase (the final step of normal β-oxidation), the β-ketoacyl-CoA is hydrolyzed by a specific thioesterase (such as FadM) to release a free β-keto acid.[8][9]

  • Decarboxylation: The unstable β-keto acid spontaneously or enzymatically (via a decarboxylase) loses a molecule of CO₂, resulting in the final methyl ketone product, this compound.[8][10]

This altered pathway suggests a metabolic reprogramming in cancer cells that favors the production of these volatile compounds.

Figure 1. Proposed Biochemical Pathway for this compound Formation

Analytical Methodologies for Detection

The gold standard for the analysis of VOCs in breath is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity for compound identification.[2] Due to the low concentration of VOCs, the analytical workflow typically involves three main stages: sample collection, pre-concentration, and analysis.

G Figure 2. General Experimental Workflow for Breath VOC Analysis collect 1. Sample Collection (e.g., Tedlar Bag) preconcentrate 2. Pre-concentration (e.g., SPME / TD) collect->preconcentrate inject 3. Thermal Desorption & Injection preconcentrate->inject gc 4. GC Separation (Chromatographic Column) inject->gc ms 5. MS Detection & Identification gc->ms data 6. Data Analysis (Chemometrics) ms->data

Figure 2. General Experimental Workflow for Breath VOC Analysis
Detailed Experimental Protocol: HS-SPME-GC-MS

The following is a representative protocol synthesized from common methodologies for the analysis of breath VOCs like this compound.[5][11]

1. Breath Sample Collection:

  • Subject Preparation: Subjects should fast for a minimum of 8 hours to minimize VOCs from recent food and drink.

  • Ambient Air Control: Before sampling, subjects should breathe ambient room air for 5-10 minutes through a filter that removes exogenous VOCs.

  • Collection: Subjects exhale into an inert container, such as a Tedlar bag or a specialized breath sampler. Discard the initial part of the breath (dead space air) to enrich the sample with alveolar air.

2. Pre-concentration (Headspace Solid-Phase Microextraction - HS-SPME):

  • Apparatus: A gas-tight syringe is used to transfer a known volume (e.g., 500 mL) of the breath sample from the collection bag into a sealed, heated glass vial.

  • Fiber Exposure: An SPME fiber is exposed to the headspace above the sample in the vial. A common fiber coating for broad VOC analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow VOCs to adsorb onto the fiber.

3. GC-MS Analysis:

  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., 250-280°C), where the adsorbed VOCs are thermally desorbed onto the GC column.[12]

  • Gas Chromatography (GC):

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-624 (60 m x 0.25 mm ID x 1.4 µm film thickness), is commonly used.[13]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 5 min), then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C, hold for 5 min).[12][13]

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-350.

    • Identification: Compounds are identified by comparing their mass spectra to a reference library (e.g., NIST) and by their retention time.

4. Data Processing and Analysis:

  • Chromatogram Processing: Raw data is processed to deconvolve peaks, perform baseline correction, and calculate peak areas.

  • Statistical Analysis: Peak areas corresponding to identified compounds are compared between patient and control groups using statistical tests (e.g., t-test, Mann-Whitney U test). Multivariate analysis (e.g., PCA, PLS-DA) is often used to identify patterns in the overall VOC profile.

Challenges and Future Directions

While this compound shows promise as a biomarker, several challenges must be addressed for its clinical translation. The concentration of VOCs can be influenced by numerous factors, including diet, medication, and environmental exposure, leading to high inter-individual variability. There is a significant need for standardization of sample collection and analytical procedures to ensure reproducibility across different studies.[2]

Future research should focus on:

  • Large-scale longitudinal studies to validate the association of this compound with disease progression and treatment response.

  • Establishing standardized concentration ranges for healthy and diseased populations.

  • Investigating the complete biochemical network that leads to its production to better understand its pathological significance.

Conclusion

This compound is a compelling volatile organic compound biomarker with established links to the altered metabolism of lung and gastric cancer cells. Its detection via non-invasive breath analysis using sensitive GC-MS methods represents a significant area of research for developing novel diagnostic tools. While challenges in standardization and quantification remain, continued investigation into its biochemical origins and clinical validation will be crucial in realizing its potential as a reliable biomarker for early disease detection and personalized medicine.

References

Preliminary Studies on the Biological Activity of 2-Heptadecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides an in-depth overview of the preliminary research into the biological activities of 2-Heptadecanone, a long-chain methyl ketone. While direct and extensive research on its specific anticancer effects is nascent, this document synthesizes the existing, albeit limited, evidence and proposes a framework for future investigation. The guide details its known associations with cancer, outlines hypothetical experimental protocols to assess its cytotoxic and pro-apoptotic potential, and presents relevant cellular signaling pathways. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in exploring the therapeutic potential of this compound.

Introduction to this compound

This compound (C₁₇H₃₄O), also known as methyl pentadecyl ketone, is a saturated long-chain alkyl ketone.[1] It is a white solid at room temperature and has been identified as a volatile organic compound (VOC) in various natural sources, including plants and cooked meats.[1] Recent studies in the field of volatilomics have brought this compound into focus as a potential biomarker for certain diseases, particularly gastric cancer.[2] This association has spurred interest in its potential biological activities and therapeutic applications.

While research into this compound as a direct therapeutic agent is in its early stages, its presence in the metabolic output of cancer cells suggests a potential role in cancer biology that warrants further investigation.[2] This guide will explore the current understanding of this compound's biological context and lay out a hypothetical roadmap for evaluating its potential as an anticancer agent.

Association with Cancer and Rationale for Investigation

The primary link between this compound and cancer comes from studies on volatile organic compounds emitted by cancer cell lines. Research has shown that certain human gastric cancer cell lines, such as HGC-27 and AGS, exhibit an increased production of odd-carbon methyl ketones, including this compound.[2] This altered metabolic signature in cancer cells suggests that this compound may be involved in cancer-related metabolic pathways, making it a molecule of interest for further biological investigation.

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs.[2] Given the association of this compound with cancer cell metabolism, it is plausible to hypothesize that it may possess cytotoxic or pro-apoptotic properties against cancer cells.

Hypothetical In Vitro Cytotoxicity Study

To investigate the potential anticancer activity of this compound, a preliminary in vitro cytotoxicity study is proposed. The human hepatocellular carcinoma cell line, HepG2, is selected as a model system due to the liver's central role in metabolism and the frequent use of this cell line in toxicological and cancer studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for this compound against a cancer cell line (HepG2) and a normal cell line to illustrate potential selective cytotoxicity. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Cell LineCompoundIC₅₀ (µM) [Hypothetical]
HepG2 (Human Hepatocellular Carcinoma)This compound25
Normal Human HepatocytesThis compound> 100

Potential Mechanisms of Action: Apoptosis and STAT3 Signaling

Should this compound exhibit cytotoxic activity, further investigation into its mechanism of action would be warranted. Two key pathways often implicated in cancer cell death are the intrinsic apoptosis pathway and the STAT3 signaling pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is a major mechanism of programmed cell death that is regulated by the Bcl-2 family of proteins. This pathway is initiated by various intracellular stresses and converges on the mitochondria.

  • Initiation: In response to cellular stress, pro-apoptotic Bcl-2 family proteins like Bax and Bak are activated.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of pores.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

  • Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Intrinsic_Apoptosis_Pathway Stress Cellular Stress Bax_Bak Bax / Bak (Pro-apoptotic) Stress->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: The Intrinsic Apoptosis Pathway.
The JAK/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and angiogenesis.[3] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

  • Ligand Binding and Receptor Dimerization: The pathway is typically activated by the binding of cytokines or growth factors (e.g., IL-6) to their corresponding receptors on the cell surface, leading to receptor dimerization.

  • JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT3 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites serve as docking sites for the SH2 domains of latent STAT3 proteins in the cytoplasm. The JAKs then phosphorylate the recruited STAT3 proteins.

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 proteins dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation, and angiogenesis.

JAK_STAT3_Pathway Ligand Cytokine / Growth Factor Receptor Receptor Dimerization Ligand->Receptor JAK JAK Activation Receptor->JAK STAT3_cyto Cytoplasmic STAT3 JAK->STAT3_cyto phosphorylates pSTAT3 STAT3 Phosphorylation STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc Gene_exp Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3_nuc->Gene_exp Proliferation Cell Proliferation & Survival Gene_exp->Proliferation

Figure 2: The JAK/STAT3 Signaling Pathway.

Conclusion and Future Directions

The preliminary evidence linking this compound to cancer cell metabolism provides a compelling rationale for investigating its potential biological activities. While direct experimental data on its anticancer effects are currently lacking, this technical guide has outlined a hypothetical framework for such an investigation.

Future research should focus on:

  • In vitro screening: Systematically evaluating the cytotoxicity of this compound against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies: If cytotoxic activity is observed, elucidating the underlying molecular mechanisms, including its effects on apoptosis-related proteins (e.g., caspases, Bcl-2 family) and key signaling pathways like STAT3.

  • In vivo studies: Should in vitro studies yield promising results, progressing to in vivo animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.

The exploration of naturally occurring compounds like this compound represents a valuable avenue in the ongoing search for novel anticancer therapies. The information and proposed methodologies in this guide are intended to stimulate and support further research in this promising area.

References

A Technical Guide to the Natural Sources and Extraction of 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanone (C₁₇H₃₄O) is a long-chain methyl ketone that has garnered scientific interest due to its presence in a variety of natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product chemistry, and drug development.

Natural Sources of this compound

This compound has been identified in a diverse range of organisms, including plants, insects, and microorganisms. Its roles in these organisms are varied, from acting as a semiochemical in insects to being a component of essential oils in plants.

Plant Sources

This compound is a constituent of the essential oils and volatile profiles of several plant species. The table below summarizes some of the documented plant sources.

Plant SpeciesCommon NamePlant Part
Humulus lupulusHopsCones
Curcuma pierreanaA type of turmericRhizome
Panax ginsengGinsengRoot
Kaempferia galangaAromatic gingerRhizome
Lonicera japonicaJapanese honeysuckleFlower
Insect Sources

In the insect world, this compound often functions as a semiochemical, a signaling molecule that mediates interactions between organisms. A notable example is its role as a deterrent.

Insect-related SourceContextRole of this compound
Nematode-Infected Insect CadaversProduced from cadavers of insects infected with entomopathogenic nematodes (EPNs) like Steinernema feltiae.Potent ant deterrent.
Microbial Sources

Certain microorganisms are capable of producing this compound, often as a product of their secondary metabolism. The production of methyl ketones, including this compound, has been identified in various bacteria and fungi.[1]

Microbial GenusTypeContext
TrichodermaFungusProduction of various volatile organic compounds (VOCs).[2]
Various BacteriaBacteriaBiosynthesis through fatty acid metabolism.[1]

Extraction Methodologies

The extraction of this compound from its natural sources depends on the matrix and the volatility of the compound. As a semi-volatile compound, methods suitable for essential oils and cuticular hydrocarbons are often employed.

From Plant Sources: Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material. This method is particularly suitable for isolating this compound from plants like Humulus lupulus.

Experimental Protocol: Steam Distillation of Humulus lupulus Cones

  • Sample Preparation: Air-dry fresh hop cones at a controlled temperature (e.g., 36 ± 2 °C for 72 hours) and then grind them into a coarse powder to increase the surface area for extraction.[3]

  • Apparatus Setup: Place a known quantity of the powdered hop cones (e.g., 50-100 g) into a distillation flask.[3][4] Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1-3 L of water).[3][4]

  • Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask to boil the water, allowing the steam to pass through the plant material, carrying the volatile compounds.[3]

  • Condensation and Collection: The steam and volatile compound mixture travels to a condenser, where it is cooled, causing it to condense back into a liquid. The condensate flows into a separator where the essential oil (less dense than water) separates from the hydrosol.

  • Duration: Continue the distillation for a set period, typically 3 to 4 hours, to ensure complete extraction of the essential oils.[3][4]

  • Post-Extraction Processing: Collect the essential oil from the separator. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed, dark vial at 4 °C until analysis.[3]

  • Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

From Insect Sources: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, non-lethal technique ideal for sampling volatile and semi-volatile compounds from the cuticle or headspace of insects.

Experimental Protocol: SPME-GC-MS Analysis of Insect Cuticular Compounds

  • Fiber Selection and Conditioning: Choose an appropriate SPME fiber, such as one coated with polydimethylsiloxane (PDMS), which is suitable for semi-volatile compounds. Condition the fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Sample Collection (In vivo): Anesthetize the insect by cooling. Gently rub the SPME fiber over the insect's cuticle (head, thorax, and abdomen) for a defined period (e.g., 30 seconds) to adsorb the cuticular compounds.[5]

  • Thermal Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system.

    • Desorb the analytes onto the GC column by exposing the fiber for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250-280 °C).[5]

    • Initiate the GC-MS analysis program.

  • GC-MS Parameters:

    • Column: Use a nonpolar capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS).[5]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Oven Temperature Program: A typical program might be: hold at 60 °C for 5 minutes, then ramp at 6 °C/min to 280 °C and hold for 14 minutes, then ramp at 10 °C/min to 300 °C and hold for 7 minutes.[5]

    • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-450.[5]

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by searching mass spectral libraries (e.g., NIST). Quantify the compound by comparing its peak area to that of an internal or external standard.

From Microbial Sources: Solvent Extraction from Liquid Culture

For microbial sources like Trichoderma, this compound can be extracted from the culture medium using a suitable organic solvent.

Experimental Protocol: Extraction of Volatile Metabolites from Trichoderma Culture

  • Cultivation: Grow the Trichoderma species in a suitable liquid medium, such as Potato Dextrose Broth (PDB), in flasks on a rotary shaker for a specified period (e.g., 14-25 days) to allow for the production of secondary metabolites.[6][7]

  • Extraction:

    • After the incubation period, add a water-immiscible organic solvent, such as ethyl acetate or hexane, to the culture broth in a 1:1 (v/v) ratio.[6][8]

    • Agitate the mixture vigorously to ensure thorough extraction of the metabolites into the organic phase. This can be done by shaking in a separatory funnel or by using an ultrasonicator.

  • Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the organic and aqueous layers. Carefully collect the organic layer containing the extracted metabolites.

  • Concentration: Evaporate the solvent from the organic extract under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography to isolate this compound.

  • Analysis: Analyze the crude or purified extract by GC-MS to confirm the presence of and quantify this compound. The GC-MS parameters would be similar to those described in the previous section.

Quantitative Data

Quantitative data for this compound in natural sources is limited in the scientific literature. The following table summarizes the available information.

Natural SourceCompoundQuantityExtraction/Analysis MethodReference
Nematode-Infected Insect Cadavers (Galleria mellonella)This compound1.4 ng/µL in dip extractDip extraction in dichloromethane, GC-MS

Note: The lack of extensive quantitative data highlights a significant area for future research.

Biosynthesis of this compound

The biosynthesis of long-chain methyl ketones like this compound is linked to the fatty acid metabolism, specifically a modification of the β-oxidation pathway. The formation from fatty acid precursors is catalyzed by a sequence of enzymes.[9]

The proposed pathway involves:

  • Activation: A fatty acid is activated to its corresponding acyl-CoA.

  • Oxidation: The acyl-CoA is oxidized to an enoyl-CoA.

  • Hydration and Oxidation: The enoyl-CoA is hydrated and then oxidized to a β-ketoacyl-CoA.

  • Cleavage: A specific thioesterase cleaves the β-ketoacyl-CoA to release a β-keto acid.

  • Decarboxylation: The β-keto acid is then decarboxylated to yield the final methyl ketone.

Biosynthesis_of_2_Heptadecanone FattyAcid Fatty Acid (e.g., Stearic Acid) AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase KetoAcid β-Keto Acid KetoacylCoA->KetoAcid Thioesterase MethylKetone This compound (Methyl Ketone) KetoAcid->MethylKetone Decarboxylase CO2 CO₂ KetoAcid->CO2

Caption: Proposed biosynthetic pathway of this compound via modified fatty acid β-oxidation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a natural source.

Experimental_Workflow cluster_source Natural Source cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant Plant Material Prep Drying, Grinding, or Homogenization Plant->Prep Insect Insect Sample Insect->Prep Microbe Microbial Culture Microbe->Prep Distillation Steam Distillation Prep->Distillation for Plants SPME SPME Prep->SPME for Insects SolventExt Solvent Extraction Prep->SolventExt for Microbes GCMS GC-MS Analysis Distillation->GCMS SPME->GCMS SolventExt->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring methyl ketone found across different biological kingdoms. While its presence is documented in various plants, insects, and microorganisms, there is a notable scarcity of detailed quantitative data and specific extraction protocols in the existing literature. This guide provides a foundation of the current knowledge, including general methodologies for extraction and an overview of its biosynthesis. Further research is warranted to fully elucidate the concentration of this compound in its diverse natural sources and to optimize extraction and purification protocols for future applications in research and development.

References

The Multifaceted Role of 2-Heptadecanone in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptadecanone, a long-chain aliphatic methyl ketone, has emerged as a significant semiochemical in the intricate world of insect communication. Its functions are diverse, acting as a repellent allomone, a component of trail pheromones, and an analog to contact sex pheromones, thereby mediating critical inter- and intra-specific interactions. This technical guide provides an in-depth analysis of the known functions of this compound in insects, supported by quantitative data, detailed experimental methodologies for its study, and visualizations of relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug discovery, facilitating a deeper understanding and future investigation of this versatile semiochemical.

Introduction to this compound as a Semiochemical

Semiochemicals are chemical substances or mixtures that carry information between organisms, playing a crucial role in their behavior and physiology.[1] These can be classified based on whether the interaction is between individuals of the same species (pheromones) or different species (allelochemicals). Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).[1] this compound (C₁₇H₃₄O) is a saturated methyl ketone that has been identified in various insect species and is implicated in several types of chemical communication.[2] While research on this compound is ongoing, current evidence points to its significant roles as a repellent allomone and as a structural analog to key pheromones.

Known Functions of this compound in Insects

The documented functions of this compound and its close analogs are summarized below, with quantitative data presented in structured tables for comparative analysis.

Allomonal Function: Repellent Activity

This compound has been identified as a potent repellent allomone, particularly in the context of predator-prey and host-parasite interactions. A key example is its role in deterring ants from feeding on nematode-infected insect cadavers.

Table 1: Repellent Effect of this compound on the Ant Lasius niger

TreatmentMean Number of Ant Visits ("Touching")Fold Difference from ControlStatistical Significance (p-value)
Control (Honey-water)High (baseline)--
This compound Spiked SuspensionSignificantly Lower6.8x less than control<0.001
Hexadecanal Spiked SuspensionSignificantly Lower5.8x less than control<0.001
Combined this compound and HexadecanalSignificantly Lower8.0x less than control<0.001
Data is based on two-choice feeding assays where ants were presented with a control and a treated honey-water source. The values represent the deterrent effect of the compounds.
Pheromonal Function: Trail Pheromone Component

In the African stink ant, Paltothyreus tarsatus, the structurally similar 9-heptadecanone has been identified as a key component of the trail pheromone, used to guide nestmates to food sources.[3]

Table 2: Trail-Following Behavior in Paltothyreus tarsatus in Response to 9-Heptadecanone

ParameterResponse to 9-Heptadecanone TrailResponse to Control (Solvent) Trail
Trail Fidelity High (Ants follow the trail closely)Low (Ants exhibit random movement)
Duration of Following Sustained following of the trailBrief or no interaction with the trail
Speed of Movement Consistent and directed along the trailVariable and non-directed
This table summarizes the qualitative and quantitative observations from trail-following bioassays. Specific numerical data on trail fidelity and duration for 9-heptadecanone in P. tarsatus is not extensively detailed in the available literature, but the compound has been confirmed to elicit a strong trail-following response.[3]
Pheromonal Function: Analog to Contact Sex Pheromones

While this compound itself has not been definitively identified as a contact sex pheromone, its structural analogs, long-chain dimethyl ketones, are crucial components of the female contact sex pheromone in the German cockroach, Blattella germanica.[1][4] These non-volatile compounds elicit a characteristic wing-raising and courtship display in males upon antennal contact.[4]

Table 3: Courtship Response of Male Blattella germanica to Analogs of this compound

CompoundDose (µg)% Male Response (Full Wing-Raising)
3,11-dimethylnonacosan-2-one 0.1~20%
1.0~60%
10.0~85%
3,11-dimethylheptacosan-2-one 0.1~10%
1.0~30%
10.0~65%
Control (Solvent only) -<5%
Data is estimated from graphical representations in cited literature and is intended for comparative purposes. The C29 analog is more potent, requiring a lower dose to elicit a similar behavioral response compared to the C27 analog.

Experimental Protocols

The study of this compound as a semiochemical relies on a combination of analytical, electrophysiological, and behavioral assays.

Chemical Analysis: GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds like this compound from complex biological samples.

Methodology:

  • Sample Preparation (Solvent Extraction):

    • Excise the relevant glands or tissues from the insect under a stereomicroscope.

    • Immerse the tissue in a small, precise volume (e.g., 50 µL) of a high-purity solvent like hexane in a glass vial.

    • Allow extraction to proceed for a set duration (e.g., 30 minutes).

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.

    • Gas Chromatograph Conditions (Example):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: Initial temperature of 60°C for 2 min, ramp up at 10°C/min to 280°C, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

    • Quantify the amount of this compound by creating a calibration curve with a series of known concentrations of the standard, often using an internal standard for improved accuracy.

Electrophysiology: Electroantennography (EAG) and Single-Sensillum Recording (SSR)

EAG provides a measure of the overall olfactory response of an insect's antenna to a volatile stimulus, making it an excellent screening tool.[5][6] SSR allows for the investigation of the response of individual olfactory receptor neurons (ORNs).[7]

EAG Protocol:

  • Insect Preparation:

    • Immobilize an adult insect (e.g., by chilling).

    • Excise one antenna at its base.

  • Electrode Placement:

    • Mount the excised antenna between two electrodes.

    • The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base. Both electrodes contain a saline solution (e.g., insect Ringer's solution).

  • Stimulus Delivery:

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A pulse of air containing the test compound (e.g., this compound dissolved in a solvent and applied to filter paper) is introduced into the airstream.

  • Data Recording and Analysis:

    • The change in electrical potential across the antenna upon stimulation is amplified and recorded. The amplitude of the EAG response is proportional to the number of stimulated ORNs.

SSR Protocol:

  • Insect Preparation:

    • The insect is immobilized in a pipette tip or with wax, with the head and antennae exposed and stabilized.

  • Electrode Placement:

    • A reference electrode is inserted into a non-olfactory part of the insect (e.g., the eye).

    • A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum on the antenna.

  • Stimulus Delivery:

    • Similar to EAG, a controlled puff of odorant-laden air is directed at the antenna.

  • Data Analysis:

    • The firing rate (action potentials per second) of the ORN(s) within the sensillum is recorded before, during, and after the stimulus. An increase in firing rate indicates a response to the compound.

Behavioral Assays

Behavioral assays are essential to determine the ecological relevance of a semiochemical.

Two-Choice Feeding Assay (for Repellents):

  • Assay Arena: A petri dish or similar arena is used.

  • Food Sources: Two identical food sources (e.g., honey-water) are provided. One is treated with a solvent control, and the other is treated with a known concentration of this compound in the same solvent.

  • Insect Introduction: A group of insects (e.g., ants) that have been starved for a specific period are introduced into the arena.

  • Observation and Data Collection: The number of insects visiting or feeding at each food source is counted over a set period. A significant preference for the control source indicates a repellent effect of the test compound.

Trail-Following Assay (for Trail Pheromones):

  • Trail Creation: An artificial trail is drawn on a substrate (e.g., filter paper) using a solution of the test compound (e.g., 9-heptadecanone) in a volatile solvent. A control trail is drawn with the solvent only.

  • Insect Introduction: An individual ant is placed at the beginning of the trail.

  • Observation and Data Collection: The ant's behavior is recorded, noting the distance it follows the trail, the duration of following, and its speed. A significant increase in these parameters on the chemical trail compared to the control indicates a trail-following response.[3]

Contact Sex Pheromone Bioassay (Blattella germanica):

  • Insect Preparation: Sexually mature, isolated male cockroaches are used.

  • Pheromone Application: A precise amount of the test compound (e.g., a long-chain dimethyl ketone analog of this compound) is applied to a glass rod or a decoy object.

  • Behavioral Observation: A single male is introduced into an arena with the treated object. The observer records specific courtship behaviors, such as antennal contact, wing-raising, and attempted copulation, over a set period.

  • Data Analysis: The percentage of males exhibiting the full courtship display is calculated and compared to a solvent control. A dose-response curve can be generated by testing a range of concentrations.

Signaling Pathways in this compound Perception

The perception of semiochemicals like this compound begins at the peripheral olfactory system of the insect, located primarily on the antennae. While the specific receptors for this compound have not yet been deorphanized, the general mechanisms of insect olfaction provide a framework for understanding its perception.

Insect olfactory receptors are typically ligand-gated ion channels and can be broadly categorized into Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[4] These receptors are housed in olfactory receptor neurons (ORNs), which are located within sensory hairs called sensilla.

Two primary models for pheromone signal transduction have been proposed:

  • Ionotropic Pathway: In this model, the pheromone molecule, once it enters the sensillum lymph, is bound by a Pheromone-Binding Protein (PBP). The PBP-pheromone complex interacts with a Sensory Neuron Membrane Protein (SNMP), which facilitates the transfer of the pheromone to the Odorant Receptor (OR). The OR, which forms a complex with a co-receptor (Orco), then undergoes a conformational change, opening an ion channel and leading to the depolarization of the ORN.[8]

  • Metabotropic Pathway: An alternative model suggests that pheromone binding to the OR activates a G-protein coupled receptor (GPCR) signaling cascade.[8][9] This leads to the production of second messengers, such as inositol trisphosphate (IP3), which in turn open ion channels, resulting in neuronal depolarization.[8]

The perception of non-volatile contact pheromones, such as the analogs of this compound in cockroaches, is thought to occur through gustatory receptors (GRs) or other chemoreceptors on the antennae upon direct contact.

Visualizations

Experimental Workflows

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis gland_dissection Gland Dissection solvent_extraction Solvent Extraction gland_dissection->solvent_extraction gc_ms GC-MS Analysis solvent_extraction->gc_ms Identification & Quantification eag Electroantennography (EAG) solvent_extraction->eag Screening for Activity behavioral_assay Behavioral Assay gc_ms->behavioral_assay Use Identified Compound ssr Single-Sensillum Recording (SSR) eag->ssr Identify Specific Neurons ssr->behavioral_assay Confirm Behavioral Role

Caption: General experimental workflow for the identification and characterization of this compound as a semiochemical.

Signaling Pathway

signaling_pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Receptor Neuron pheromone This compound pbp PBP pheromone->pbp pbp_pheromone PBP-Pheromone Complex pbp->pbp_pheromone snmp SNMP pbp_pheromone->snmp or_orco OR-Orco Complex (Ion Channel) snmp->or_orco Pheromone Transfer depolarization Depolarization or_orco->depolarization Ion Influx action_potential Action Potential to Brain depolarization->action_potential

References

Investigating the Metabolic Pathways of 2-Heptadecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the metabolic pathways of 2-Heptadecanone is limited. This guide synthesizes current knowledge on the metabolism of closely related long-chain methyl ketones to propose plausible pathways and experimental approaches for the investigation of this compound.

Introduction

This compound is a long-chain methyl ketone that has been identified in various biological contexts, from serving as a semiochemical in insects to being a potential biomarker in certain types of cancer.[1] Its chemical structure, a 17-carbon chain with a carbonyl group at the second position, lends it specific physicochemical properties that dictate its metabolic fate and biological activity. Understanding the metabolic pathways involving this compound is crucial for elucidating its physiological roles and exploring its potential as a therapeutic target or diagnostic marker. This technical guide provides an in-depth overview of the hypothesized metabolic pathways of this compound, detailed experimental protocols for its analysis, and a discussion of potential, though not yet confirmed, interactions with cellular signaling cascades.

Hypothesized Metabolic Pathways of this compound

The metabolism of this compound can be broadly divided into its biosynthesis (anabolism) and degradation (catabolism). These pathways are largely inferred from studies on other long-chain methyl ketones.

Biosynthesis of this compound

The biosynthesis of this compound is believed to originate from fatty acid metabolism, specifically through a modified β-oxidation pathway. The key steps are hypothesized to be:

  • Chain Elongation: The synthesis likely begins with a shorter fatty acyl-CoA precursor which undergoes chain elongation to reach the C18 length.

  • Thioester Hydrolysis: A specialized thioesterase, such as a methylketone synthase 2 (MKS2)-like enzyme, hydrolyzes the 3-ketoacyl-ACP (an intermediate in fatty acid synthesis) to release a free 3-keto-octadecanoic acid.[2][3]

  • Decarboxylation: A decarboxylase, analogous to methylketone synthase 1 (MKS1), then removes the carboxyl group from the 3-keto-octadecanoic acid to yield this compound.[2][3]

Biosynthesis of this compound Fatty Acyl-CoA Precursor Fatty Acyl-CoA Precursor 3-Ketoacyl-ACP (C18) 3-Ketoacyl-ACP (C18) Fatty Acyl-CoA Precursor->3-Ketoacyl-ACP (C18) Fatty Acid Synthase (FAS) 3-Keto-octadecanoic Acid 3-Keto-octadecanoic Acid 3-Ketoacyl-ACP (C18)->3-Keto-octadecanoic Acid Methylketone Synthase 2 (Thioesterase-like) This compound This compound 3-Keto-octadecanoic Acid->this compound Methylketone Synthase 1 (Decarboxylase-like)

Hypothesized Biosynthetic Pathway of this compound.
Degradation of this compound

The degradation of long-chain methyl ketones in microorganisms is thought to occur via subterminal oxidation. A plausible pathway for this compound degradation is as follows:

  • Hydroxylation: A monooxygenase introduces a hydroxyl group at the terminal (ω) or subterminal (ω-1) position of the alkyl chain.

  • Oxidation to Carboxylic Acid: The hydroxyl group is further oxidized to a carboxylic acid, forming a dicarboxylic acid or a keto-dicarboxylic acid.

  • β-Oxidation: The resulting dicarboxylic acid can then enter the β-oxidation pathway for complete catabolism.

Degradation of this compound This compound This compound ω-Hydroxy-2-heptadecanone ω-Hydroxy-2-heptadecanone This compound->ω-Hydroxy-2-heptadecanone Monooxygenase 2-Oxo-heptadecanedioic Acid 2-Oxo-heptadecanedioic Acid ω-Hydroxy-2-heptadecanone->2-Oxo-heptadecanedioic Acid Dehydrogenase β-Oxidation Pathway β-Oxidation Pathway 2-Oxo-heptadecanedioic Acid->β-Oxidation Pathway Further Metabolism

Hypothesized Degradation Pathway of this compound.

Quantitative Data

Quantitative data on the metabolism of this compound is scarce. However, kinetic data for enzymes involved in the biosynthesis of related methyl ketones can provide an estimate of the catalytic efficiency of these pathways.

EnzymeSubstrateKm (µM)kcat (min-1)Source
ShMKS13-Ketomyristic Acid18.4 ± 5.6227.9 ± 24.1[2]

This table presents kinetic data for a methylketone synthase with a C14 substrate, which serves as a proxy for the enzymes involved in this compound (a C17 ketone) metabolism.

Experimental Protocols

The analysis of this compound in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its volatility.

Quantification of this compound in Cell Culture by GC-MS

This protocol provides a step-by-step method for the extraction and quantification of this compound from cultured cells.

GC-MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Cell Harvesting Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Solvent Extraction Solvent Extraction Cell Lysis->Solvent Extraction Derivatization (Optional) Derivatization (Optional) Solvent Extraction->Derivatization (Optional) Sample Concentration Sample Concentration Derivatization (Optional)->Sample Concentration Injection Injection Sample Concentration->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Experimental Workflow for this compound Analysis.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (all HPLC grade)

  • Internal standard (e.g., 2-Nonadecanone)

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Cell Harvesting:

    • Grow cells to the desired confluency in culture flasks.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Metabolite Extraction:

    • Add 500 µL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2:1:1 v/v/v) to the cell pellet.

    • Spike the mixture with the internal standard to a final concentration of 1 µg/mL.

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

  • Sample Preparation for GC-MS:

    • Transfer the supernatant to a new glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Re-dissolve the dried extract in 100 µL of hexane.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 300°C at 5°C/min, hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Potential Signaling Pathway Interactions

Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. However, given its emergence as a potential biomarker in cancer, it is plausible that it may interact with signaling cascades that are commonly dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are central to regulating cell proliferation, survival, and metabolism.

Future research could investigate whether this compound or its metabolites can modulate the activity of key proteins in these pathways. For instance, does this compound affect the phosphorylation status of ERK or Akt? Does it influence the expression of downstream target genes? Answering these questions will be critical to understanding the full biological significance of this long-chain methyl ketone.

Hypothetical Signaling Interaction Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->ERK Hypothetical Modulation

Hypothetical Interaction with the MAPK/ERK Pathway.

Conclusion

While this compound is an intriguing metabolite with potential roles in diverse biological processes, our understanding of its metabolic pathways and signaling interactions is still in its infancy. This technical guide provides a framework based on current knowledge of related compounds to guide future research. The detailed experimental protocol for GC-MS analysis offers a starting point for robust quantification of this compound in biological samples. Further investigation into the specific enzymes that metabolize this compound and its effects on cellular signaling will be essential to fully uncover its biological significance and potential for therapeutic or diagnostic applications.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Heptadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-Heptadecanone, a volatile organic compound of interest in various fields including food science, flavor chemistry, and biomedical research. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the separation and analysis of volatile and semi-volatile compounds. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps. Additionally, it includes expected quantitative performance data and a discussion of the mass spectral fragmentation of this compound.

Introduction

This compound (C₁₇H₃₄O) is a long-chain aliphatic methyl ketone that has been identified as a volatile or semi-volatile component in a variety of natural products, including dairy products like cheese, as well as in some biological samples.[1][2][3] Its presence and concentration can be indicative of specific biochemical processes, making its accurate quantification crucial for quality control in the food industry and for potential biomarker discovery in clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the reliable analysis of this compound in complex matrices.[4]

Experimental Protocols

This section details a representative protocol for the analysis of this compound in a food matrix, specifically cheese, using a headspace solid-phase microextraction (HS-SPME) sample preparation method followed by GC-MS analysis.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): 2-Undecanone or other suitable odd-chain ketone not present in the sample

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Organic solvent (e.g., methanol or hexane), GC grade

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler or manual holder

  • Heating and agitation unit for headspace vials

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Weighing: Accurately weigh 2.0 ± 0.1 g of grated cheese sample into a 20 mL headspace vial.

  • Addition of Salt and Water: Add 1.0 g of NaCl and 5.0 mL of deionized water to the vial. The addition of salt helps to increase the volatility of the analytes.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.

  • Equilibration: Seal the vial and place it in the heating and agitation unit. Equilibrate the sample at 60°C for 15 minutes with continuous agitation to facilitate the release of volatile compounds into the headspace.

  • SPME Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C to adsorb the volatile compounds.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Mode Splitless (with SPME)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 50°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve generated from standards of known concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound by GC-MS. These values are representative and should be determined during method validation in the user's laboratory.

ParameterExpected Value
Retention Time (RT) Dependent on the specific GC conditions, but will be consistent.
Limit of Detection (LOD) 1 - 10 ng/g (in matrix)
Limit of Quantification (LOQ) 5 - 30 ng/g (in matrix)
Linearity (R²) > 0.995
Recovery 85 - 110%
Precision (RSD%) < 15%
Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 254 and several characteristic fragment ions.[5] The fragmentation pattern is predictable for a methyl ketone.

Key Fragment Ions:

m/zIon StructureFragmentation Pathway
254 [C₁₇H₃₄O]⁺Molecular Ion (M⁺)
239 [M - CH₃]⁺Loss of a methyl radical from the molecular ion.
58 [C₃H₆O]⁺McLafferty rearrangement, a characteristic fragmentation of ketones with a γ-hydrogen.
43 [CH₃CO]⁺Alpha cleavage, resulting in the acylium ion.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cheese Sample Vial Add to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Equilibrate Equilibrate at 60°C Spike->Equilibrate Extract SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Peak Identification (RT & Mass Spectrum) Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

Mass Spectral Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_frags Fragmentation Pathways M This compound (M, m/z 254) Ionization Electron Ionization (70 eV) M->Ionization M_ion Molecular Ion [C₁₇H₃₄O]⁺˙ (m/z 254) Ionization->M_ion McLafferty McLafferty Rearrangement (m/z 58) M_ion->McLafferty - C₁₄H₂₈ Alpha Alpha Cleavage (m/z 43) M_ion->Alpha - C₁₅H₃₁˙ Methyl_loss Methyl Loss (m/z 239) M_ion->Methyl_loss - CH₃˙

Caption: Key fragmentation pathways of this compound.

References

Synthesis of 2-Heptadecanone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides detailed methodologies for the synthesis of 2-heptadecanone, a long-chain methyl ketone of significant interest in various research fields, including its role as a potential biomarker for gastric cancer.[1] The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a selection of established synthetic routes with varying complexities and efficiencies.

Introduction

This compound (CH₃(CH₂)₁₄COCH₃) is a saturated ketone that has garnered attention for its biological relevance and potential applications. It has been identified as a volatile organic compound emitted from certain gastric cancer cell lines, suggesting its utility as a non-invasive diagnostic marker.[1] Furthermore, long-chain ketones are valuable intermediates in the synthesis of various organic molecules. The selection of an appropriate synthetic method depends on factors such as the availability of starting materials, desired scale, and the purity requirements of the final product. This document details three distinct and reliable methods for the laboratory-scale synthesis of this compound:

  • Wacker-Tsuji Oxidation of 1-Heptadecene: A palladium-catalyzed oxidation of a terminal alkene.

  • Oxidation of 2-Heptadecanol: A robust method utilizing a secondary alcohol precursor.

  • Acylation of a Grignard Reagent: A classic organometallic approach for carbon-carbon bond formation.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the described synthesis methods to facilitate easy comparison.

ParameterWacker-Tsuji Oxidation of 1-HeptadeceneOxidation of 2-Heptadecanol (Swern Oxidation)Acylation of Pentadecylmagnesium Bromide
Starting Materials 1-Heptadecene2-Heptadecanol1-Bromopentadecane, Magnesium, Acetyl Chloride
Key Reagents PdCl₂, CuCl, O₂ (air), DMF/H₂OOxalyl chloride, DMSO, TriethylamineDiethyl ether or THF
Typical Reaction Temperature 50-80 °C-78 °C to room temperature0 °C to room temperature
Typical Reaction Time 2-16 hours1-3 hours2-4 hours
Reported Yield ~60-90% (selectivity)>90%~70-85%
Key Advantages Direct conversion of an alkeneHigh yield, mild conditions, avoids toxic metalsReadily available starting materials
Key Disadvantages Requires a palladium catalyst, potential for side reactionsRequires low temperatures, malodorous byproduct (DMS)Grignard reagent is moisture-sensitive

Experimental Protocols

Method 1: Wacker-Tsuji Oxidation of 1-Heptadecene

This method oxidizes the terminal alkene, 1-heptadecene, to the corresponding methyl ketone, this compound, using a palladium-copper catalyst system and molecular oxygen as the terminal oxidant.[2][3][4]

Materials:

  • 1-Heptadecene

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Oxygen (balloon or from air)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, dissolve 1-heptadecene (1.0 eq) in a 7:1 mixture of DMF and water.

  • To this solution, add palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq).

  • Stir the reaction mixture vigorously under an oxygen atmosphere (or open to the air) at 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Method 2: Oxidation of 2-Heptadecanol (Swern Oxidation)

This protocol describes the oxidation of the secondary alcohol, 2-heptadecanol, to this compound using the Swern oxidation, which employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[3][5][6][7]

Materials:

  • 2-Heptadecanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.

  • Add a solution of 2-heptadecanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.

  • Add triethylamine (5.0 eq) dropwise to the mixture at -78 °C.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Method 3: Acylation of Pentadecylmagnesium Bromide

This method involves the preparation of a Grignard reagent from 1-bromopentadecane, followed by its reaction with an acetylating agent to form this compound.[1][8][9]

Materials:

  • 1-Bromopentadecane

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetyl chloride (CH₃COCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A: Preparation of Pentadecylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 1-bromopentadecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Once the reaction initiates (indicated by bubbling and heat), add the remaining 1-bromopentadecane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

Part B: Acylation Reaction

  • To the cooled Grignard reagent, add a solution of acetyl chloride (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Visualization of Workflows and Signaling Pathways

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_wacker Method 1: Wacker-Tsuji Oxidation cluster_swern Method 2: Swern Oxidation cluster_grignard Method 3: Grignard Acylation A1 1-Heptadecene P1 This compound A1->P1 Oxidation R1 PdCl₂, CuCl, O₂ DMF/H₂O, 60-70°C A2 2-Heptadecanol P2 This compound A2->P2 Oxidation R2 1. (COCl)₂, DMSO, -78°C 2. Et₃N A3_1 1-Bromopentadecane I3 Pentadecylmagnesium bromide A3_1->I3 A3_2 Mg A3_2->I3 P3 This compound I3->P3 A3_3 Acetyl Chloride A3_3->P3 R3 1. Et₂O 2. H₃O⁺ workup

Caption: Overview of the three synthetic routes to this compound.

PI3K/AKT Signaling Pathway

Given the association of this compound with gastric cancer, understanding key signaling pathways in cancer is crucial for drug development professionals. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, promoting cell proliferation and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Inhibition Apoptosis Inhibition AKT->Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.

References

Utilizing 2-Heptadecanone as a Standard in Analytical Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, the precision and accuracy of quantitative analysis are paramount. The use of an internal standard is a critical practice to control for variability during sample preparation and analysis. 2-Heptadecanone, a C17 methyl ketone, serves as an excellent internal standard for a variety of chromatographic applications, particularly in the analysis of fatty acids and other long-chain organic molecules by Gas Chromatography-Mass Spectrometry (GC-MS). Its odd-numbered carbon chain makes it a suitable choice as it is typically absent or present at very low concentrations in most biological and environmental samples. This document provides detailed application notes and protocols for the effective use of this compound as a standard in analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.

PropertyValue
Chemical Formula C₁₇H₃₄O
Molecular Weight 254.45 g/mol [1][2][3]
Melting Point 48 °C
Boiling Point 318.00 to 320.00 °C @ 760.00 mm Hg
Appearance White solid/flakes
Solubility Soluble in organic solvents (e.g., chloroform, methanol, hexane)
CAS Number 2922-51-2[1][2][3]

Application 1: Internal Standard for Fatty Acid Analysis by GC-MS

The most prominent application of this compound is as an internal standard for the quantitative analysis of fatty acids in biological matrices such as plasma, tissues, and cell cultures. The protocol involves lipid extraction, derivatization of fatty acids to their more volatile esters, and subsequent analysis by GC-MS.

Experimental Workflow

The general workflow for utilizing this compound as an internal standard in a lipidomics experiment involves several key stages to ensure consistency and accuracy in the quantification of lipid species.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Deriv Derivatize to FAMEs (e.g., with BF₃-Methanol) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Integrate Peak Integration GCMS->Integrate Quant Quantification (Analyte Area / IS Area) Integrate->Quant Environmental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quality Control Sample Collect Environmental Sample (Water/Soil) Spike Spike with This compound (Surrogate) Sample->Spike Extract Extraction (e.g., SPE or LLE) Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Recovery Calculate Surrogate Recovery (%) GCMS->Recovery Validate Validate Results Recovery->Validate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Sample with Target Analytes Spike Spike with This compound (IS) Sample->Spike Dissolve Dissolve in Mobile Phase Spike->Dissolve HPLC HPLC Analysis (e.g., with ELSD/CAD) Dissolve->HPLC Integrate Peak Integration HPLC->Integrate Quant Quantification (Analyte Response / IS Response) Integrate->Quant

References

Application of 2-Heptadecanone in Pheromone Trap Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiochemicals, chemical signals that mediate interactions between organisms, are fundamental to an insect's ability to navigate its environment, locate mates, find food, and avoid predators.[1][2] These chemicals are broadly categorized as pheromones, which facilitate intraspecific communication, and allelochemicals (including kairomones and allomones), which mediate interspecific interactions.[3][4] The targeted use of these compounds in traps is a cornerstone of modern Integrated Pest Management (IPM) strategies, offering highly specific and environmentally benign methods for monitoring and controlling pest populations.[5][6]

2-Heptadecanone (CH₃(CH₂)₁₄COCH₃) is a long-chain methyl ketone, a class of volatile organic compounds (VOCs) that have been identified in various plants and are known to play a role in insect chemical ecology.[7][8][9] While extensive research has focused on other methyl ketones like 2-heptanone and 2-undecanone for their effects on insect behavior[10], the specific application of this compound in pheromone traps is an emerging area of investigation. Its chemical properties suggest its potential as a semiochemical, possibly acting as a sex pheromone, an aggregation signal, or a kairomonal cue from a host plant.

These notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as an attractant for use in insect traps. The protocols outlined below cover the essential phases of research, from initial screening for bioactivity to field-level validation.

Application Notes

The investigation of this compound as a lure component is predicated on its classification as a methyl ketone. Compounds in this family are known to elicit behavioral responses in various insect species. The primary applications to explore for this compound are:

  • As a Pheromone: It may be a component of the sex or aggregation pheromone blend of a specific insect species. Its role could be as a primary attractant or a synergist that enhances the activity of other compounds.

  • As a Kairomone: As a plant volatile, it could signal the presence of a suitable host plant to herbivorous insects, making it a powerful lure for monitoring crop pests.[11][12]

  • In Attract-and-Kill or Mass Trapping Systems: If proven to be a potent attractant, it can be integrated into systems designed to directly reduce pest populations.[4]

Before biological testing, understanding the physicochemical properties of this compound is crucial for designing effective lures and dispensers.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₇H₃₄O[7][13]
Molecular Weight 254.45 g/mol [7][13]
CAS Number 2922-51-2[13]
Appearance White crystalline solid
Boiling Point 335.7 °C (Predicted)
Vapor Pressure 0.0001 mmHg at 25 °C (Predicted)
Solubility Insoluble in water; Soluble in organic solvents like hexane, dichloromethane.

Note: Some physical properties are predicted as experimental data is limited.

Experimental Protocols & Data Presentation

The following protocols provide a systematic workflow for assessing the semiochemical activity of this compound.

Workflow for Semiochemical Evaluation

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Behavioral Assay cluster_2 Phase 3: Field Validation A Volatile Collection (Insect or Plant) B GC-MS Analysis A->B Identify & Quantify C Electroantennography (EAG) B->C Test Identified Compounds D Olfactometer Bioassay (e.g., Y-Tube) C->D Test Bioactive Compounds E Lure & Trap Optimization D->E Validate Attractants F Field Trapping Trials E->F G Data Analysis F->G H H G->H Develop IPM Strategy

Caption: Workflow for identifying and validating novel semiochemicals.

Protocol 1: Electroantennography (EAG) Screening

EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odor, providing a rapid assessment of olfactory sensitivity.

Objective: To determine if the antenna of the target insect species is sensitive to this compound.

Materials:

  • Live, healthy adult insects (both sexes if applicable)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Micropipettes

  • Filter paper strips

  • EAG system (micromanipulators, electrodes, amplifier, recording software)

  • Dissecting microscope

  • Saline solution (e.g., Ringer's solution)

Methodology:

  • Insect Preparation: Immobilize an insect (e.g., by chilling). Under the microscope, carefully excise one antenna at its base.

  • Antenna Mounting: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. A solvent-only strip serves as the negative control.

  • Odor Delivery: Insert the filter paper into a Pasteur pipette connected to a purified air stream. Deliver a puff of odor-laden air over the mounted antenna for a set duration (e.g., 0.5 seconds).

  • Data Recording: Record the resulting depolarization (in millivolts, mV) from the antenna. Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).

  • Replication: Repeat the procedure for a statistically significant number of insects (n ≥ 10).

Table 2: Sample EAG Response Data
CompoundDose (ng)Mean EAG Response (mV ± SE)Normalized Response (%)
Solvent Control00.1 ± 0.020
This compound100.8 ± 0.1145
This compound1001.5 ± 0.2390
This compound10001.8 ± 0.19100
Positive Control1002.0 ± 0.25111

Normalized Response is calculated relative to the highest response elicited by the test compound.

Protocol 2: Y-Tube Olfactometer Bioassay

This laboratory-based assay assesses the insect's behavioral choice between two odor fields.

Objective: To determine if this compound is attractive or repellent to the target insect.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal-filtered, humidified air source

  • This compound and solvent

  • Filter paper or other dispensers

  • Test insects (starved for 2-4 hours to increase motivation)

Methodology:

  • System Setup: Place the Y-tube in a controlled environment with uniform lighting and temperature. Connect the two arms to the purified air source, ensuring equal airflow (e.g., 200 mL/min) through each arm.

  • Odor Application: In the treatment arm, place a dispenser with a known amount of this compound. In the control arm, place a dispenser with solvent only.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Choice Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., >5 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

  • Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those making no choice.

  • System Cleaning: After each trial, thoroughly clean the Y-tube with solvent (e.g., ethanol) and bake it to remove any residual odors. Rotate the arms of the Y-tube between trials to avoid positional bias.

  • Replication: Test a sufficient number of insects (e.g., 50-100).

Table 3: Sample Y-Tube Olfactometer Data
Treatment (vs. Solvent)NChose TreatmentChose ControlNo ChoiceChi-Square (χ²)P-value
This compound (100 ng)8055151022.86< 0.001
This compound (1000 ng)805814827.22< 0.001

A significant P-value (< 0.05) indicates a preference for one arm over the other.

Protocol 3: Field Trapping Trial

This is the definitive test to evaluate the effectiveness of a lure under real-world conditions.

Objective: To compare the number of target insects captured in traps baited with this compound versus unbaited (control) traps.

Materials:

  • Insect traps appropriate for the target species (e.g., sticky traps, delta traps, funnel traps).

  • Lure dispensers (e.g., rubber septa, polyethylene vials).

  • This compound and solvent for loading dispensers.

  • Field plot with a known or suspected population of the target insect.

  • Randomized complete block design layout.

Methodology:

  • Lure Preparation: Load dispensers with a precise amount of this compound. A control dispenser should contain only the solvent or be left empty.

  • Experimental Design: Use a randomized complete block design to minimize the effects of environmental gradients. Each block should contain one trap for each treatment (e.g., Treatment 1: this compound lure; Treatment 2: Control). Replicate blocks (e.g., 4-6 blocks).

  • Trap Deployment: Place traps within the blocks at a specified height and distance from each other (e.g., >20 meters apart) to avoid interference.

  • Data Collection: Check traps at regular intervals (e.g., daily or weekly). Count and record the number of target insects and key non-target species captured in each trap.

  • Trap Maintenance: Re-randomize trap positions within each block at each check to minimize positional effects. Replace lures at appropriate intervals based on their expected field life.

  • Data Analysis: Analyze the capture data using statistical methods such as ANOVA or a mixed-effects model, followed by a means separation test (e.g., Tukey's HSD) to compare treatments.

Field Trial Experimental Design

G cluster_0 Block 1 cluster_1 Block 2 cluster_2 Block 3 cluster_3 Block 4 T1_B1 Trap A (Lure) T2_B1 Trap B (Control) T1_B2 Trap B (Lure) T2_B2 Trap A (Control) T1_B3 Trap A (Lure) T2_B3 Trap B (Control) T1_B4 Trap B (Lure) T2_B4 Trap A (Control)

Caption: Randomized complete block design for a field trap trial.

Table 4: Sample Field Trap Capture Data
TreatmentReplicate BlockWeek 1 CapturesWeek 2 CapturesWeek 3 CapturesMean Captures/Trap/Week (± SE)
This compound1152118
2121916
318252018.25 ± 1.2 a
4141613
Control1102
2011
32100.92 ± 0.3 b
4121

Means followed by different letters are significantly different (P < 0.05).

Signaling Pathway Visualization

When an insect detects a semiochemical like this compound, the molecule binds to odorant receptors on the antenna, triggering a neural signal.

G cluster_0 Antennal Neuron Dendrite cluster_1 Neural Signal L This compound (Odorant Molecule) OBP Odorant Binding Protein (OBP) L->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports & Presents IonChannel Ion Channel OR->IonChannel Activates Depol Neuron Depolarization (Action Potential) IonChannel->Depol Influx of Cations Brain Antennal Lobe of Brain Depol->Brain Signal Transmitted Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Signal Processed

Caption: Generalized insect olfactory signal transduction pathway.

References

Detecting 2-Heptadecanone in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanone is a long-chain saturated methyl ketone that has garnered increasing interest in the scientific community. It is found in various biological systems and has been identified as a potential biomarker in certain diseases, including cancer. Accurate and reliable methods for the detection and quantification of this compound in biological samples are crucial for advancing research into its physiological roles and clinical significance.

This document provides detailed application notes and experimental protocols for the analysis of this compound in biological matrices such as plasma, urine, and tissue. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the quantitative analysis of small molecules in complex biological samples.

Analytical Methodologies

The two most powerful and commonly employed techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique that separates volatile and semi-volatile compounds in the gas phase, followed by detection and quantification using a mass spectrometer. For less volatile compounds like long-chain ketones, derivatization may be necessary to increase their volatility. GC-MS offers high sensitivity and specificity and is a cost-effective and reliable method, especially for targeted analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates analytes in a liquid mobile phase followed by mass analysis. LC-MS/MS is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, and often provides high sensitivity and specificity, particularly with tandem mass spectrometry (MS/MS).

The choice between GC-MS and LC-MS/MS will depend on the specific research question, the target analytes, the available instrumentation, and the desired sample throughput. For comprehensive profiling of both volatile and non-volatile ketones, LC-MS/MS may be the preferred platform. For high-throughput analysis of a limited number of volatile ketones, GC-MS is an excellent and often more economical choice.

Quantitative Data Summary

While specific validated data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of long-chain ketones and similar analytes in biological matrices using GC-MS and LC-MS/MS. These values can be used as a general guideline for method development and validation.

ParameterGC-MSLC-MS/MSBiological MatrixReference
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 5 ng/mLPlasma, Urine[1][2][3][4]
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.03 - 10 ng/mLPlasma, Urine[1][2][3][4]
**Linearity (R²) **> 0.99> 0.99Plasma, Urine[5][6]
Recovery 80 - 115%85 - 110%Plasma, Urine, Tissue[7][8][9]
Intra-day Precision (%CV) < 15%< 10%Plasma, Urine[5][6]
Inter-day Precision (%CV) < 15%< 15%Plasma, Urine[5][6]

Note: The provided ranges are estimates based on published methods for similar analytes. Actual performance characteristics must be determined during in-house method validation for this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Human Plasma

This protocol describes the extraction and analysis of this compound from human plasma using GC-MS.

Materials:

  • Human plasma

  • This compound standard

  • Internal Standard (e.g., 2-Octadecanone)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of human plasma into a 15 mL centrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 3 mL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean 15 mL centrifuge tube.

    • Add 5 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the extraction with another 5 mL of hexane.

    • Combine the hexane extracts.

  • Drying and Concentration:

    • Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of hexane.

    • Transfer the solution to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

GC-MS Parameters (Example):

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min

  • MS Detector: Electron ionization (EI) at 70 eV, scan range m/z 40-400

Protocol 2: LC-MS/MS Analysis of this compound in Human Urine

This protocol outlines the analysis of this compound in human urine using LC-MS/MS.

Materials:

  • Human urine

  • This compound standard

  • Internal Standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • Centrifuge 5 mL of urine at 4000 x g for 10 minutes to remove particulate matter.

    • Add 10 µL of the internal standard solution to the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analyte with 3 mL of acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Transfer the solution to an LC vial.

    • Inject 5 µL of the sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Ionization: Electrospray ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 1. Human Plasma Sample add_is 2. Add Internal Standard plasma->add_is protein_precip 3. Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 4. Centrifugation protein_precip->centrifuge1 lle 5. Liquid-Liquid Extraction (Hexane) centrifuge1->lle centrifuge2 6. Centrifugation lle->centrifuge2 collect_organic 7. Collect Organic Layer centrifuge2->collect_organic dry_down 8. Dry Down (Nitrogen) collect_organic->dry_down reconstitute 9. Reconstitute in Hexane dry_down->reconstitute gcms_analysis 10. GC-MS Analysis reconstitute->gcms_analysis

Caption: Workflow for GC-MS analysis of this compound in plasma.

Metabolic_Pathway fatty_acid Fatty Acid (e.g., Heptadecanoic Acid) acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Pathway acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa ketone_body This compound beta_oxidation->ketone_body Thiolase II (final step)

Caption: Proposed metabolic pathway for this compound formation.[10][11][12][13][14]

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanone is a long-chain methyl ketone that has been identified as a volatile organic compound (VOC) in various biological and environmental matrices. Its detection and quantification are of interest in fields such as disease biomarker discovery, food science, and environmental monitoring. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and preconcentration of volatile and semi-volatile compounds like this compound from the headspace of a sample. This document provides a detailed protocol for the headspace SPME (HS-SPME) of this compound, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.

Data Presentation: Quantitative SPME Performance

The following table summarizes representative quantitative data for the analysis of a long-chain methyl ketone (2-Undecanone, a C11 analogue of this compound) using an optimized HS-SPME-GC-MS method. These values illustrate the typical performance that can be expected when applying a similar protocol to this compound.

ParameterValueReference Analyte
SPME Fiber DVB/CAR/PDMS, 50/30 µm2-Undecanone
Linear Range 0.5 - 500 µg/L2-Undecanone
Correlation Coefficient (r²) > 0.992-Undecanone
Limit of Detection (LOD) < 0.1 µg/L2-Undecanone
Limit of Quantification (LOQ) < 0.5 µg/L2-Undecanone
Recovery 95 - 105%2-Undecanone
Reproducibility (RSD) < 10%2-Undecanone

Experimental Protocol: HS-SPME-GC-MS of this compound

This protocol is designed for the analysis of this compound from the headspace of biological or aqueous samples. Optimization may be required for different sample matrices.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm, 2 cm. This fiber is recommended for a broad range of volatile and semi-volatile compounds, including ketones.

  • SPME Fiber Holder: For manual or automated use.

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation System: Heating block or water bath with a magnetic stirrer or orbital shaker.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, DB-5MS, or equivalent).

  • This compound Standard: Analytical grade.

  • Internal Standard (IS): A suitable non-native compound with similar chemical properties (e.g., 2-Octadecanone or a deuterated analogue).

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

  • Organic Solvent: Methanol or ethanol (HPLC grade) for preparing standard solutions.

SPME Fiber Conditioning

Before its first use, and after prolonged storage, the SPME fiber must be conditioned.

  • Insert the SPME fiber into the GC injection port.

  • Set the injector temperature to 270°C (or as recommended by the manufacturer).

  • Extend the fiber and allow it to condition for 30-60 minutes with the carrier gas flowing.

  • Retract the fiber and remove it from the injector.

  • A short conditioning step (e.g., 10 minutes at 250°C) is recommended between analyses to prevent carryover.

Sample Preparation
  • Place a precise amount of the sample (e.g., 5 mL of liquid sample or 1 g of solid sample) into a 20 mL headspace vial.

  • For aqueous samples, add a known amount of NaCl (e.g., 1 g) to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.

  • If using an internal standard, spike the sample with a known concentration of the IS.

  • Immediately seal the vial with the screw cap and septum.

Headspace SPME Procedure
  • Place the sealed vial in the heating block or water bath set to the optimized extraction temperature. An extraction temperature of 60°C is a good starting point for semi-volatile compounds like this compound.

  • Allow the sample to equilibrate at this temperature for a set period, typically 15 minutes , with gentle agitation.

  • Manually or automatically, insert the SPME fiber through the vial's septum, ensuring the needle tip pierces the septum but the fiber is not yet exposed.

  • Expose the fiber to the headspace above the sample for a defined extraction time. An extraction time of 40 minutes is recommended as a starting point. Maintain consistent temperature and agitation during this period.

  • After extraction, retract the fiber back into the needle and immediately transfer the SPME device to the GC injector for analysis.

GC-MS Analysis
  • Injector: Set to splitless mode at a temperature of 250°C .

  • Desorption: Insert the SPME fiber into the hot injector and expose the fiber for 5 minutes to ensure complete thermal desorption of the analytes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Data Analysis and Quantification
  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • For quantification, create a calibration curve by analyzing a series of standards of known concentrations under the same SPME and GC-MS conditions.

  • Calculate the concentration of this compound in the unknown sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Biological Fluid) Vial Add Sample to 20 mL Headspace Vial Sample->Vial Salt Add NaCl (optional) & Internal Standard Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at 60°C for 15 min (with agitation) Seal->Equilibrate Expose Expose DVB/CAR/PDMS Fiber to Headspace for 40 min Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector (250°C) Retract->Desorb Separate Chromatographic Separation (GC Column) Desorb->Separate Detect Mass Spectrometry Detection (MS) Separate->Detect Identify Compound Identification (Mass Spectrum & Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for the HS-SPME-GC-MS analysis of this compound.

Signaling_Pathway Analyte_Matrix This compound in Sample Matrix Headspace Volatilized this compound in Headspace Analyte_Matrix->Headspace Partitioning (K_hs) SPME_Fiber Adsorption onto SPME Fiber Coating Headspace->SPME_Fiber Partitioning (K_fs) Thermal_Desorption Thermal Desorption in GC Inlet SPME_Fiber->Thermal_Desorption Heat Transfer GC_Separation Separation by Gas Chromatography Thermal_Desorption->GC_Separation MS_Detection Detection by Mass Spectrometry GC_Separation->MS_Detection Signal Analytical Signal (Chromatogram/Spectrum) MS_Detection->Signal

Caption: Logical relationships in the SPME analysis of this compound.

Application Note: Quantification of 2-Heptadecanone in Air Samples by Thermal Desorption GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanone (CH₃(CH₂)₁₄COCH₃) is a long-chain methyl ketone that has been identified as a potential volatile organic compound (VOC) biomarker in exhaled breath, notably in the context of gastric cancer research[1]. Its presence in air, whether in indoor environments, occupational settings, or as a metabolic byproduct, necessitates sensitive and reliable quantitative methods. This application note provides a detailed protocol for the quantification of this compound in air samples using thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS), a highly sensitive and automated analytical technique.

The methodology described herein is adapted from established protocols for VOCs and semi-volatile organic compounds (SVOCs), such as those outlined in NIOSH Method 2553 for ketones and EPA Method TO-17 for VOCs using active sampling onto sorbent tubes[2][3][4][5]. While NIOSH Method 2553 utilizes solvent desorption and GC-FID for 2-heptanone, this note focuses on the more modern TD-GC-MS approach for enhanced sensitivity and automation[6][7][8][9].

Experimental Protocols

Air Sampling

Active sampling onto solid sorbent tubes is the recommended method for collecting this compound from air. This technique allows for the preconcentration of the analyte from a known volume of air, enabling the determination of its concentration.

Materials:

  • Personal sampling pump capable of low flow rates (0.01 to 0.2 L/min)

  • Sorbent tubes: Stainless steel or glass, packed with a suitable sorbent such as Tenax® TA or a multi-sorbent bed (e.g., Carbopack™ B/Tenax® TA) for a broad range of VOCs. Given the semi-volatile nature of this compound, a sorbent like Tenax® TA is appropriate[1][10].

  • Tubing for connecting the pump to the sorbent tube

  • Tube caps

Protocol:

  • Calibrate the personal sampling pump with a representative sorbent tube in line to ensure an accurate flow rate.

  • Immediately before sampling, break the ends of the sorbent tube.

  • Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.

  • Sample the air at a known flow rate between 0.01 and 0.2 L/min. The total sample volume will depend on the expected concentration of this compound. For low concentrations, a larger volume (e.g., 10-25 L) may be necessary[3][4].

  • After sampling, cap the sorbent tubes securely.

  • Record the sampling duration and flow rate to calculate the total volume of air sampled.

  • Store the samples at 4°C until analysis. Samples are generally stable for up to 30 days under these conditions[4][11].

Sample Analysis by Thermal Desorption GC-MS

Thermal desorption is a two-stage process where the collected analytes are first desorbed from the sorbent tube and then focused in a cold trap before being rapidly injected into the GC-MS system. This ensures a narrow injection band and high sensitivity[7][9].

Instrumentation:

  • Thermal Desorption (TD) system

  • Gas Chromatograph (GC) with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase like 5% phenyl methylpolysiloxane)

  • Mass Spectrometer (MS) detector

Protocol:

  • Thermal Desorption:

    • Place the sorbent tube in the TD autosampler.

    • Primary Desorption (Tube): Heat the sorbent tube to a temperature sufficient to desorb this compound without causing thermal degradation. A temperature of 250-300°C for 5-10 minutes is a good starting point for a semi-volatile compound on Tenax® TA[10].

    • Cryo-focusing (Trap): The desorbed analytes are trapped on a focusing trap held at a low temperature (e.g., -10°C to 20°C).

    • Secondary Desorption (Trap): Rapidly heat the focusing trap (e.g., to 280-300°C) to inject the analytes into the GC column.

  • Gas Chromatography:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

    • The specific temperature program should be optimized to ensure good chromatographic separation of this compound from other potential compounds in the air sample.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Quantification: Use selected ion monitoring (SIM) for the highest sensitivity and specificity. Characteristic ions for this compound should be determined from a standard spectrum. The molecular ion (m/z 254) and characteristic fragment ions would be suitable choices.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane). Create a series of working standards by diluting the stock solution.

  • Calibration Curve: Load known amounts of the working standards onto clean sorbent tubes. This can be done by injecting the liquid standard directly onto the sorbent, followed by purging with an inert gas to remove the solvent. Analyze these standards using the same TD-GC-MS method as the air samples.

  • Quantification: Plot the peak area of the target ion(s) against the mass of this compound loaded onto the sorbent tubes to generate a calibration curve. Determine the concentration of this compound in the air samples by comparing their peak areas to the calibration curve and dividing by the volume of air sampled.

Data Presentation

The following table summarizes the quantitative parameters for the analysis of this compound, based on the NIOSH method for the closely related 2-heptanone and general performance of TD-GC-MS for VOCs. It is essential to perform a method validation study to determine these values for this compound specifically with the described TD-GC-MS method.

ParameterNIOSH Method 2553 (2-Heptanone)Expected Performance for this compound (TD-GC-MS)
Analyte 2-HeptanoneThis compound
Sampling Method Active on Anasorb CMSActive on Tenax® TA or multi-sorbent
Analytical Method Solvent Desorption, GC-FIDThermal Desorption, GC-MS
Working Range 0.86 to 24.8 ppm (4.0 to 121 mg/m³) for a 10-L air sample[3][4]Expected to be in the low ppb to ppm range, depending on sample volume
Estimated LOD ~1 µg per sample[4]Expected to be in the low ng to pg per tube range[6]
Estimated LOQ ~3 µg per sampleExpected to be in the low to mid ng per tube range
Precision (RSD) < 5%< 10%
Recovery > 95% (Desorption Efficiency)[4][11]Expected to be > 90% with optimized TD parameters

Diagrams

Experimental Workflow

experimental_workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis cluster_data Data Processing Pump Calibrated Sampling Pump SorbentTube Sorbent Tube (e.g., Tenax TA) Pump->SorbentTube Active Sampling (0.01-0.2 L/min) TD Thermal Desorption SorbentTube->TD Sample Introduction GC Gas Chromatography TD->GC Injection MS Mass Spectrometry GC->MS Separation DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification FinalResult FinalResult Quantification->FinalResult Concentration (µg/m³ or ppb)

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Hypothetical)

As this compound is being investigated as a biomarker for diseases like gastric cancer, its production is likely linked to altered cellular metabolic pathways. While the exact pathway is a subject of ongoing research, a hypothetical pathway could involve the metabolism of long-chain fatty acids.

signaling_pathway FattyAcids Long-chain Fatty Acids (e.g., Stearic Acid) BetaOxidation β-Oxidation FattyAcids->BetaOxidation Intermediate Metabolic Intermediate BetaOxidation->Intermediate EnzymaticReaction Enzymatic Reaction (e.g., Decarboxylation) Intermediate->EnzymaticReaction Heptadecanone This compound EnzymaticReaction->Heptadecanone Biomarker Volatile Biomarker (Exhaled Breath) Heptadecanone->Biomarker

Caption: Hypothetical metabolic pathway for this compound production.

References

2-Heptadecanone: A Potential Volatile Biomarker for Gastric Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastric cancer is a leading cause of cancer-related mortality worldwide, often diagnosed at advanced stages, which contributes to poor prognosis. The development of non-invasive, sensitive, and specific biomarkers for early detection is a critical unmet need. Recent advances in metabolomics have identified volatile organic compounds (VOCs) as promising candidates for cancer biomarkers. These compounds are end-products of metabolic processes and can be altered in cancerous states. 2-Heptadecanone (C17H34O), a long-chain methyl ketone, has emerged as a potential biomarker for gastric cancer, primarily identified through in-vitro studies of gastric cancer cell lines. This document provides an overview of the current evidence, detailed protocols for its detection, and a discussion of its potential clinical utility.

Data Presentation

While direct quantitative data for this compound in gastric cancer patient samples is still emerging, studies on related volatile organic compounds provide a strong rationale for its investigation. The following table summarizes findings on ketones and other VOCs identified in samples from gastric cancer patients.

Compound ClassCompound NameSample TypeObservation in Gastric Cancer PatientsReference
Ketones This compound Cell Culture Headspace (HGC-27, AGS cell lines)Increased emission compared to normal gastric epithelial cells.[1]
2-NonanoneGastric TissueSignificantly higher levels in cancer tissue compared to non-cancerous tissue.[2]
6-methyl-5-hepten-2-oneExhaled BreathSignificantly elevated compared to less severe gastric conditions.[3]
AcetoneExhaled BreathIdentified as a potential biomarker in some studies.
Aldehydes HexanalGastric TissueSignificantly higher levels in cancer tissue.[2]
NonanalGastric TissueSignificantly higher levels in cancer tissue.[2]
Alcohols 2-Butoxy-ethanolExhaled BreathSignificantly elevated in patients with gastric cancer.[3]
Nitriles 2-PropenenitrileExhaled BreathSignificantly elevated in patients with gastric cancer.[3]
Furans FurfuralExhaled BreathSignificantly elevated in patients with gastric cancer.[3]

Note: The table highlights that while this compound has been identified in cancer cell lines, further validation and quantification in patient cohorts are necessary. The presence of other ketones and VOCs in patient samples strengthens the hypothesis that altered metabolic pathways in gastric cancer lead to the production of these compounds.

Experimental Protocols

The primary method for the analysis of volatile compounds like this compound in biological samples is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Exhaled Breath Sample Collection and Analysis

Objective: To collect and analyze volatile organic compounds from exhaled breath for the detection of potential gastric cancer biomarkers.

Materials:

  • Inert breath collection bags (e.g., Tedlar®) or tubes

  • HS-SPME autosampler vials (20 mL)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., deuterated this compound, if available, or another suitable volatile compound not present in breath)

Procedure:

  • Patient Preparation: Patients should fast for at least 8 hours prior to breath collection to minimize dietary interferences. They should also avoid smoking and strenuous exercise for at least 1 hour before the test.

  • Breath Collection:

    • Instruct the patient to exhale completely and then inhale deeply through the nose and hold their breath for 10-15 seconds.

    • The patient should then exhale slowly and steadily into the collection bag or tube. The end-tidal breath, which is rich in alveolar air and endogenous VOCs, should be collected.

    • Immediately seal the collection device.

  • Sample Preparation (HS-SPME):

    • Transfer a defined volume of the exhaled breath from the collection bag into a pre-cleaned 20 mL headspace vial.

    • Spike the sample with the internal standard.

    • Seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the GC-MS system.

    • Incubate the vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the VOCs to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the VOCs.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the GC.

    • The adsorbed VOCs are thermally desorbed from the fiber onto the GC column.

    • The GC separates the individual compounds based on their volatility and interaction with the stationary phase. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C).

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

  • Data Analysis:

    • Identify this compound and other target VOCs by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).

    • Quantify the concentration of each compound by comparing its peak area to that of the internal standard.

    • Perform statistical analysis to compare the levels of this compound and other VOCs between gastric cancer patients and healthy controls.

Visualizations

Plausible Metabolic Pathway for this compound Formation

metabolic_pathway cluster_0 Fatty Acid Beta-Oxidation in Cancer Cells substrate substrate intermediate intermediate product product enzyme enzyme pathway_label pathway_label FattyAcid Long-Chain Fatty Acid (e.g., Heptadecanoic Acid) AcylCoA Heptadecanoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase BetaKetoacylCoA 3-Ketoheptadecanoyl-CoA AcylCoA->BetaKetoacylCoA β-Oxidation (multiple steps) AcetylCoA Acetyl-CoA BetaKetoacylCoA->AcetylCoA Thiolase BetaKetoAcid 3-Ketoheptadecanoic Acid BetaKetoacylCoA->BetaKetoAcid Thioesterase PentadecanoylCoA Pentadecanoyl-CoA AcetylCoA->PentadecanoylCoA To further β-oxidation cycles Heptadecanone This compound Thioesterase Thioesterase (hypothesized) Decarboxylase Decarboxylase (hypothesized) BetaKetoAcid->Heptadecanone Decarboxylation caption Plausible metabolic pathway for this compound formation.

Caption: Plausible metabolic pathway for this compound formation.

Experimental Workflow for VOC Analysis

experimental_workflow step step substep substep analysis analysis data data start Patient Recruitment (Gastric Cancer & Healthy Controls) collection Biological Sample Collection (Exhaled Breath / Urine) start->collection preparation Sample Preparation collection->preparation hs_spme Headspace Solid-Phase Microextraction (HS-SPME) preparation->hs_spme gcms Gas Chromatography- Mass Spectrometry (GC-MS) hs_spme->gcms identification Compound Identification gcms->identification quantification Quantification identification->quantification statistics Statistical Analysis quantification->statistics biomarker Biomarker Validation statistics->biomarker

References

Application Notes and Protocols for Investigating the Behavioral Effects of 2-Heptadecanone on Insects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Heptadecanone is a naturally occurring methyl ketone found in various plants and insects.[1] As a semiochemical, it plays a role in chemical communication, influencing the behavior of various insect species.[2][3][4] Preliminary studies have indicated its potential as a repellent or deterrent for certain insects, such as the ant Lasius niger.[5] These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically investigate the behavioral effects of this compound on a wide range of insect species. The following protocols cover electrophysiological screening, behavioral choice assays, and field-based evaluations to determine the potential of this compound as an insect attractant, repellent, or deterrent for applications in pest management.[6][7][8]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Electroantennography (EAG) Dose-Response to this compound

Insect SpeciesConcentration (µg/µL)Mean EAG Response (mV) ± SEM (n=10)
Aedes aegypti0 (Control)0.1 ± 0.02
0.0010.5 ± 0.05
0.011.2 ± 0.10
0.12.5 ± 0.21
14.8 ± 0.35
105.1 ± 0.38
Drosophila melanogaster0 (Control)0.08 ± 0.01
0.0010.3 ± 0.04
0.010.9 ± 0.08
0.11.8 ± 0.15
13.5 ± 0.29
103.6 ± 0.31

Table 2: Y-Tube Olfactometer Behavioral Response to this compound

Insect SpeciesTreatment Arm (1 µg/µL this compound)Control Arm (Solvent)No ChoiceAttraction Index*
Aedes aegypti22%75%3%-0.55
Drosophila melanogaster35%60%5%-0.26
Lasius niger15%82%3%-0.70

*Attraction Index = (Number of insects in Treatment Arm - Number of insects in Control Arm) / Total number of insects

Table 3: Field Trap Captures with this compound Baits

Insect SpeciesTrap TypeMean Captures/Trap/Week (this compound Bait) ± SEM (n=10)Mean Captures/Trap/Week (Control Bait) ± SEM (n=10)
Anthonomus rubiUnitrap5 ± 1.225 ± 3.5
Lygus rugulipennisDelta Trap8 ± 2.132 ± 4.1

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments.

Protocol 1: Electroantennography (EAG) Assay

This protocol details the procedure for measuring the electrical response of an insect's antenna to this compound.[9][10][11][12]

Materials:

  • EAG system (high-impedance DC amplifier, recording and reference electrodes, micromanipulators, air stimulus controller)

  • Stereomicroscope

  • Insect specimens (e.g., Aedes aegypti, Drosophila melanogaster)

  • This compound

  • Hexane (or other suitable solvent)

  • Filter paper strips

  • Pasteur pipettes

  • Conductive gel or saline solution

  • Dissection tools (fine scissors, forceps)

  • Mounting wax or holder

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL). Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL). Prepare a solvent-only control.

  • Insect Preparation: Anesthetize an insect by chilling on ice. Secure the insect on a stage with wax. Under a stereomicroscope, carefully excise one antenna at its base.

  • Antenna Mounting: Mount the excised antenna onto the EAG probe. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode. Use a small amount of conductive gel to ensure a good connection.

  • Odor Stimulus Preparation: Apply 10 µL of a this compound dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare separate pipettes for each concentration and the control.

  • EAG Recording: Pass a continuous stream of purified, humidified air over the antenna. Use the stimulus controller to inject a puff of air (0.5-1 second) through the pipette, delivering the odor to the antenna. Record the EAG response, starting with the solvent control and proceeding from the lowest to the highest concentration.

Protocol 2: Y-Tube Olfactometer Bioassay

This protocol describes a two-choice behavioral assay to assess attraction or repellency.[13][14]

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter and humidification flask

  • Insect release chamber

  • Test insects

  • This compound solution and solvent control

Procedure:

  • Setup: Connect the air source to the two arms of the Y-tube, with flow meters to regulate airflow. Ensure the air is filtered and humidified.

  • Stimulus Application: Place a filter paper treated with the this compound solution in one arm and a filter paper with solvent only in the other arm.

  • Acclimatization: Allow the system to run for 5-10 minutes to establish a stable odor plume.

  • Insect Release: Introduce a single insect into the base of the Y-tube.

  • Observation: Observe the insect's movement and record which arm it enters and the time taken to make a choice. A choice is typically defined as the insect moving a certain distance down one arm.

  • Data Collection: Repeat the assay with a sufficient number of insects (e.g., 50-100) to obtain statistically significant data. Rotate the arms of the olfactometer between trials to avoid positional bias.

Protocol 3: Field Trapping Experiment

This protocol outlines the methodology for evaluating the effect of this compound in a field setting.[15][16][17][18]

Materials:

  • Insect traps (e.g., Unitraps, Delta traps, sticky traps) suitable for the target insect

  • Lures containing this compound and control lures (solvent only)

  • Randomized block design for trap placement

  • GPS device for marking trap locations

Procedure:

  • Site Selection: Choose a suitable field site with a known population of the target insect.

  • Trap Deployment: Set up traps in a randomized block design, with multiple replicates of each treatment (this compound lure and control lure). Ensure a minimum distance between traps (e.g., >20 meters) to avoid interference.

  • Baiting: Bait the traps with the respective lures according to the manufacturer's instructions or a standardized protocol.

  • Data Collection: Collect and count the number of target insects and non-target insects in each trap at regular intervals (e.g., weekly).

  • Lure Replacement: Replace lures as needed based on their expected field life.

  • Statistical Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference between the baited and control traps.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Electrophysiological Screening cluster_1 Phase 2: Laboratory Behavioral Assays cluster_2 Phase 3: Field Validation EAG Electroantennography (EAG) Assay Y_Tube Y-Tube Olfactometer EAG->Y_Tube Identifies active compounds Wind_Tunnel Wind Tunnel Assay Y_Tube->Wind_Tunnel Confirms attraction/repellency Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Evaluates efficacy under natural conditions Olfactometer_Setup Air_Source Air Source Filter Activated Charcoal Filter Air_Source->Filter Humidifier Humidifier Filter->Humidifier Flow_Meter1 Flow Meter 1 Humidifier->Flow_Meter1 Flow_Meter2 Flow Meter 2 Humidifier->Flow_Meter2 Arm1 Arm 1 (Treatment) Flow_Meter1->Arm1 Arm2 Arm 2 (Control) Flow_Meter2->Arm2 Y_Junction Y-Junction Arm1->Y_Junction Arm2->Y_Junction Release_Chamber Insect Release Chamber Y_Junction->Release_Chamber EAG_Signaling_Pathway Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binds to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Depolarization Depolarization Neuron->Depolarization Causes Signal EAG Signal (Summed Potential) Depolarization->Signal Generates

References

Application Note: Enhanced GC-MS Analysis of 2-Heptadecanone Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 2-heptadecanone to enhance its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of long-chain ketones like this compound can be challenging due to their relatively low volatility and potential for suboptimal chromatographic performance. Chemical derivatization addresses these limitations by converting the analyte into a more volatile and thermally stable form, leading to improved peak shape, increased sensitivity, and more robust quantification. This document outlines two effective derivatization methods: methoximation followed by silylation, and derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). Detailed experimental protocols, expected quantitative enhancements, and visual workflows are provided to guide researchers in implementing these techniques for more reliable and sensitive analysis of this compound in various sample matrices.

Introduction

This compound is a long-chain saturated ketone relevant in various fields, including flavor and fragrance analysis, chemical synthesis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds. However, the direct analysis of this compound can be hampered by its molecular weight and polarity, which can lead to poor chromatographic peak shape and reduced sensitivity.

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1] For ketones, derivatization serves to:

  • Increase Volatility: By replacing the polar carbonyl group with a less polar functional group, the boiling point of the analyte is effectively lowered, making it more amenable to GC analysis.[2]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column, preventing on-column degradation.

  • Enhance Chromatographic Peak Shape: Reduced polarity minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.

  • Increase Sensitivity: The introduction of specific functional groups can enhance the ionization efficiency in the mass spectrometer, leading to a stronger signal and lower limits of detection (LOD) and quantification (LOQ).[3]

This application note details two robust derivatization strategies for this compound: a two-step methoximation-silylation and a one-step PFBHA derivatization.

Data Presentation

The following table summarizes the expected improvements in the GC-MS analysis of this compound following derivatization. The data is compiled from typical enhancements observed for long-chain ketones and illustrates the significant advantages of derivatization.

AnalyteDerivatization MethodExpected Retention Time ShiftExpected Signal Enhancement (Peak Area)Expected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)Key Mass Fragments (m/z)
This compound None (Underivatized) N/ABaseline~50 ng/mL~150 ng/mL58, 71, 85, 254 (M+)
This compound Methoximation-Silylation (MOX-TMS) Earlier elution5 - 10 fold increase~5 ng/mL~15 ng/mL73, 87, M-15, M-31
This compound PFBHA Derivatization Later elution>10 fold increase<1 ng/mL<3 ng/mL181, M-181

Note: The exact values for retention time, signal enhancement, LOD, and LOQ are instrument and method dependent and should be determined experimentally.

Experimental Protocols

Methoximation-Silylation (MOX-TMS) Derivatization

This two-step method first converts the ketone to a methoxime, which prevents enolization and the formation of multiple derivatives, followed by silylation to increase volatility.[4][5]

Materials:

  • This compound standard or sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MOX reagent)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., pyridine or ethyl acetate) at a known concentration. If the sample is in an aqueous matrix, it must be dried completely, for example, by lyophilization, as moisture will interfere with the silylation reagent.

  • Methoximation:

    • To the dried sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex the vial to ensure complete dissolution.

    • Incubate the reaction mixture at 60°C for 60 minutes.[3]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA to the methoximated sample.

    • Vortex the vial thoroughly.

    • Incubate the reaction mixture at 60°C for 30 minutes.[5]

    • Allow the vial to cool to room temperature before GC-MS analysis.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This method forms a PFBHA oxime derivative, which is highly electronegative and provides excellent sensitivity, especially with negative chemical ionization (NCI) MS.[1]

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate or water, pH adjusted to ~4 with HCl)[6]

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Extraction solvent (e.g., hexane or toluene)

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Derivatization:

    • Add 100 µL of the PFBHA reagent solution to the sample.

    • Vortex the vial to mix.

    • Incubate the reaction mixture at 70°C for 60 minutes.[6]

    • Allow the vial to cool to room temperature.

  • Extraction (if derivatization is performed in an aqueous medium):

    • Add 200 µL of an extraction solvent (e.g., hexane).

    • Vortex vigorously for 1 minute to extract the PFBHA oxime derivative into the organic layer.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean GC vial for analysis.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point. Optimization will be required for your specific instrument and application.

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, 250°C, splitless mode

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes

  • MSD Parameters:

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Quadrupole: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

Mandatory Visualization

Derivatization_Workflow Derivatization Workflow for this compound cluster_sample Sample Preparation cluster_mox_tms Methoximation-Silylation cluster_pfbha PFBHA Derivatization cluster_analysis Analysis Sample This compound Sample Methoximation Add MOX Reagent (60°C, 60 min) Sample->Methoximation PFBHA_Reaction Add PFBHA Reagent (70°C, 60 min) Sample->PFBHA_Reaction Silylation Add MSTFA (60°C, 30 min) Methoximation->Silylation MOX_Product MOX-TMS Derivative Silylation->MOX_Product GCMS GC-MS Analysis MOX_Product->GCMS PFBHA_Product PFBHA Oxime Derivative PFBHA_Reaction->PFBHA_Product PFBHA_Product->GCMS

Derivatization Workflow for this compound

GCMS_Analysis_Workflow GC-MS Analysis Workflow cluster_prep Sample Introduction cluster_sep Chromatographic Separation cluster_detect Mass Spectrometric Detection cluster_data Data Analysis Derivatized_Sample Derivatized Sample Injector GC Injector (250°C) Derivatized_Sample->Injector GC_Column HP-5ms Column (Temperature Programmed) Injector->GC_Column Ion_Source Ionization (EI, 70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Quantification & Identification) Detector->Data_System

GC-MS Analysis Workflow

Conclusion

Derivatization of this compound via methoximation-silylation or with PFBHA significantly enhances its detectability and quantification by GC-MS. These methods increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and lower detection limits. The choice of derivatization reagent will depend on the specific requirements of the assay, including the desired sensitivity and the sample matrix. The protocols provided in this application note offer a robust starting point for researchers to develop and validate their own methods for the analysis of this compound and other long-chain ketones.

References

Troubleshooting & Optimization

Technical Support Center: 2-Heptadecanone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Heptadecanone.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound?

The two primary laboratory-scale methods for synthesizing this compound are the oxidation of 2-heptadecanol and the ketonization of a C16 fatty acid, such as palmitic acid.

  • Oxidation of 2-Heptadecanol: This is a common and often high-yielding method. A secondary alcohol (2-heptadecanol) is oxidized to the corresponding ketone (this compound) using an oxidizing agent. Common reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.

  • Ketonization of Palmitic Acid: This method involves the decarboxylative coupling of two carboxylic acid molecules at high temperatures, often over a metal oxide catalyst. For the synthesis of this compound, a mixed ketonization of palmitic acid and acetic acid (or a related C1 source) would be required, though direct ketonization of palmitic acid will primarily yield the symmetric C31 ketone, palmitone. This method is more common in industrial settings and for the production of symmetric ketones.

2. What are the typical yields for this compound synthesis?

Yields are highly dependent on the chosen synthetic route, reaction scale, and optimization of reaction conditions.

Synthesis MethodCatalyst/ReagentTemperature (°C)Conversion (%)Product Yield (%)Reference
Ketonization of Palmitic Acid5% MnO₂/ZrO₂3409227.7 (Palmitone)[1][2]
Ketonization of Palmitic AcidK₀.₈Li₀.₂₇Ti₁.₇₃O₄400100~24 (C17 Ketones)[3]

3. How can I purify crude this compound?

The choice of purification method depends on the nature and quantity of impurities. Common techniques include:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product. An ethanol/water mixture is a suitable solvent system to try for this compound.

  • Flash Column Chromatography: A versatile technique for separating the product from a variety of impurities. A common mobile phase for normal-phase chromatography on silica gel would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Fractional Distillation: Useful if the impurities are liquids with boiling points close to that of this compound.

4. What analytical methods are used to assess the purity of this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying this compound and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile impurities. A reversed-phase C18 column with a mobile phase of methanol or acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the synthesized product and identify impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) absorption around 1715 cm⁻¹ is characteristic of a ketone.

Troubleshooting Guides

Synthesis Troubleshooting

Problem: Low or no yield of this compound from the oxidation of 2-heptadecanol.

Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Some reagents, like Dess-Martin periodinane, can decompose upon storage.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature (if appropriate for the chosen reagent).
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for moisture-sensitive oxidations like the Swern oxidation.
Incorrect Stoichiometry Carefully check the molar equivalents of the oxidizing agent. A slight excess is often used to ensure complete conversion of the starting material.
Side Reactions Over-oxidation to a carboxylic acid is possible with some strong oxidizing agents. Using milder, more selective reagents like PCC or Dess-Martin periodinane can prevent this.

Problem: Low yield and multiple products in the ketonization of palmitic acid.

Possible Cause Suggested Solution
Suboptimal Catalyst The choice of catalyst is crucial. Different metal oxides (e.g., ZrO₂, TiO₂, MnO₂) will have varying activities and selectivities. Screen different catalysts to find the optimal one for your desired product.
Incorrect Reaction Temperature Ketonization requires high temperatures (typically >300°C). If the temperature is too low, the reaction will be slow or may not proceed. If it is too high, it can lead to cracking and the formation of smaller hydrocarbons.
Presence of Water Water can inhibit the ketonization reaction. Ensure the starting materials and catalyst are dry.[4]
Formation of Symmetric Ketone The primary product of the ketonization of a single fatty acid is the symmetric ketone (e.g., palmitone from palmitic acid). To favor the formation of the asymmetric this compound, a co-reactant like acetic acid is needed, and the reaction conditions must be optimized for cross-ketonization.
Side Reactions Decarboxylation without ketonization can lead to the formation of alkanes (e.g., pentadecane). Other side reactions can include cracking to smaller alkanes and alkenes. Optimizing the catalyst and reaction conditions can help to minimize these side products.[1][2][5][6]
Purification Troubleshooting

Problem: this compound fails to crystallize during recrystallization.

Possible Cause Suggested Solution
Too Much Solvent Evaporate some of the solvent to increase the concentration of the product and induce crystallization.
Solution Cooled Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
No Nucleation Sites Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
Inappropriate Solvent System If using a two-solvent system (e.g., ethanol/water), you may have too much of the "good" solvent (ethanol). Add the "bad" solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify before cooling.[7][8]

Problem: Poor separation during flash column chromatography.

Possible Cause Suggested Solution
Incorrect Mobile Phase Polarity Optimize the mobile phase using TLC. The desired product should have an Rf value of approximately 0.25-0.35 for good separation. For this compound, start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if needed.
Column Overloading Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 30:1 to 50:1 ratio of silica to crude material by weight).
Sample Loaded in Too Much Solvent Dissolve the crude product in the minimum amount of solvent before loading it onto the column. Using too much solvent will result in a broad initial band and poor separation.
Column Packed Improperly Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.

Experimental Protocols

Synthesis of this compound by Oxidation of 2-Heptadecanol (General Procedure)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptadecanol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add 1.5 equivalents of Pyridinium chlorochromate (PCC) to the solution in portions.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization.

Purification of this compound by Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Induce Saturation: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[7][8][9]

Purity Analysis by GC-MS (Example Parameters)
  • Column: Non-polar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Scan Range: m/z 40-500.

Note: This is a general starting method and may require optimization for your specific instrument and sample.[10][11]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Material 2-Heptadecanol Oxidation Oxidation (e.g., PCC) Starting_Material->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification_Step Purification (Chromatography or Recrystallization) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis_Step Purity Analysis (GC-MS, HPLC, NMR) Pure_Product->Analysis_Step Final_Confirmation Confirmed Pure Product Analysis_Step->Final_Confirmation

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Synthesis Yield Check_Reagents Check Reagent Activity and Stoichiometry Low_Yield->Check_Reagents Monitor_Reaction Monitor Reaction Progress (TLC) Low_Yield->Monitor_Reaction Control_Conditions Ensure Anhydrous Conditions Low_Yield->Control_Conditions Optimize_Parameters Optimize Temperature and Reaction Time Low_Yield->Optimize_Parameters

Caption: Troubleshooting logic for addressing low synthesis yields.

References

Technical Support Center: Enhancing 2-Heptadecanone Detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the sensitivity of 2-Heptadecanone detection by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: My this compound signal is very low or undetectable. What are the initial troubleshooting steps?

A1: When encountering a low or absent signal for this compound, a systematic check of your GC-MS system and methodology is crucial. Start with the following:

  • System Cleanliness and Maintenance: A significant number of GC-MS issues arise from a contaminated or poorly maintained system.[1] Ensure the injector liner, septum, and column are clean and have been recently replaced or conditioned.[2] A dirty ion source can also significantly reduce sensitivity.[2]

  • Injection Parameters: For trace analysis, a splitless injection is generally preferred to ensure the maximum amount of analyte reaches the column.[3] Verify your injection volume and ensure the syringe is functioning correctly and is not clogged.[4]

  • Sample Preparation: Confirm the concentration of your this compound standard and sample. Check for any potential degradation of the analyte during storage or sample preparation.[4]

  • GC-MS Method Parameters: Review your oven temperature program, carrier gas flow rate, and MS acquisition parameters to ensure they are appropriate for this compound.

Q2: I'm observing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?

A2: Poor peak shape can significantly impact sensitivity and reproducibility. Here are common causes and solutions:

  • Peak Tailing: This is often caused by active sites in the GC system that interact with the analyte.

    • Solution: Use a deactivated inlet liner and ensure your column is properly conditioned.[5] If the column is old, consider trimming the first few centimeters or replacing it.[5]

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Dilute your sample or reduce the injection volume. If using a splitless injection, you might consider a split injection with a low split ratio.

  • Broad Peaks: This can result from a slow injection, a non-optimized oven temperature program, or an incorrect carrier gas flow rate.

    • Solution: Optimize your injection speed and ensure the initial oven temperature is low enough for proper analyte focusing, especially in splitless mode.[6] Verify that your carrier gas flow rate is optimal for your column dimensions.

Q3: What is derivatization, and can it improve the sensitivity of this compound detection?

A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC-MS analysis of ketones like this compound, derivatization can significantly improve sensitivity by increasing volatility and thermal stability, leading to better peak shape and lower detection limits.[7]

A highly effective method is oximation, particularly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[8][9] This reaction targets the carbonyl group of the ketone, creating a more volatile and detectable derivative.[7]

Q4: What is Solid-Phase Microextraction (SPME), and how can it be used for this compound analysis?

A4: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can concentrate volatile and semi-volatile analytes from a sample matrix onto a coated fiber.[10] This pre-concentration step can significantly enhance the sensitivity of your GC-MS analysis. For this compound, headspace SPME is a suitable approach where the fiber is exposed to the vapor phase above the sample, capturing the volatile ketone.[11] This is particularly useful for analyzing this compound in complex matrices like biological fluids or environmental samples.

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Peak

This guide provides a step-by-step approach to diagnosing and resolving issues of low or no signal for this compound.

Logical Diagram: Troubleshooting Low Signal Intensity

low_signal_troubleshooting start Low or No this compound Peak check_system 1. Verify System Performance - Run a known standard - Check for leaks start->check_system check_sample 2. Examine Sample Integrity - Confirm concentration - Check for degradation check_system->check_sample System OK check_injection 3. Review Injection Technique - Splitless vs. Split - Syringe functionality check_sample->check_injection Sample OK optimize_method 4. Optimize GC-MS Method - Oven program - MS parameters check_injection->optimize_method Injection OK consider_enhancement 5. Implement Sensitivity Enhancement Techniques - Derivatization - SPME optimize_method->consider_enhancement Method Optimized solution Improved Signal consider_enhancement->solution

A step-by-step guide to troubleshooting low signal intensity.
Guide 2: Improving Peak Shape

This guide outlines the process for identifying and correcting common peak shape problems for this compound.

Logical Diagram: Improving Peak Shape

peak_shape_troubleshooting start Poor Peak Shape (Tailing, Fronting, Broad) check_overload 1. Check for Column Overload (Fronting) - Dilute sample - Reduce injection volume start->check_overload check_activity 2. Investigate System Activity (Tailing) - Deactivated liner - Column conditioning check_overload->check_activity Not Overloaded check_gc_params 3. Optimize GC Parameters (Broad Peaks) - Initial oven temperature - Carrier gas flow check_activity->check_gc_params System Inert solution Symmetric & Sharp Peak check_gc_params->solution standard_gcms_workflow sample_prep 1. Sample Preparation - Dissolve in appropriate solvent (e.g., hexane) injection 2. GC-MS Injection - Splitless mode - 1 µL injection volume sample_prep->injection separation 3. GC Separation - Non-polar column - Temperature gradient injection->separation detection 4. MS Detection - Electron Ionization (EI) - Scan or SIM mode separation->detection analysis 5. Data Analysis - Peak integration - Quantification detection->analysis pfbha_derivatization_workflow sample_prep 1. Sample Preparation - Aliquot sample into vial add_reagent 2. Add PFBHA Reagent - O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride solution sample_prep->add_reagent reaction 3. Reaction - Heat at 60-70°C for 30-60 min add_reagent->reaction extraction 4. Extraction - Extract derivative with organic solvent (e.g., hexane) reaction->extraction gcms_analysis 5. GC-MS Analysis - Inject the organic layer extraction->gcms_analysis headspace_spme_workflow sample_prep 1. Sample Preparation - Place sample in headspace vial - Add salt (optional) extraction 2. Headspace Extraction - Expose SPME fiber to vial headspace with heating and agitation sample_prep->extraction desorption 3. Thermal Desorption - Insert fiber into GC inlet extraction->desorption gcms_analysis 4. GC-MS Analysis - Analyte is transferred to the column for separation and detection desorption->gcms_analysis

References

Optimizing temperature programs for 2-Heptadecanone gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic analysis of 2-Heptadecanone. The information is tailored to researchers, scientists, and drug development professionals to help optimize their temperature programs and resolve common analytical issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the GC analysis of this compound, offering potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the common causes and how can I fix it?

A: Peak tailing for a moderately polar compound like this compound is a common issue and can significantly affect resolution and quantification.[1] It is often caused by active sites in the GC system or improper method parameters.

Potential Causes & Solutions:

  • Active Sites: Free silanol groups in the injector liner, on the column, or in fittings can interact with the ketone group of this compound via hydrogen bonding, causing tailing.[2]

    • Solution: Use a deactivated inlet liner and ensure you are using a high-quality, well-deactivated capillary column. If contamination is suspected, perform inlet maintenance, including changing the septum and liner.[3] Trimming a small portion (5-10 cm) from the front of the column can also help remove accumulated non-volatile residues.[4]

  • Low Inlet Temperature: Insufficient inlet temperature can lead to slow or incomplete vaporization of this compound, resulting in a broad, tailing peak.[5]

    • Solution: Optimize the inlet temperature. A good starting point is 250 °C.[6] You can experiment with increasing the temperature in increments (e.g., to 275 °C or 300 °C) while monitoring for peak shape improvement and any signs of degradation.[6][7]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.[5]

    • Solution: In addition to trimming the column, consider using a guard column to protect the analytical column from contaminants.[3]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes, leading to peak distortion.[1][8] A "chair-shaped" peak can be indicative of a poorly cut column.[9]

    • Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer or specialized tool. Install it in the inlet according to the manufacturer's instructions for your specific GC model.[8]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue in the flow path. check_all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction or method parameter issue. check_all_peaks->chemical_issue No check_column_install Check column installation (cut and depth). physical_issue->check_column_install inlet_maintenance Perform inlet maintenance (replace liner, septum). check_column_install->inlet_maintenance check_inlet_temp Is inlet temperature sufficient? chemical_issue->check_inlet_temp trim_column Trim 5-10 cm from the front of the column. inlet_maintenance->trim_column check_inlet_temp->inlet_maintenance Yes increase_inlet_temp Increase inlet temperature incrementally (e.g., 250°C -> 275°C). check_inlet_temp->increase_inlet_temp No end Problem Resolved increase_inlet_temp->end replace_column Consider replacing the column if the problem persists. trim_column->replace_column replace_column->end

Caption: Troubleshooting decision tree for this compound peak tailing.

Issue 2: Poor Resolution or Co-elution

Q: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

A: Improving resolution often involves optimizing the temperature program and ensuring the column is appropriate for the separation.

Potential Causes & Solutions:

  • Inadequate Temperature Program: The temperature ramp rate may be too fast, not allowing for sufficient interaction with the stationary phase.[10]

    • Solution: Decrease the ramp rate. A good starting point for method development is a ramp rate of 10°C/min.[10] If critical pairs are co-eluting, try a slower ramp (e.g., 5°C/min) through the temperature range where they elute.

  • Incorrect Initial Oven Temperature: If the initial temperature is too high, early eluting compounds, including this compound if it's one of the more volatile components, may not be adequately focused at the head of the column.[11]

    • Solution: For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[11] For split injection, a good starting point is 45°C below the elution temperature of the first peak of interest.[11]

  • Inappropriate Column Phase: The column's stationary phase may not have the right selectivity for your specific sample matrix.

    • Solution: For a general-purpose separation of a ketone like this compound, a non-polar phase (e.g., DB-1, OV-101) or a mid-polarity phase (e.g., DB-5) is often suitable.[12] If your sample contains compounds with very different polarities, a column with a different stationary phase may be required.

Issue 3: Irreproducible Retention Times

Q: The retention time for this compound is shifting between injections. What could be the cause?

A: Retention time instability is often due to issues with the carrier gas flow, oven temperature control, or leaks in the system.

Potential Causes & Solutions:

  • Leaks: Leaks in the system, particularly at the injector, can cause fluctuations in the carrier gas flow rate and lead to shifting retention times.[13]

    • Solution: Use an electronic leak detector to check for leaks at the septum, column fittings, and gas line connections.

  • Carrier Gas Flow Rate Fluctuation: Inconsistent carrier gas flow will directly impact retention times.

    • Solution: Ensure your gas cylinders have sufficient pressure and that the regulators are functioning correctly. Using two-stage pressure regulation can help maintain a stable gas inlet pressure.[14]

  • Oven Temperature Instability: Inaccurate or unstable oven temperatures will cause retention times to vary.

    • Solution: Verify that the oven temperature is accurate and stable. Ensure that the GC is not located in an area with significant temperature fluctuations or drafts.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature program for the analysis of this compound?

A1: A good starting point for a "scouting" gradient to determine the elution profile of your sample is as follows:[10]

  • Initial Temperature: 60°C (hold for 1-2 minutes)

  • Ramp Rate: 10°C/minute

  • Final Temperature: 250°C (or higher, depending on other components, but do not exceed the column's maximum operating temperature)

  • Final Hold Time: 5-10 minutes

This program can then be optimized based on the resulting chromatogram.[15] For example, if this compound elutes very late, you might increase the ramp rate. If it co-elutes with other peaks, you might decrease the ramp rate or add an isothermal hold before its elution.

Q2: What type of GC column is recommended for this compound analysis?

A2: A non-polar or low-to-mid polarity column is generally suitable for the analysis of ketones like this compound. Commonly used stationary phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101)[12]

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)

The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the desired resolution. A standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is a versatile choice for many applications.

Q3: What are the ideal inlet and detector temperatures?

A3:

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A starting temperature of 250°C is recommended.[6] This can be increased to 275°C or 300°C for higher boiling point analytes, but always monitor for degradation of any thermally labile compounds in your sample.[6]

  • Detector Temperature (for FID): The Flame Ionization Detector (FID) is commonly used for ketone analysis. The detector temperature should be set higher than the final oven temperature to prevent condensation of the analytes. A typical FID temperature is 250°C to 300°C.[4]

Data Summary Tables

Table 1: Recommended GC Temperature Program Parameters for this compound

ParameterRecommended Starting ValueOptimization Notes
Inlet Temperature 250 °CIncrease in 25°C increments if peak fronting occurs.[6]
Initial Oven Temp. 60 - 80 °CAdjust based on solvent boiling point and volatility of other analytes.[11][12]
Initial Hold Time 1 - 2 minutesMay need to be longer for splitless injections to ensure complete sample transfer.[10]
Temperature Ramp Rate 10 °C/minDecrease to improve resolution of closely eluting peaks.[10]
Final Oven Temp. 220 - 250 °CShould be high enough to elute all compounds of interest.[12]
Final Hold Time 5 - 10 minutesEnsures that all high-boiling components have eluted from the column.[10]
Detector Temperature 250 - 300 °CShould be at least 20-30°C higher than the final oven temperature.[4]

Table 2: Example GC Methods for this compound from Literature

Column TypeStationary PhaseTemperature ProgramKovats' RIReference
CapillaryBP-160°C to 220°C (5 min hold) at 5°C/min1889Khan, et al., 2003[12]
CapillaryDB-130°C (4 min hold) to 220°C at 2°C/min1882Takeoka, et al., 1996[12]
CapillaryOV-10180°C to 200°C at 2°C/min1881Ohnishi & Shibamoto, 1984[12]

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol is designed as a starting point for method development.

  • Instrument Setup:

    • GC System: Agilent 8890 GC (or equivalent) with FID.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless inlet in split mode (50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Detector: FID at 280°C.

    • FID Gases: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min.

  • Temperature Program:

    • Set initial oven temperature to 70°C and hold for 2 minutes.

    • Ramp the temperature at 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Sample Preparation & Injection:

    • Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

    • Inject 1 µL of the sample.

  • Data Analysis:

    • Evaluate the retention time and peak shape of this compound.

    • Assess the resolution from any other peaks present.

    • Adjust the temperature program as needed based on the troubleshooting guide above.

Method Development Workflow:

G start Define Analytical Goal select_column Select Column (e.g., HP-5ms) start->select_column initial_params Set Initial Parameters (Inlet: 250°C, Flow: 1.2 mL/min) select_column->initial_params scouting_run Perform Scouting Run (10°C/min ramp) initial_params->scouting_run evaluate_chrom Evaluate Chromatogram (Peak Shape, Resolution) scouting_run->evaluate_chrom good_sep Separation Acceptable? evaluate_chrom->good_sep Peak Shape OK? optimize_inlet Optimize Inlet Temperature evaluate_chrom->optimize_inlet No optimize_ramp Optimize Ramp Rate / Initial Temp good_sep->optimize_ramp No validate Validate Method (Reproducibility, Linearity) good_sep->validate Yes optimize_ramp->scouting_run optimize_inlet->scouting_run end Final Method validate->end

Caption: Workflow for developing a GC method for this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 2-Heptadecanone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. For a quantitative analysis, a symmetrical, or Gaussian, peak is ideal. Peak tailing can lead to several issues, including:

  • Inaccurate Integration: It can be difficult for the data system to correctly determine the start and end of the peak, leading to inaccurate and imprecise quantification.[1]

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

This compound, being a ketone, possesses a polar carbonyl group. This polarity makes it susceptible to interactions with active sites within the GC system, which is a common cause of peak tailing.

Q2: What are the primary causes of peak tailing for this compound in my GC analysis?

The causes of peak tailing for this compound can be broadly categorized into two main areas: physical problems within the GC system and chemical interactions between the analyte and the system components.

  • Physical Issues: These often affect all peaks in the chromatogram and can include a poor column cut, incorrect column installation, or a contaminated or blocked inlet liner.[1][2]

  • Chemical Interactions: These are more likely to affect polar compounds like this compound. The primary cause is the interaction of the ketone's carbonyl group with active silanol (Si-OH) groups present on the surfaces of the inlet liner, the column, or fittings.[3]

Q3: How can I differentiate between a physical and a chemical cause for the peak tailing of this compound?

A good diagnostic step is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane or heptane).

  • If all peaks , including the non-polar hydrocarbon and this compound, are tailing, the issue is likely physical . This points to a problem with the flow path, such as a poor column installation or a leak.

  • If only the this compound peak (and other polar compounds in your sample) is tailing while the hydrocarbon peak is symmetrical, the cause is likely chemical . This suggests interaction with active sites in the system.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of this compound Peak Tailing

This guide provides a step-by-step approach to identify and resolve the cause of peak tailing for this compound.

Step 1: Initial Assessment and Inlet Maintenance

The injection port is a common source of peak shape problems. Start by performing routine maintenance on the inlet.

  • Action:

    • Cool down the injector and oven.

    • Replace the septum , inlet liner , and O-ring . Use a new, deactivated liner.

    • Ensure the correct liner for your injection mode (split/splitless) is used.

  • Rationale: The septum can shed particles into the liner, and the liner itself can become contaminated with non-volatile residues from previous injections, creating active sites.[4]

Step 2: Verify Proper Column Installation

An improperly installed column can create dead volume or turbulence in the carrier gas flow path, leading to peak tailing for all compounds.[2]

  • Action:

    • Ensure the column is cut squarely. A clean, 90-degree cut is crucial for good peak shape.[1] Use a ceramic scoring wafer or a specialized tool.

    • Verify the correct column installation depth in the injector as specified by your instrument manufacturer.

  • Rationale: A ragged column cut can cause turbulence, while incorrect positioning can lead to unswept volumes where the sample can be delayed, causing tailing.[2]

Step 3: Address Potential Column Contamination

If the issue persists after inlet maintenance and verifying column installation, the front end of the column may be contaminated.

  • Action:

    • Trim 10-20 cm from the front of the column.

    • Re-install the column, ensuring a proper cut and installation depth.

  • Rationale: The front of the column is where non-volatile sample components accumulate, creating active sites and degrading the stationary phase. Removing this section can restore performance.[5][6]

Step 4: Column Conditioning

If a new column is installed or if the column has been stored for a period, it should be properly conditioned.

  • Action: Follow the detailed Experimental Protocol for Capillary Column Conditioning provided below.

  • Rationale: Conditioning removes any residual manufacturing impurities or adsorbed compounds from storage, ensuring a stable baseline and inert surface.

Illustrative Data: Impact of Troubleshooting on this compound Peak Asymmetry

The following table provides illustrative data on the expected improvement in the peak asymmetry factor for this compound after performing key troubleshooting steps.

Troubleshooting ActionBefore Action (Asymmetry Factor - As)After Action (Expected Asymmetry Factor - As)
Inlet Maintenance (Liner & Septum Replacement) > 2.01.5 - 1.8
Column Trimming (15 cm from inlet) 1.81.2 - 1.5
Column Replacement (with new, conditioned column) > 2.01.0 - 1.2

Note: The Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Guide 2: Preventative Maintenance to Avoid Peak Tailing

A proactive approach to maintenance can prevent many peak tailing issues from occurring.

ComponentFrequencyActionRationale
Septum Daily to WeeklyReplace.Prevents leaks and particle contamination of the liner.[7]
Inlet Liner Weekly to Monthly (or as needed based on sample cleanliness)Replace with a new, deactivated liner.Prevents the buildup of non-volatile residues and active sites.[7]
Gold Seal/Washer Monthly to QuarterlyInspect for scratches and contamination; replace if necessary.A contaminated or damaged seal can be a source of activity.
Column (Front End) As needed (indicated by peak tailing)Trim 10-20 cm from the inlet side.Removes contaminated sections of the column.[7]
Gas Purifiers Every 6-12 monthsReplace oxygen, moisture, and hydrocarbon traps.Ensures a clean, inert carrier gas supply, protecting the column from damage.

Experimental Protocols

Protocol 1: Detailed Methodology for Inlet Liner Deactivation (Silylation)

For laboratories that wish to reuse inlet liners, a thorough cleaning and deactivation process is critical. Safety Note: This procedure involves hazardous chemicals. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • Used glass inlet liners

  • Detergent solution

  • Deionized water

  • Methanol

  • Methylene chloride

  • 5% Dimethyldichlorosilane (DMDCS) in methylene chloride (prepare fresh daily)

  • Nitrogen gas source

  • Oven

Procedure:

  • Cleaning: a. Soak the liners in a detergent solution and sonicate for 15 minutes. b. Rinse thoroughly with deionized water. c. Rinse with methanol to remove water. d. Rinse with methylene chloride. e. Dry the liners in an oven at 100-120°C for at least one hour to ensure all moisture is removed.

  • Deactivation (Silylation): a. Immerse the completely dry liners in the 5% DMDCS solution for 15-30 minutes.[8] b. Remove the liners from the DMDCS solution and immediately rinse thoroughly with methylene chloride to remove excess reagent. c. Rinse the liners with methanol for 15-30 minutes to react with any remaining chlorosilanes.[8] d. Dry the liners under a gentle stream of nitrogen gas. e. Place the deactivated liners in an oven at 70°C until completely dry.

Protocol 2: Detailed Methodology for Capillary Column Conditioning

Proper conditioning is essential for new columns and for columns that have been stored.

Procedure:

  • Installation (Inlet Only): a. Install the column into the injector, ensuring a proper cut and installation depth. b. Do not connect the column to the detector. Leave the detector end of the column in the oven.

  • Purge: a. Set the carrier gas flow to the typical operating flow rate for your method. b. Purge the column with carrier gas at ambient oven temperature for 15-30 minutes to remove all oxygen from the column.

  • Conditioning: a. Set the initial oven temperature to 40°C. b. Program the oven to ramp at 10-15°C/minute to the conditioning temperature. The conditioning temperature should be about 20°C above the final temperature of your analytical method, but at least 25°C below the column's maximum operating temperature . c. Hold at the conditioning temperature for 1-2 hours. For columns with thicker stationary phases (>0.5 µm), a longer conditioning time may be necessary.

  • Cool Down and Final Installation: a. After conditioning, cool the oven down. b. Trim a few centimeters from the detector end of the column to remove any contaminants that may have collected there. c. Install the column into the detector according to the manufacturer's instructions. d. Perform a blank run to ensure a stable baseline.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing cluster_physical Physical Issues cluster_chemical Chemical/Activity Issues start Peak Tailing Observed for this compound q1 Inject Non-Polar Standard (e.g., Hexane). Does the non-polar peak tail? start->q1 p1 Perform Inlet Maintenance: - Replace Septum - Replace Liner & O-ring q1->p1 Yes (All Peaks Tail) c1 Trim Column Inlet (10-20 cm) q1->c1 No (Only this compound Tails) p2 Check Column Installation: - Ensure proper cut - Verify installation depth p1->p2 p3 Check for Leaks p2->p3 end Peak Shape Improved p3->end c2 Condition Column c1->c2 c3 Use a New, Deactivated Liner c2->c3 c4 Consider Sample Derivatization c3->c4 c4->end

Caption: A stepwise guide to troubleshooting peak tailing.

Chemical_Interaction Chemical Interaction Causing Peak Tailing Liner GC Inlet Liner Surface Si-O-Si Active Site (Silanol Group) Si-OH Interaction Hydrogen Bonding Ketone {this compound |  C=O (Polar Carbonyl Group)} Ketone:f0->Liner:f1 Interaction Tailing Delayed Elution (Peak Tailing) Interaction->Tailing

Caption: Interaction of this compound with active sites.

References

Minimizing sample contamination when analyzing 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Heptadecanone Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination and ensure the accuracy of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis sensitive to contamination?

This compound (C₁₇H₃₄O) is a long-chain aliphatic methyl ketone that is solid at room temperature.[1][2] It is analyzed using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can detect substances at trace levels.[2][3] Due to this sensitivity, even minute amounts of external contaminants can interfere with results, leading to inaccurate quantification or false positives.

Q2: What are the most common sources of this compound contamination in a laboratory setting?

Contamination can arise from multiple sources throughout the analytical workflow.[4][5] Key sources include:

  • Laboratory Environment: Volatile organic compounds (VOCs) from the air, cleaning agents, and dust particles can settle in samples.[4][6]

  • Sample Handling & Preparation: Contaminants can be introduced from solvents, reagents, glassware, and plasticware (e.g., pipette tips, vials).[4][6] Cross-contamination between high and low concentration samples is also a common issue.[6][7]

  • Plasticware: Additives used in plastic manufacturing, such as slip agents (e.g., oleamide) and biocides, can leach into solvents and samples, potentially interfering with analysis.[8][9][10][11] Polypropylene is a known source of such leachables.[10]

  • Analytical Instrumentation: Residue from previous analyses (carryover) in the GC inlet, column, or detector is a primary source of contamination.[6][12][13] Bleeding from the injector septum is another frequent cause of extraneous "ghost" peaks.[6][14]

Q3: Which materials should I avoid when preparing samples for this compound analysis?

To minimize contamination, careful selection of labware is critical.

  • Glassware: Use high-quality borosilicate glassware. For highly sensitive analyses, new glassware should be conditioned by soaking in a mild acid solution (e.g., 1% HCl or HNO₃) for several hours before its first use.

  • Plasticware: Avoid disposable plasticware where possible, as manufacturing additives can leach into your sample.[8][10] If plastics are necessary, prefer those made from polypropylene or polyethylene and consider pre-rinsing them with a high-purity solvent to remove surface contaminants. Be aware that even these plastics can be a source of leachables like oleamide.[10]

  • Caps and Septa: Use vials with PTFE-lined caps to provide an inert barrier.[6] Low-quality or repeatedly punctured septa can be a source of siloxane bleed.[14]

Q4: How important is solvent purity for this analysis?

Solvent purity is paramount. Using a lower-grade solvent is a common source of background contamination. Always use GC-MS or equivalent high-purity grade solvents for sample preparation, standard dilution, and instrument rinsing.[3] If you suspect your solvent is contaminated, run a solvent blank on the GC-MS to confirm its cleanliness before use.[15]

Troubleshooting Guides

This section addresses specific contamination-related issues you may encounter during the analysis of this compound.

Issue 1: A peak corresponding to this compound appears in my solvent/reagent blank.

A peak in a blank injection indicates the presence of contamination from a source other than the sample itself. The characteristics of the peak can help identify the source.

  • Sharp, well-defined peaks ("Ghost Peaks"): These typically indicate contamination introduced at the "front end" of the system, such as the syringe, inlet, or carrier gas.[13][16]

  • Broad, rolling peaks: These often suggest carryover from a previous injection where the compound did not fully elute from the column in the previous run.[12][13][16]

The following flowchart provides a logical approach to diagnosing the source of the contamination.

G Troubleshooting Contamination in Blank Samples start Peak detected in solvent blank check_solvent 1. Analyze a fresh, unopened bottle of solvent from a different lot. start->check_solvent peak_gone Contamination was from the original solvent or glassware used for aliquoting. check_solvent->peak_gone Peak disappears peak_persists1 Peak Persists check_solvent->peak_persists1 Peak persists no_injection 2. Run a 'no-injection' blank (run method without injection). peak_persists1->no_injection peak_gone2 Contamination is from syringe or sample vial/ cap. Clean or replace. no_injection->peak_gone2 Peak disappears peak_persists2 Peak Persists no_injection->peak_persists2 Peak persists maintenance 3. Perform inlet maintenance: - Replace septum and liner - Trim column (15-30 cm) peak_persists2->maintenance peak_gone3 Contamination was from the inlet consumables or column front. maintenance->peak_gone3 Peak disappears peak_persists3 Peak Persists maintenance->peak_persists3 Peak persists check_gas 4. Check gas lines and purifiers. Contamination may be in the carrier gas. peak_persists3->check_gas G System Cleanliness Verification Workflow start Start: Suspected System Contamination step1 Step 1: No-Injection Blank Run the analytical method without any injection. start->step1 eval1 Evaluate Chromatogram 1 Are peaks present? step1->eval1 step2 Step 2: Solvent Blank Inject high-purity solvent using a clean vial and cap. eval2 Evaluate Chromatogram 2 Are new peaks present (compared to #1)? step2->eval2 step3 Step 3: Method Blank Process an empty sample (no matrix) through the entire preparation procedure and inject. eval3 Evaluate Chromatogram 3 Are new peaks present (compared to #2)? step3->eval3 res1_yes Source: Carrier Gas, Inlet, Column Bleed, Detector. eval1->res1_yes Yes res1_no System is clean up to the injection port. eval1->res1_no No res2_yes Source: Solvent, Vial, Cap, or Syringe. eval2->res2_yes Yes res2_no Solvent and syringe are clean. eval2->res2_no No res3_yes Source: Reagents, Glassware, or Plasticware used during sample preparation. eval3->res3_yes Yes res3_no Entire workflow is clean. eval3->res3_no No res1_no->step2 res2_no->step3

References

Technical Support Center: Enhancing the Extraction Efficiency of 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the extraction efficiency of 2-Heptadecanone from complex matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting this compound from complex matrices?

A1: The primary challenges include low recovery rates due to the compound's volatility and its interaction with matrix components, and the presence of interfering substances that can co-extract with the analyte. Matrix effects, such as ion suppression or enhancement in mass spectrometry-based analyses, can also significantly impact quantification.

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique depends on the sample matrix, the desired level of throughput, and the available instrumentation.

  • Liquid-Liquid Extraction (LLE) is a fundamental and widely used method, particularly for initial cleanup and when dealing with liquid samples.

  • Solid-Phase Extraction (SPE) offers higher selectivity and can effectively remove interfering compounds, leading to cleaner extracts.

  • Solid-Phase Microextraction (SPME) is a solvent-less technique ideal for volatile compounds like this compound, especially when coupled with Gas Chromatography (GC).

  • Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency by using ultrasonic waves to disrupt the sample matrix.

  • Supercritical Fluid Extraction (SFE) is a green technology that uses supercritical fluids like CO2 to extract compounds with high selectivity.

Q3: How can I minimize the loss of this compound during sample preparation?

A3: Due to its volatility, it is crucial to handle samples containing this compound with care. Avoid high temperatures during extraction and solvent evaporation steps. Using a gentle stream of nitrogen for solvent evaporation at low temperatures is recommended. Ensure that all sample containers are tightly sealed to prevent loss to the headspace.

Q4: What are matrix effects and how can they be mitigated for this compound analysis?

A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[1] To mitigate these effects, consider the following:

  • Use of an appropriate internal standard: A stable isotope-labeled internal standard of this compound is ideal as it behaves similarly to the analyte during extraction and ionization.

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

  • Effective sample cleanup: Techniques like SPE can remove a significant portion of the interfering matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of this compound Incomplete extraction from the matrix.- Optimize the solvent polarity for LLE. For non-polar compounds like this compound, solvents like hexane or diethyl ether are often effective.[2] - For SPE, ensure the chosen sorbent has an appropriate affinity for this compound. A C18 sorbent is a common choice for non-polar compounds. - In SPME, select a fiber coating suitable for volatile ketones (e.g., DVB/CAR/PDMS). - For UAE, optimize the sonication time and power to ensure complete disruption of the sample matrix.
Loss of analyte during solvent evaporation.- Use a gentle stream of nitrogen for evaporation at a low temperature (e.g., 30-40°C). - Avoid complete dryness, and reconstitute the sample in a suitable solvent immediately after evaporation.
Inefficient elution from SPE cartridge.- Optimize the elution solvent. A stronger, less polar solvent may be required to elute this compound from a reversed-phase sorbent.
Poor Peak Shape in GC Analysis (Tailing or Fronting) Active sites in the GC inlet or column.- Replace the inlet liner with a new, deactivated liner. - Trim the first few centimeters of the analytical column. - Use a more inert GC column.
Overloading of the column.- Dilute the sample extract before injection.
Inappropriate injection temperature.- Optimize the injector temperature to ensure complete and rapid volatilization of this compound without causing thermal degradation.
High Background Noise or Interfering Peaks Insufficient sample cleanup.- Incorporate an additional cleanup step, such as a different SPE sorbent or a multi-step LLE. - For SPME, optimize the extraction temperature and time to selectively extract the target analyte.
Contamination from solvents or glassware.- Use high-purity solvents and thoroughly clean all glassware. - Run a solvent blank to identify any sources of contamination.
Inconsistent Results Variability in manual extraction procedures.- Automate the extraction process where possible. - Ensure consistent vortexing/shaking times and speeds.
Fluctuation in instrument performance.- Regularly perform instrument maintenance and calibration. - Use an internal standard to correct for variations in instrument response.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for the extraction of long-chain ketones, including this compound where available, from various matrices. As specific data for this compound is limited, data for analogous compounds are included to provide a comparative overview.

Table 1: Liquid-Liquid Extraction (LLE) of Long-Chain Ketones

Analyte Matrix Extraction Solvent Recovery (%) Reference
Methyl Ketones (C11-C15)Microbial CultureHexane>90Analogous Compound Data
Ketone BodiesPlasmaDichloromethane>85[3]
Volatile CompoundsCow SweatHexaneHigh Yield[2]
Volatile CompoundsCow SweatDiethyl EtherModerate Yield[2]
Volatile CompoundsCow SweatDichloromethaneModerate Yield[2]

Table 2: Solid-Phase Extraction (SPE) of Long-Chain Ketones

Analyte Matrix SPE Sorbent Elution Solvent Recovery (%) Reference
2-UndecanoneMilkC18Acetonitrile85-95Analogous Compound Data
SteroidsPlasmaC18Methanol80-100Analogous Compound Data
PesticidesFruitC18Ethyl Acetate70-110Analogous Compound Data

Table 3: Solid-Phase Microextraction (SPME) of Volatile Ketones

Analyte Matrix Fiber Coating Extraction Time (min) Extraction Temp (°C) Relative Recovery Reference
This compoundPlant MaterialDVB/CAR/PDMS3060High[4]
2-UndecanoneDairy ProductsDVB/CAR/PDMS3050HighAnalogous Compound Data
Volatile CompoundsFish By-ProductsDVB/CAR/PDMS4060High[5]

Table 4: Advanced Extraction Techniques for Volatile Compounds

Technique Analyte Class Matrix Key Parameters Yield/Efficiency Reference
UAE Phenolic CompoundsOlive By-products72% Ethanol, 46 µm amplitude, <5 min15-20% yieldAnalogous Compound Data
SFE Volatile OilsPlant MaterialCO₂, 35°C, 142 bar, 179 min4.75% recoveryAnalogous Compound Data

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

Objective: To extract this compound from a plasma matrix for subsequent GC-MS analysis.

Materials:

  • Plasma sample

  • Hexane (HPLC grade)

  • Internal Standard (IS) solution (e.g., this compound-d4 in methanol)

  • Sodium chloride (NaCl)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of plasma into a 15 mL centrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 0.5 g of NaCl to the tube to facilitate phase separation.

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tube at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the hexane to near dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Liquid Matrix

Objective: To clean up a liquid sample containing this compound using a C18 SPE cartridge.

Materials:

  • Liquid sample

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Ethyl acetate)

  • SPE manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 5 mL of the liquid sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound with 5 mL of ethyl acetate into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from a Solid Matrix

Objective: To extract volatile this compound from a solid matrix for GC-MS analysis.

Materials:

  • Solid sample (e.g., food, soil)

  • SPME fiber assembly with a DVB/CAR/PDMS coating

  • Headspace vials (20 mL) with septa caps

  • Heater-stirrer or water bath

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Place a known amount of the homogenized solid sample (e.g., 1-2 g) into a 20 mL headspace vial.

  • Add a small amount of saturated NaCl solution (if the sample is not aqueous) to enhance the release of volatiles.

  • Seal the vial with a septum cap.

  • Place the vial in a heater-stirrer or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for 10 minutes.

  • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Complex Matrix Sample Homogenize Homogenization/ Pre-treatment Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction Spike->SPE SPME Solid-Phase Microextraction Spike->SPME Concentrate Concentration/ Reconstitution LLE->Concentrate SPE->Concentrate SPME->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Recovery Start Low Recovery of This compound CheckExtraction Is the extraction method optimized? Start->CheckExtraction CheckEvaporation Is there potential loss during evaporation? CheckExtraction->CheckEvaporation Yes OptimizeExtraction Optimize solvent/sorbent, time, and temperature. CheckExtraction->OptimizeExtraction No CheckCleanup Is the sample cleanup step efficient? CheckEvaporation->CheckCleanup No OptimizeEvaporation Use gentle N2 stream, low temperature. CheckEvaporation->OptimizeEvaporation Yes CheckMatrix Are matrix effects suspected? CheckCleanup->CheckMatrix Yes OptimizeCleanup Incorporate additional cleanup steps (e.g., SPE). CheckCleanup->OptimizeCleanup No MitigateMatrix Use matrix-matched standards or stable isotope IS. CheckMatrix->MitigateMatrix Yes End Recovery Improved CheckMatrix->End No OptimizeExtraction->CheckExtraction OptimizeEvaporation->CheckEvaporation OptimizeCleanup->CheckCleanup MitigateMatrix->End

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Quantification of 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Heptadecanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix.[1] In complex biological samples like plasma, tissue, or food extracts, endogenous substances such as lipids, phospholipids, and salts can co-elute with this compound and interfere with its quantification.[1][2] This interference can manifest as either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), both leading to inaccurate and unreliable results.[1][3] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can also accumulate in the injector port and on the column, creating active sites that may interact with the analyte, resulting in poor peak shape and variability.[1][3]

Q2: I am observing inconsistent results for this compound in my samples compared to my standards prepared in a clean solvent. How can I confirm if this is due to matrix effects?

A2: This discrepancy is a strong indication of matrix effects. To confirm and quantify the extent of these effects, a post-extraction spike experiment is recommended.[1] This involves comparing the peak area of this compound in a standard solution (in a neat solvent) to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration after the extraction process.[1]

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100[1]

A value significantly different from 100% confirms the presence of matrix effects. A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[1][4]

Q3: What are the most effective strategies to compensate for matrix effects in the analysis of this compound?

A3: The most effective strategies to compensate for matrix effects involve a combination of appropriate sample preparation, instrumental analysis techniques, and calibration methods. The "gold standard" is the use of a stable isotope-labeled internal standard (SIL-IS).[1][5] Other effective methods include matrix-matched calibration and the standard addition method.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column due to matrix component accumulation.- Perform regular maintenance of the GC inlet, including replacing the liner and septum.[3]- Use a guard column to protect the analytical column.- Optimize the oven temperature program to ensure complete elution of matrix components.[8]
Inconsistent Analyte Response Variable matrix effects between samples.- Implement a robust sample cleanup procedure (e.g., Solid-Phase Extraction) to remove interfering components.[1]- Use a stable isotope-labeled internal standard (e.g., this compound-d4) to normalize for variations.[1][5]- Employ matrix-matched calibration standards for quantification.[7]
Signal Suppression or Enhancement Co-eluting matrix components interfering with the ionization of this compound.- Improve chromatographic separation by optimizing the GC column and temperature program.[9]- Enhance sample cleanup to remove interfering substances.[10]- Use the standard addition method to quantify the analyte in the presence of the matrix.[6]
High Background Noise Insufficient sample cleanup leading to a high level of co-eluting matrix components.- Improve the selectivity of the sample preparation method (e.g., by optimizing the SPE wash steps).[1]- Use a higher-resolution GC column to better separate the analyte from interferences.[1]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

Objective: To quantitatively assess the degree of signal suppression or enhancement for this compound in a given biological matrix.

Methodology:

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., hexane) at a known concentration (e.g., 100 ng/mL).[1]

  • Prepare a Blank Matrix Extract: Extract a blank biological sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.[1]

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the this compound standard to achieve the same final concentration as the neat standard solution (e.g., 100 ng/mL).[1]

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your validated GC-MS method.

  • Calculation: Calculate the matrix effect using the formula mentioned in FAQ 2.

Protocol 2: Stable Isotope Dilution Analysis (SIDA)

Objective: To achieve accurate quantification of this compound by compensating for matrix effects and analyte loss during sample preparation.

Methodology:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process.[1][5]

  • Sample Preparation: Perform the sample extraction procedure (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction).

  • Analysis: Analyze the extracts using GC-MS, monitoring the characteristic ions for both this compound and its labeled internal standard.[8]

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.[5]

Protocol 3: Matrix-Matched Calibration

Objective: To compensate for matrix effects by preparing calibration standards in a matrix similar to the samples.[7]

Methodology:

  • Obtain Blank Matrix: Source a batch of the biological matrix that is free of this compound.

  • Prepare Calibration Standards: Spike the blank matrix with known concentrations of this compound to create a series of calibration standards.[7]

  • Sample Preparation: Process the matrix-matched calibration standards and the unknown samples using the same extraction procedure.

  • Analysis: Analyze the processed standards and samples by GC-MS.

  • Quantification: Construct a calibration curve from the matrix-matched standards and determine the concentration of this compound in the samples.[7]

Protocol 4: Standard Addition Method

Objective: To determine the concentration of this compound in a sample by adding known amounts of the standard to the sample itself.[6]

Methodology:

  • Sample Aliquoting: Divide the unknown sample into several equal aliquots.[6]

  • Spiking: Add increasing known amounts of a this compound standard solution to each aliquot, leaving one aliquot unspiked.[6]

  • Volume Equalization: Adjust all aliquots to the same final volume.

  • Analysis: Analyze all prepared solutions by GC-MS.

  • Quantification: Plot the instrument response against the concentration of the added standard. Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of this compound in the original unspiked sample.[11][12]

Data Presentation

Table 1: Comparison of Calibration Strategies for this compound Quantification

Calibration Strategy Principle Advantages Disadvantages When to Use
Stable Isotope Dilution A known amount of a stable isotope-labeled analog of the analyte is added to the sample at the beginning of the workflow.[5]- Gold standard for compensating for matrix effects and analyte loss.[1]- High accuracy and precision.[13]- Requires synthesis and availability of a labeled internal standard, which can be expensive.[5]When the highest accuracy is required, and a labeled standard is available.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[7]- Effectively compensates for matrix effects.- Requires a true blank matrix, which can be difficult to obtain.[7]- Each matrix type requires its own calibration curve.[14]When a blank matrix is available and matrix effects are consistent across samples.
Standard Addition Known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix.[6]- Compensates for matrix effects specific to each sample.[15]- Does not require a blank matrix.- More laborious and time-consuming as each sample requires its own calibration curve.[11]- Can be less precise for samples with high endogenous concentrations.[16]For complex or variable matrices where a blank matrix is unavailable.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_Initial_Analysis Initial Analysis cluster_Problem_Identification Problem Identification cluster_Troubleshooting_Strategies Troubleshooting Strategies cluster_Validation Method Validation A Sample Collection B Sample Preparation (e.g., LLE, SPE) A->B C GC-MS Analysis B->C D Inconsistent Results or Poor Peak Shape C->D E Confirm Matrix Effects (Post-Extraction Spike) D->E F Implement Stable Isotope Dilution E->F If confirmed G Use Matrix-Matched Calibration E->G If confirmed H Employ Standard Addition Method E->H If confirmed I Validate Method (Accuracy, Precision, etc.) F->I G->I H->I J Reliable Quantification of this compound I->J

Caption: Workflow for identifying and addressing matrix effects.

Standard_Addition_Method_Workflow A Start: Unknown Sample B Aliquot Sample into Multiple Vials (e.g., 4) A->B C Spike Aliquots with Increasing Concentrations of Standard (0, C1, C2, C3) B->C D Adjust to Equal Final Volume C->D E Analyze All Samples by GC-MS D->E F Plot Instrument Response vs. Added Concentration E->F G Extrapolate to Find X-Intercept F->G H Result: Concentration in Original Sample G->H

Caption: Standard addition method workflow for quantification.

Decision_Tree_for_Calibration_Strategy leaf leaf A Is a Stable Isotope-Labeled Internal Standard Available? B Use Stable Isotope Dilution Analysis A->B Yes C Is a Blank Matrix Available? A->C No D Use Matrix-Matched Calibration C->D Yes E Use Standard Addition Method C->E No

Caption: Decision tree for selecting a calibration strategy.

References

Stability of 2-Heptadecanone in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Heptadecanone. The information is designed to address common issues related to the stability of this compound in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place, away from direct light.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3]

Q2: In which solvents is this compound soluble and stable?

A2: this compound, a long-chain aliphatic ketone, is soluble in a variety of organic solvents. It is readily soluble in alcohols, propylene glycol, and oils.[4] Due to its hydrophobic nature, it is practically insoluble in water.[1][2][5] While generally stable in these organic solvents under recommended storage conditions, prolonged storage in solution at room temperature may lead to gradual degradation.

Q3: What are the primary degradation pathways for this compound?

A3: As a saturated aliphatic ketone, this compound is relatively stable. However, potential degradation pathways include:

  • Oxidation: Reaction with strong oxidizing agents can lead to degradation.[1] Autoxidation, a slow reaction with atmospheric oxygen, may also occur over extended periods, potentially initiated by light or heat.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, such as Norrish type I and type II cleavage, which are common for ketones.

  • Acid/Base Catalyzed Reactions: While stable in neutral conditions, strong acids or bases can catalyze reactions such as aldol condensation or other rearrangements, especially at elevated temperatures.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Possible Cause 1: Degradation of this compound

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the stock material and prepared solutions were stored according to the recommendations (cool, dark, tightly sealed).

    • Analyze a Fresh Sample: Prepare a new solution from a fresh stock of this compound and analyze it immediately to see if the unexpected peaks are absent.

    • Consider Solvent Purity: Ensure the solvent used for dissolution and the mobile phase are of high purity and have been properly stored, as impurities in the solvent can react with this compound.

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Clean Glassware: Ensure all glassware used for sample preparation is scrupulously clean.

    • Check for Leachables: If using plastic containers or pipette tips, consider the possibility of leachables from the plastic.

    • Blank Analysis: Run a blank injection of the solvent to rule out contamination from the solvent or the analytical system.

Issue 2: Inconsistent Experimental Results

Possible Cause 1: Instability of this compound in the Experimental Medium

  • Troubleshooting Steps:

    • Assess pH of the Medium: If working in an aqueous or buffered system, measure the pH. Extreme pH values can affect the stability of the ketone.

    • Evaluate Reaction Components: Check if other components in your experimental setup could be acting as catalysts for degradation (e.g., metal ions).

    • Time-Course Experiment: Analyze your sample at different time points after preparation to determine if the concentration of this compound is decreasing over time, indicating instability in the medium.

Possible Cause 2: Photoreactivity

  • Troubleshooting Steps:

    • Protect from Light: Conduct experiments under amber or red light, or in containers wrapped in aluminum foil, to minimize light exposure.

    • Compare Light vs. Dark Conditions: Run a control experiment in the dark and compare the results to an experiment conducted under normal laboratory lighting to assess the impact of light.

Data Summary

The following tables summarize the expected stability of this compound based on its chemical properties. Note that specific quantitative data is limited, and these tables are intended as a general guide.

Table 1: Solubility and General Stability of this compound in Common Solvents

SolventSolubilityExpected Stability (at 2-8°C, protected from light)
Alcohols (e.g., Ethanol, Methanol)SolubleGood
Propylene GlycolSolubleGood
Oils (e.g., Mineral Oil, Vegetable Oil)SolubleGood
DichloromethaneSolubleFair (potential for reaction over time)
AcetonitrileSolubleGood
Dimethyl Sulfoxide (DMSO)SolubleGood
WaterInsolubleN/A

Table 2: Summary of Stability under Different Storage Conditions

ConditionExpected StabilityRecommendations
Temperature
2-8°C (Refrigerated)HighRecommended for long-term storage.
Room Temperature (~25°C)ModerateSuitable for short-term storage.
Elevated Temperature (>40°C)LowAvoid; may accelerate degradation.
Light
Protected from Light (Amber Vial)HighRecommended for all storage.
Exposed to Ambient LightModeratePotential for photodegradation over time.
Exposed to UV LightLowAvoid; likely to cause rapid degradation.
Atmosphere
Inert Atmosphere (e.g., N₂, Ar)HighIdeal for long-term storage of high-purity material.
Normal Atmosphere (Air)ModerateRisk of slow oxidation over time.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a specified duration.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or GC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of this compound.

    • Examine the formation of any degradation products.

Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 60°C, dark) prep->thermal Expose to Stress Conditions photo Photodegradation (e.g., UV light) prep->photo Expose to Stress Conditions analysis Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess Degradation and Identify Degradants analysis->evaluation Logical_Troubleshooting_Flow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_stability Is the compound stable in the experimental medium? start->check_stability check_ph Measure pH of medium check_stability->check_ph Yes check_light Is the compound photosensitive? check_stability->check_light No check_components Evaluate other components for catalytic activity check_ph->check_components time_course Perform time-course analysis check_components->time_course solution Modify experimental conditions (e.g., buffer, protect from light) time_course->solution protect_light Protect experiment from light check_light->protect_light Yes check_light->solution No light_dark_control Run light vs. dark controls protect_light->light_dark_control light_dark_control->solution

References

Technical Support Center: Optimizing SPME for 2-Heptadecanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the analysis of 2-Heptadecanone using Solid Phase Microextraction (SPME).

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for SPME analysis?

This compound (C₁₇H₃₄O) has a molecular weight of 254.45 g/mol .[1][2][3] This classifies it as a semi-volatile organic compound. As a ketone, it possesses moderate polarity, which is a critical factor in selecting the appropriate SPME fiber.

Q2: Which SPME fiber is best for extracting this compound?

Selecting the correct fiber is crucial for achieving good sensitivity and reproducibility. Given that this compound is a semi-volatile compound with moderate polarity, a mixed-phase (biphasic or triphasic) fiber is generally recommended to effectively adsorb the analyte.

Fiber Selection Guide for this compound

Fiber Coating Type Rationale for this compound Key Characteristics
DVB/CAR/PDMS Adsorption/Absorption (Triphasic) Highly Recommended. This fiber provides a broad range of selectivity, making it ideal for semi-volatiles and covering a wide range of polarities and molecular weights (C3-C20).[4][5] Excellent for complex matrices and screening for a wide range of volatile and semi-volatile compounds.
PDMS/DVB Adsorption/Absorption (Biphasic) Recommended. Effective for semi-volatile compounds and analytes with higher molecular weights.[5][6] Good for more volatile polar analytes. General-purpose fiber suitable for a variety of analytes.
Carboxen/PDMS Adsorption/Absorption (Biphasic) Suitable. While ideal for smaller, more volatile compounds (MW < 150), it can still be effective for trace-level analysis of semi-volatiles.[7][8] Best for trace-level analysis of volatile compounds.

| Polyacrylate (PA) | Absorption (Monophasic, Polar) | Alternative Option. A good choice for polar semi-volatile compounds.[7] It may be particularly useful if the sample matrix is highly polar. | Specifically designed for polar analytes. |

SPME Method Optimization

Q3: How do I optimize the extraction parameters for this compound analysis?

Optimization of extraction conditions is critical to maximize analyte recovery and ensure reproducibility. Headspace (HS) SPME is the preferred mode for this compound. Key parameters to optimize include extraction temperature and time.

Recommended Optimization Parameters for HS-SPME

Parameter Recommended Range Rationale & Key Considerations
Extraction Temperature 50 - 70 °C Increasing the temperature enhances the vapor pressure of semi-volatile compounds like this compound, facilitating their transfer to the headspace.[9] An extraction temperature of 60°C is often found to be optimal for ketones and other VOCs.[4][9][10] However, excessively high temperatures can negatively impact the fiber's adsorption efficiency.
Extraction Time 30 - 60 min This is the time the fiber is exposed to the sample headspace. Equilibrium between the fiber and the headspace must be reached for reproducible results. Longer times generally increase extraction efficiency up to a saturation point.[6][9] An optimal time of around 40-50 minutes is common.[9][10]
Sample Agitation Recommended Agitation (e.g., stirring or shaking) helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed to reach equilibrium.

| Addition of Salt | Sample Dependent | Adding salt (e.g., NaCl at 25-30% wt./vol.) increases the ionic strength of aqueous samples. This "salting-out" effect reduces the solubility of organic analytes, driving them into the headspace and improving extraction efficiency, especially for polar compounds. |

Troubleshooting Guide

Q4: I am seeing no peak or a very small peak for this compound. What should I do?

This is a common issue that can stem from multiple factors, from sample preparation to instrument settings.

Troubleshooting Low or No Signal

Potential Cause Recommended Action
Incorrect Fiber Choice Ensure you are using a suitable fiber. For this compound, a DVB/CAR/PDMS or PDMS/DVB fiber is recommended.
Suboptimal Extraction Review and optimize your extraction temperature and time. For semi-volatiles, heating the sample (e.g., 60°C) is often necessary.[4][9] Ensure sufficient extraction time for equilibrium to be reached.
Inefficient Desorption Check the GC injector temperature (typically 250°C) and desorption time (e.g., 2-5 minutes). Ensure you are using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) designed for SPME to ensure efficient transfer and sharp peaks.[11]
GC-MS Parameters Verify that the GC-MS is operating correctly by injecting a known standard directly. Ensure the injection mode is set to splitless for at least two minutes during desorption to transfer the maximum amount of analyte to the column.

| Fiber Degradation | SPME fibers have a limited lifetime. If the fiber is old or has been exposed to harsh conditions, its extraction efficiency may be compromised. Condition the fiber as per the manufacturer's instructions or replace it. |

Q5: My chromatographic peaks are broad or show tailing. How can I improve peak shape?

Poor peak shape can compromise resolution and quantification.

Improving Peak Shape

Potential Cause Recommended Action
Wrong Inlet Liner Using a standard split/splitless liner can cause peak broadening due to its larger volume. Switch to a narrow-bore SPME-specific liner (e.g., 0.75 mm I.D.).[11]
Slow Desorption/Transfer Increase the injector temperature to ensure rapid desorption. Optimize the carrier gas flow rate to ensure efficient transfer of the analyte from the liner to the column.
Column Contamination Bake out the GC column according to the manufacturer's instructions to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it.

| Active Sites | The analyte may be interacting with active sites in the liner or column. Use a deactivated liner and a high-quality, low-bleed column. |

Experimental Protocols & Workflows

Detailed Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.

  • Sample Preparation:

    • Place a precisely weighed or measured amount of your sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • If the sample is aqueous, consider adding NaCl (e.g., to 30% w/v) to enhance analyte transfer to the headspace.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • SPME Headspace Extraction:

    • Place the vial in a heating block or autosampler incubator set to the optimized temperature (e.g., 60°C).[4]

    • Allow the sample to incubate and equilibrate for 10-20 minutes.[9]

    • Introduce the SPME fiber (e.g., DVB/CAR/PDMS, previously conditioned) into the headspace above the sample. Do not let the fiber touch the sample.

    • Expose the fiber for the optimized extraction time (e.g., 40 minutes) with agitation.[10]

  • Analyte Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber and transfer it to the GC injection port.

    • Desorb the analytes in the injector port, which is set to a temperature of 250°C for 5 minutes in splitless mode.[12]

    • Start the GC-MS data acquisition upon injection.

Typical GC-MS Parameters

Parameter Setting
Column DB-5ms, HP-5ms, or similar non-polar/mid-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Scan Range | 40 - 450 m/z |

Visualized Workflows and Logic Diagrams

SPME_Workflow SPME Analysis Workflow for this compound cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis p1 Weigh/Measure Sample into Vial p2 Add Salt (Optional, for Aqueous Samples) p1->p2 p3 Seal Vial p2->p3 e1 Incubate & Equilibrate (e.g., 60°C for 15 min) p3->e1 e2 Expose Fiber to Headspace (e.g., 40 min with Agitation) e1->e2 a1 Retract Fiber & Insert into GC Injector e2->a1 a2 Thermal Desorption (e.g., 250°C, Splitless Mode) a1->a2 a3 Data Acquisition a2->a3 Troubleshooting_Flowchart Troubleshooting: No or Low Analyte Peak start Problem: No / Low Peak q1 Is the GC-MS system OK? (Test with direct injection) start->q1 q2 Is the fiber appropriate and in good condition? q1->q2 Yes sol1 Solution: Troubleshoot GC-MS (inlet, column, detector) q1->sol1 No q3 Are extraction parameters optimized? q2->q3 Yes sol2 Solution: - Use DVB/CAR/PDMS fiber - Condition or replace fiber q2->sol2 No q4 Is desorption efficient? q3->q4 Yes sol3 Solution: - Increase temp (e.g., 60°C) - Increase time (e.g., 40+ min) - Add salt to aqueous samples q3->sol3 No sol4 Solution: - Use SPME liner - Check injector temp (~250°C) - Use splitless mode q4->sol4 No end_node Problem Resolved q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node Fiber_Selection_Logic SPME Fiber Selection Logic for this compound analyte Analyte: this compound prop1 Property: Semi-Volatile (MW = 254 g/mol) analyte->prop1 prop2 Property: Moderate Polarity (Ketone) analyte->prop2 logic1 Semi-volatiles require a fiber that can trap and release larger molecules effectively. prop1->logic1 logic2 Moderate polarity suggests a mixed-phase or a dedicated polar fiber will outperform a non-polar (PDMS only) fiber. prop2->logic2 rec_header Recommendation Logic conclusion Conclusion: Use a mixed-phase fiber with broad selectivity. logic1->conclusion logic2->conclusion fiber1 Primary Choice: DVB/CAR/PDMS conclusion->fiber1 fiber2 Secondary Choice: PDMS/DVB conclusion->fiber2

References

Resolving co-eluting peaks with 2-Heptadecanone in chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks with 2-Heptadecanone.

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

This section offers solutions to specific problems you may encounter during your experiments.

Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see my analyte and the internal standard, this compound. How can I confirm if this is a co-elution issue?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This can significantly impact the accuracy of quantification.[2] The first step in troubleshooting is to confirm that co-elution is indeed the problem.

Methods for Detecting Co-elution:

  • Visual Inspection of the Peak Shape: Look for subtle signs of asymmetry, such as a shoulder on the peak or a broader-than-expected peak width.[2][3] A shoulder is a sudden discontinuity, which is different from tailing, a gradual exponential decline.[2][3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS or LC-MS system, you can analyze the mass spectrum across the peak.[2][4] If the mass spectral profile changes from the beginning to the end of the peak, it is a strong indication of co-elution.[2] For instance, you can monitor for unique ions corresponding to your analyte and this compound.

  • Diode Array Detection (DAD) in HPLC: For HPLC applications, a DAD can acquire UV spectra across the peak. If the spectra are not identical, it suggests the presence of multiple components.[2][3]

Q2: I have confirmed that my analyte is co-eluting with this compound in my Gas Chromatography (GC) method. What steps can I take to resolve these peaks?

A2: Resolving co-eluting peaks in GC typically involves modifying the chromatographic conditions to improve separation. The goal is to alter the selectivity or efficiency of the separation.[4][5] Here are some common strategies:

Troubleshooting Steps for GC Co-elution:

  • Modify the Oven Temperature Program: This is often the simplest and most effective first step.[4] A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can improve separation.[6] Conversely, a faster ramp rate can sometimes be beneficial.[7] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance resolution.[8]

  • Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve peak sharpness and resolution.[8][9] While it may seem counterintuitive, increasing the flow rate can sometimes lead to better-resolved peaks.[8]

  • Change the GC Column: If modifying the temperature program and flow rate is unsuccessful, changing the column may be necessary.

    • Different Stationary Phase: Switching to a column with a different stationary phase (e.g., from a non-polar to a mid-polar or polar phase) is a powerful way to alter selectivity.[3]

    • Longer Column: A longer column increases the number of theoretical plates, which can improve resolution, although it will also increase the analysis time.[5][9]

    • Smaller Internal Diameter (ID): Columns with a smaller ID generally offer higher efficiency and can improve separation.[7]

    • Thicker Film: Increasing the stationary phase film thickness can increase retention, especially for volatile compounds, and may improve the resolution of early eluting peaks.[10]

Experimental Protocols

Protocol 1: Optimizing the GC Oven Temperature Program to Resolve Co-eluting Peaks

This protocol describes a systematic approach to modifying the oven temperature program to separate an analyte from the internal standard, this compound.

Objective: To achieve baseline separation (Resolution > 1.5) between the analyte and this compound.

Initial Observation: The analyte and this compound co-elute at approximately 15.2 minutes with an initial temperature program.

Materials:

  • GC system with an appropriate detector (e.g., FID or MS)

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Sample containing the analyte and this compound

  • Carrier gas (Helium or Hydrogen)

Procedure:

  • Establish the Initial Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Initial Oven Temperature: 100°C, hold for 1 minute

    • Temperature Ramp: 10°C/min to 250°C, hold for 5 minutes

    • Run the sample and confirm the co-elution time.

  • Strategy 1: Decrease the Temperature Ramp Rate:

    • Modify the temperature program by reducing the ramp rate in the region where the peaks elute.

    • New Program: 100°C (1 min hold), then 5°C/min to 250°C (5 min hold).

    • Inject the sample and analyze the chromatogram. This slower ramp should increase the separation between the peaks.[6]

  • Strategy 2: Introduce an Isothermal Hold:

    • If the slower ramp improves but does not fully resolve the peaks, introduce an isothermal hold just before their elution.

    • Based on the initial run, the elution temperature is around 100°C + (15.2 min - 1 min) * 10°C/min = 242°C. A hold at a lower temperature might be effective. Let's try a hold at 170°C.

    • New Program: 100°C (1 min hold), then 10°C/min to 170°C, hold for 5 minutes, then 10°C/min to 250°C (5 min hold).

    • Inject the sample and evaluate the resolution.

  • Data Analysis and Comparison:

    • For each run, calculate the resolution between the analyte and this compound peaks.

    • Summarize the retention times, peak widths, and resolution in a table for comparison.

Expected Outcome: By systematically modifying the temperature program, you should be able to achieve baseline resolution between the analyte and this compound.

Quantitative Data Summary

The following tables illustrate the potential impact of method optimization on the resolution of a hypothetical analyte and this compound.

Table 1: Initial GC Method with Co-eluting Peaks

ParameterAnalyteThis compound
Retention Time (min)15.2115.25
Peak Width (min)0.150.15
Resolution (Rs)\multicolumn{2}{c}{0.27}

Table 2: Optimized GC Method after Reducing Temperature Ramp Rate

ParameterAnalyteThis compound
Retention Time (min)18.5318.85
Peak Width (min)0.180.19
Resolution (Rs)\multicolumn{2}{c}{1.73}

Frequently Asked Questions (FAQs)

Q3: Can I resolve co-eluting peaks without changing my chromatographic method?

A3: In some cases, yes. If you are using a mass spectrometer (MS) as a detector, you can often resolve co-eluting compounds if they have different mass spectra. By extracting the ion chromatograms for unique m/z values for each compound, you can quantify them independently, even if they are not chromatographically separated. However, this approach is not without its challenges. Severe co-elution can still lead to ion suppression, where the presence of one compound affects the ionization of the other, leading to inaccurate quantification.[11] Therefore, achieving good chromatographic separation is always the preferred approach.

Q4: I am using HPLC and my analyte is co-eluting with this compound. What are the best strategies to improve separation?

A4: The principles of resolving co-eluting peaks in HPLC are similar to GC and revolve around changing the selectivity and efficiency of the separation.[5]

  • Modify the Mobile Phase:

    • Change the Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.[3][5]

    • Change the Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3][12]

    • Adjust the pH: If your analyte is ionizable, adjusting the pH of the mobile phase can significantly change its retention and potentially resolve it from this compound.[12][13]

  • Change the Stationary Phase (Column): Similar to GC, changing to a column with a different chemistry (e.g., C18 to a phenyl-hexyl or cyano phase) is a very effective way to alter selectivity.[3][5]

  • Adjust the Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.[5][13]

Q5: Are there any alternatives to this compound if I cannot resolve the co-elution?

A5: Yes, if you consistently face co-elution issues with this compound and your analyte, selecting a different internal standard is a viable solution. An ideal internal standard should be chemically similar to the analyte but well-resolved from it and any other sample components.[14]

Potential Alternatives to this compound:

  • Other Ketones with Different Chain Lengths: Consider using ketones with a slightly shorter or longer alkyl chain, such as 2-Pentadecanone or 2-Nonadecanone. Their different carbon numbers will likely result in different retention times.

  • Structural Analogs: A compound that is a structural analog to your analyte can be a good choice, provided it is not present in the samples.[15]

  • Stable Isotope-Labeled (SIL) Analyte: The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., deuterated).[15] SIL standards have nearly identical chemical and physical properties to the analyte and will co-elute, but they can be distinguished by a mass spectrometer.[15][16] This approach effectively corrects for matrix effects and variability in sample preparation and instrument response.[16]

Visualizations

Troubleshooting_Workflow start Co-elution Suspected (Broad or Asymmetrical Peak) confirm Confirm Co-elution (MS or DAD Analysis) start->confirm is_confirmed Co-elution Confirmed? confirm->is_confirmed modify_method Modify Chromatographic Method is_confirmed->modify_method Yes no_coelution Peak is Pure Investigate Other Issues is_confirmed->no_coelution No gc_options GC Method Optimization - Adjust Temp Program - Change Flow Rate - Change Column modify_method->gc_options hplc_options HPLC Method Optimization - Adjust Mobile Phase - Change Column - Adjust Temperature modify_method->hplc_options re_evaluate Re-evaluate Resolution gc_options->re_evaluate hplc_options->re_evaluate resolved Peaks Resolved (Rs > 1.5) re_evaluate->resolved Yes not_resolved Still Co-eluting re_evaluate->not_resolved No end Analysis Complete resolved->end consider_is Consider Alternative Internal Standard not_resolved->consider_is consider_is->modify_method no_coelution->end

Caption: A workflow for troubleshooting co-eluting peaks.

Resolution_Factors cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k') Resolution Peak Resolution (Rs) Efficiency Column Length Particle Size Flow Rate Resolution->Efficiency Impacts Peak Width Selectivity Stationary Phase Mobile Phase Temperature Resolution->Selectivity Impacts Peak Spacing Retention Mobile Phase Strength Temperature Resolution->Retention Impacts Time on Column

Caption: Key factors influencing chromatographic resolution.

References

Validation & Comparative

2-Heptadecanone: A Potential Novel Biomarker for Gastric Cancer in an Evolving Diagnostic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more accurate and less invasive diagnostic tools for gastric cancer, the volatile organic compound (VOC) 2-Heptadecanone is emerging as a promising biomarker. This guide provides a comprehensive comparison of this compound with established serum biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential.

The Promise of Volatile Biomarkers

Gastric cancer remains a significant global health challenge, often diagnosed at advanced stages, leading to poor prognosis. Current diagnostic methods, including endoscopy and biopsies, are invasive and not ideal for widespread screening. Standard serum biomarkers such as Carcinoembryonic Antigen (CEA), Carbohydrate Antigen 19-9 (CA19-9), and Cancer Antigen 72-4 (CA72-4) have limitations in sensitivity and specificity, particularly in early-stage disease.[1][2]

Volatile organic compounds, such as this compound, are products of cellular metabolism that can be detected in breath, urine, and blood.[3][4][5] Altered metabolic pathways in cancer cells lead to the production of unique VOC profiles, offering a potential non-invasive window into the disease process.[3][6]

This compound and its Biological Rationale in Gastric Cancer

This compound is a ketone that has been identified as a potential biomarker for gastric cancer. Its presence is linked to the dysregulation of fatty acid metabolism, a hallmark of many cancers.[6][7][8][9] In gastric cancer cells, there is often an upregulation of fatty acid oxidation (FAO) to meet the high energy demands of rapid proliferation.[6][10] This altered metabolic state can lead to the production and release of specific ketones like this compound.

dot

cluster_0 Dysregulated Fatty Acid Metabolism in Gastric Cancer Increased uptake of fatty acids Increased uptake of fatty acids Upregulated Fatty Acid Oxidation (FAO) Upregulated Fatty Acid Oxidation (FAO) Increased uptake of fatty acids->Upregulated Fatty Acid Oxidation (FAO) Acetyl-CoA Acetyl-CoA Upregulated Fatty Acid Oxidation (FAO)->Acetyl-CoA Increased production TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Ketone Body Production Ketone Body Production Acetyl-CoA->Ketone Body Production Overflow pathway This compound This compound Ketone Body Production->this compound Release as VOC cluster_1 GC-MS Workflow for this compound Analysis Biological_Sample Biological Sample (Plasma, Urine) SPME Solid-Phase Microextraction (SPME) Biological_Sample->SPME Headspace Extraction GC_Separation Gas Chromatography (GC) Separation SPME->GC_Separation Injection and Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Ionization and Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Spectral Analysis

References

2-Heptadecanone: A Comparative Analysis of its Efficacy as an Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Heptadecanone with other insect attractants, supported by available experimental data. This compound, a long-chain methyl ketone, has been identified as a significant semiochemical, playing a crucial role in the chemical communication of certain insect species. This document outlines its known attractive properties, presents quantitative data from bioassays, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Efficacy of this compound as an Insect Attractant

Recent research has identified this compound as a key component of the sex pheromone of the parasitoid wasp Campoletis chlorideae, a natural enemy of several major lepidopteran pests.[1] In this species, this compound acts as a potent male attractant. It is also a constituent of the female sex pheromone blend of the yellowheaded fireworm, Acleris minuta. While its role as a deterrent has been noted in other contexts, such as for ants foraging on nematode-infected insect cadavers, its function as an attractant is a key area of interest for the development of targeted pest management strategies.[2]

Comparative Data on Attractant Efficacy

Quantitative data on the efficacy of this compound as an attractant is primarily available for the parasitoid wasp Campoletis chlorideae. The following tables summarize electroantennogram (EAG) and behavioral bioassay (Y-tube olfactometer) data, comparing the response to this compound with its co-pheromone component, tetradecanal, and their blend.

Table 1: Electroantennogram (EAG) Responses of Campoletis chlorideae to Pheromone Components

CompoundDose (ng)Mean EAG Response (mV) ± SE
This compound100.45 ± 0.04
Tetradecanal100.38 ± 0.03
Blend (1:4.6)100.52 ± 0.05
Hexane (Control)-0.02 ± 0.01

Data extracted from a study on the sex pheromone communication in Campoletis chlorideae.[1]

Table 2: Behavioral Responses of Male Campoletis chlorideae in a Y-Tube Olfactometer

Odor SourceResponding Males (%)Attraction Index (%)
This compound (10 ng) vs. Hexane8576
Tetradecanal (10 ng) vs. Hexane8271
Blend (10 ng) vs. Hexane9085

Attraction Index calculated as [(Number of males in treatment arm - Number of males in control arm) / Total number of responding males] x 100. Data adapted from a study on the sex pheromone communication in Campoletis chlorideae.[1]

For a broader comparison, Table 3 provides an overview of various other insect attractants and their target species. It is important to note that direct comparative studies between this compound and these attractants across a wide range of insects are currently limited.

Table 3: Overview of Common Insect Attractants and Their Target Species

Attractant ClassSpecific Compound(s)Target Insect Group(s)
Ketones This compound Hymenoptera (e.g., Campoletis chlorideae), Lepidoptera (e.g., Acleris minuta)
Acetone, ButanoneDiptera (e.g., Aedes aegypti)[3]
Raspberry Ketone, Cue-LureDiptera (Tephritid fruit flies)
Alcohols 1-Octen-3-olDiptera (Mosquitoes)
Acids Lactic Acid, Hexanoic AcidDiptera (Mosquitoes)[4]
Aldehydes TetradecanalHymenoptera (e.g., Campoletis chlorideae)[1]
Esters (Z)-3-hexenyl acetateHymenoptera (e.g., Campoletis chlorideae)
Gases Carbon Dioxide (CO2)Diptera (Mosquitoes and other biting flies)
Amines Ammonia, PutrescineDiptera (Fruit flies)

Experimental Protocols

The evaluation of insect attractants relies on standardized bioassays to ensure reproducible and comparable results. The following are detailed methodologies for two key experiments.

Y-Tube Olfactometer Bioassay

This laboratory-based assay is used to determine the behavioral response of an insect to a volatile chemical.

Objective: To assess the preference of an insect for an odor source (this compound) compared to a control.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification and humidification

  • Odor sources (e.g., filter paper treated with this compound in a solvent)

  • Test insects

  • Observation area with controlled lighting and temperature

Procedure:

  • Setup: The Y-tube olfactometer is positioned horizontally or vertically. A purified and humidified airflow is established through each arm of the Y-tube at a constant rate.

  • Odor Application: A filter paper treated with a known concentration of this compound in a solvent (e.g., hexane) is placed in one arm's odor chamber. A control filter paper with solvent only is placed in the other arm.

  • Insect Introduction: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a predetermined distance into one of the arms.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The position of the treatment and control arms is alternated between trials to avoid positional bias.

  • Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the treatment odor.

Y_Tube_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis AirSource Purified Air Source FlowMeter1 Flow Meter 1 AirSource->FlowMeter1 Airflow FlowMeter2 Flow Meter 2 AirSource->FlowMeter2 Airflow OdorChamber1 Odor Chamber (Treatment) FlowMeter1->OdorChamber1 OdorChamber2 Odor Chamber (Control) FlowMeter2->OdorChamber2 YTube Y-Tube Olfactometer OdorChamber1->YTube Treatment Arm OdorChamber2->YTube Control Arm IntroduceInsect Introduce Insect Observe Observe & Record Choice IntroduceInsect->Observe DataAnalysis Statistical Analysis Observe->DataAnalysis

Workflow for a Y-Tube Olfactometer Bioassay.
Field Trapping Assay

This assay evaluates the effectiveness of an attractant in a natural environment.

Objective: To compare the number of target insects captured in traps baited with this compound versus control traps.

Materials:

  • Insect traps (e.g., Delta traps, sticky traps)

  • Lures containing this compound and control lures (solvent only)

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

Procedure:

  • Site Selection: Choose a suitable habitat for the target insect species.

  • Trap Deployment: Deploy traps in a randomized block design to minimize positional effects. Each block should contain one trap with the this compound lure and one control trap. Traps should be placed at a standardized height and distance from each other.

  • Lure Placement: Place the attractant and control lures inside the traps according to the manufacturer's instructions.

  • Monitoring: Check the traps at regular intervals (e.g., weekly) and count the number of captured target insects.

  • Trap Rotation: Rotate the positions of the traps within each block at each monitoring interval to further reduce positional bias.

  • Data Analysis: Use statistical methods (e.g., t-test or ANOVA) to compare the mean number of insects captured in the baited and control traps.

Insect Olfactory Signaling Pathway

The attraction of an insect to a chemical cue like this compound is mediated by a complex olfactory signaling pathway. The process begins with the detection of the odorant molecule by specialized proteins in the insect's antennae.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_membrane ORN Membrane Odorant This compound (Odorant) Pore Pore Tubule Odorant->Pore OBP_unbound Odorant-Binding Protein (OBP) Pore->OBP_unbound Enters Sensillum Lymph OBP_bound OBP-Odorant Complex OBP_unbound->OBP_bound Binds OR Odorant Receptor (OR) OBP_bound->OR Transports to Receptor ORN_dendrite Olfactory Receptor Neuron (ORN) Dendrite IonChannel Ion Channel Opening OR->IonChannel Activates Orco Co-receptor (Orco) Orco->IonChannel Forms Complex with OR Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

A Comparative Guide to the Cross-Validation of 2-Heptadecanone Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the detection and quantification of 2-Heptadecanone: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a volatile organic compound of significant interest as a potential biomarker in cancer research and its presence in various food and environmental samples. This document offers an objective evaluation of each method's performance, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific application.

At a Glance: Performance Comparison

The selection of an analytical method is contingent on its performance characteristics. Below is a summary of typical performance data for the quantification of long-chain ketones like this compound using GC-MS and LC-MS/MS. It is important to note that specific performance metrics should be validated for each individual laboratory and application.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Can achieve pg/mL to fg/mL levels.
Limit of Quantification (LOQ) Generally in the low ng/mL range.Can reach pg/mL levels.
**Linearity (R²) **Commonly ≥ 0.99.Typically ≥ 0.99.
Accuracy (% Recovery) 85-115% is generally acceptable.90-110% is often achieved.
Precision (%RSD) < 15% for intra- and inter-day precision.< 15% for intra- and inter-day precision.
Specificity Good, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.
Sample Throughput Moderate, with run times typically in the range of 15-30 minutes.High, with run times often under 10 minutes.
Derivatization May be required to improve volatility and peak shape.Generally not required.

In-Depth Analysis of Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high separation efficiency and provides detailed mass spectra for confident compound identification.

This protocol is a representative methodology for the analysis of this compound in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 3 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the injection solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Injector: Splitless injection is often preferred for trace analysis.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode:

    • Full Scan: For initial identification, scan from m/z 40-400.

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 58, 71, 85).

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standards of known this compound concentrations.

  • The analyte in the samples is quantified by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to improve accuracy and precision.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Hexane) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound detection by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is particularly advantageous for the analysis of compounds in complex biological matrices. It often does not require derivatization, which can simplify sample preparation and reduce analysis time.

This protocol provides a representative methodology for the analysis of this compound in a biological matrix.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (e.g., plasma, serum), add an appropriate internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 50% B.

    • Increase to 100% B over 5 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

3. Quantification:

  • Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve prepared from standards.

  • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise results.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Evaporation Evaporation to Dryness Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound detection by LC-MS/MS.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the detection and quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For highly sensitive and high-throughput analysis, particularly in complex biological fluids, LC-MS/MS is often the preferred method. However, GC-MS remains a reliable and cost-effective option, especially for the analysis of volatile emissions or less complex sample matrices. It is imperative that the chosen method is thoroughly validated to ensure the generation of accurate and reliable data.

References

Comparative analysis of 2-Heptadecanone levels in healthy vs. diseased subjects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive biomarkers for early disease detection is a paramount objective in modern medicine. Among the myriad of molecules under investigation, volatile organic compounds (VOCs) have emerged as promising candidates. One such VOC, the long-chain methyl ketone 2-Heptadecanone, has garnered attention for its potential association with certain disease states, particularly gastric cancer. This guide provides a comparative analysis of this compound levels in the context of health and disease, supported by experimental data on related biomarkers and detailed methodologies.

Quantitative Analysis of Ketones in Healthy vs. Diseased Subjects

While specific quantitative data for this compound in clinical populations remains nascent in publicly available literature, studies on other ketones and VOCs in the exhaled breath of patients with gastric cancer provide valuable insights into the potential diagnostic utility of this class of compounds. Research has shown that the profiles of VOCs, including various ketones, are significantly altered in cancer patients compared to healthy individuals.[1][2]

One study identified several ketones, such as 2-nonanone, 3-heptanone, and 4-heptanone, as potential cancer biomarkers.[1] Another investigation into the breath of gastric cancer patients revealed significant differences in the concentrations of several VOCs. Although this compound was not individually quantified, the study highlights the diagnostic potential of the overall VOC profile.[3][4]

To illustrate the nature of the expected quantitative differences, the following table summarizes hypothetical data for a related methyl ketone, 6-methyl-5-hepten-2-one, which has been identified as a significantly elevated VOC in the breath of gastric cancer patients.[5]

Table 1: Comparative Levels of 6-methyl-5-hepten-2-one in Exhaled Breath

Subject GroupNMean Concentration (ppbv)Standard Deviation (ppbv)p-value
Gastric Cancer Patients372.81.5< 0.05
Healthy Controls451.20.8

Note: This table is a representative example based on findings for a related ketone and is intended for illustrative purposes. ppbv = parts per billion by volume.

Experimental Protocols

The gold standard for the analysis of VOCs in biological samples, particularly in exhaled breath, is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] This technique allows for the separation, identification, and quantification of individual compounds within a complex mixture.

Protocol for Breath Sample Collection and Analysis via GC-MS

This protocol is a generalized summary based on methodologies reported in various studies investigating VOCs in exhaled breath.[6][9][10][11]

1. Subject Preparation:

  • Subjects are typically required to fast for a minimum of 8-12 hours prior to breath collection to minimize the influence of dietary VOCs.

  • Smoking and consumption of alcoholic beverages are prohibited for at least 24 hours before the test.

  • Subjects should rest in a clean-air environment for at least 30 minutes before providing a sample to reduce background environmental contaminants.

2. Breath Sample Collection:

  • Exhaled breath is collected into an inert container, such as a Tedlar® bag, a specialized syringe, or directly onto a sorbent tube.[9]

  • To ensure the collection of alveolar air, which is rich in endogenous VOCs, subjects are often instructed to perform a full exhalation, with the final portion of the breath (end-tidal breath) being captured.[9]

  • A controlled exhalation flow rate and volume may be employed to standardize the collection process.

3. Sample Pre-concentration:

  • Due to the low concentrations of many VOCs in breath, a pre-concentration step is typically necessary.[7]

  • This is commonly achieved using thermal desorption tubes packed with one or more sorbent materials (e.g., Tenax® TA, Carbotrap). The breath sample is passed through the tube, and the VOCs are adsorbed onto the material.

4. GC-MS Analysis:

  • Thermal Desorption: The sorbent tube is heated in a thermal desorber unit, which releases the trapped VOCs into the GC-MS system.

  • Gas Chromatography (GC): The volatilized compounds are separated based on their boiling points and affinity for the GC column (e.g., a non-polar DB-5ms column). The column temperature is programmed to ramp up over time to facilitate the separation of a wide range of VOCs.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

  • Quantification: The concentration of each VOC is determined by comparing the peak area of the compound in the sample to the peak area of a known amount of an internal or external standard.

Signaling Pathways and Metabolic Origin

The presence of elevated levels of this compound and other methyl ketones in cancer patients is believed to be linked to alterations in fatty acid metabolism.[1] Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.

This compound is likely a product of the incomplete β-oxidation of odd-chain fatty acids or the decarboxylation of a β-keto acid precursor. The following diagram illustrates a simplified proposed metabolic pathway.

Fatty_Acid_Metabolism_to_Ketone cluster_0 Mitochondrion / Peroxisome FattyAcid Heptadecanoic Acid (Odd-chain fatty acid) AcylCoA Heptadecanoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation (Incomplete) AcylCoA->BetaOxidation BetaKetoacylCoA β-Ketoacyl-CoA BetaOxidation->BetaKetoacylCoA Thiolase Thiolase BetaKetoacylCoA->Thiolase Decarboxylase Decarboxylase BetaKetoacylCoA->Decarboxylase Alternative Path AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA Heptadecanone This compound Decarboxylase->Heptadecanone

Caption: Proposed metabolic pathway for this compound formation.

Experimental Workflow

The overall process for investigating this compound as a potential disease biomarker involves several key stages, from patient recruitment to data analysis.

Experimental_Workflow cluster_0 Patient Recruitment & Sample Collection cluster_1 Sample Analysis cluster_2 Data Analysis & Interpretation P1 Recruit Subjects (Diseased vs. Healthy Controls) P2 Informed Consent & Questionnaire P1->P2 P3 Subject Preparation (Fasting, etc.) P2->P3 P4 Breath Sample Collection P3->P4 A1 Sample Pre-concentration (Thermal Desorption Tubes) P4->A1 Sample Transfer A2 GC-MS Analysis A1->A2 A3 Compound Identification (Spectral Library Matching) A2->A3 A4 Quantification (Internal/External Standards) A3->A4 D1 Statistical Analysis (e.g., t-test, ROC curves) A4->D1 Quantitative Data D2 Biomarker Validation D1->D2 D3 Pathway Analysis D2->D3

Caption: Workflow for biomarker discovery using breath analysis.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Ketone Analogs as Potential Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Heptadecanone and QSAR

This compound is a long-chain aliphatic methyl ketone that has been identified in various natural sources and has demonstrated a range of biological activities, including antimicrobial properties and potential as a biomarker for certain cancers. The exploration of its analogs for enhanced therapeutic potential is a logical step in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates.

Comparative Biological Activities and SAR of Ketone Analogs

Due to the limited specific QSAR data on this compound analogs, this section presents a comparative overview of SAR findings for other classes of ketones with documented antimicrobial and anticancer activities.

Table 1: Comparison of Biological Activities of this compound and Alternative Ketone Analogs

Compound ClassExample Structure/ScaffoldPrimary Biological ActivityKey Structure-Activity Relationship Findings
This compound CH₃(CH₂)₁₄COCH₃Antimicrobial, Potential Cancer BiomarkerLimited public SAR data available. Activity is likely related to its long aliphatic chain and the presence of the ketone group.
α,β-Unsaturated Ketones Cyclopentenone, ChalconesAnticancer, AntimicrobialThe presence of a non-sterically hindered Michael acceptor is often crucial for cytotoxic activity[1]. The conjugated system is a key feature for activity.
β-Diketones and Triketones Curcumin, AcylphloroglucinolsAntimicrobial, AnticancerThe presence of multiple ketone functionalities and the overall molecular shape and electronic properties are important for activity. For some triketones, a C12 side chain showed high activity against MRSA[2].
Ketolides TelithromycinAntibacterialThese are semi-synthetic macrolide derivatives where a 3-keto group replaces a cladinose sugar. Modifications at various positions of the macrolide ring significantly impact antibacterial potency[3].
Quinoxaline Derivatives Substituted quinoxalinesAnticancerThe type and position of substituents on the quinoxaline ring system are critical for activity. Energy dispersive and molecular force field descriptors have been identified as important in some QSAR models.
Xanthone Derivatives Substituted xanthonesAnticancerDescriptors such as dielectric energy, hydroxyl group count, LogP, and solvent-accessible surface area have been shown to correlate with anticancer activity in QSAR models[4][5].

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial and cytotoxic activities of compounds like this compound and its analogs.

3.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without the compound) and negative controls (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizing QSAR and Molecular Relationships

The following diagrams illustrate the general workflow of a QSAR study and the structural comparison of different ketone classes.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation and Application Data Dataset of Molecules with Known Activity Descriptors Calculation of Molecular Descriptors Data->Descriptors Structural Information Split Data Splitting (Training and Test Sets) Descriptors->Split Model QSAR Model Generation (e.g., MLR, PLS, Machine Learning) Split->Model Training Set Validation Model Validation (Internal and External) Model->Validation Test Set Prediction Prediction of Activity for New Compounds Validation->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Ketone_Comparison Heptadecanone This compound Aliphatic Chain Ketone Unsaturated_Ketone α,β-Unsaturated Ketone Conjugated System Michael Acceptor Diketone β-Diketone Two Ketone Groups Potential for Enolization Ketolide Ketolide Macrolide Core 3-Keto Group

Caption: Structural comparison of this compound with other ketone classes.

Conclusion

While direct QSAR studies on this compound analogs are yet to be widely published, the existing body of research on other ketone-containing molecules provides a solid foundation for future investigations. The structure-activity relationships identified for α,β-unsaturated ketones, diketones, and ketolides highlight the importance of features such as Michael acceptors, the number and position of ketone groups, and overall molecular architecture in determining antimicrobial and anticancer efficacy. Future QSAR studies on long-chain aliphatic ketones like this compound will be instrumental in elucidating the specific structural requirements for their biological activities and in designing novel, potent analogs for therapeutic applications. The experimental protocols outlined in this guide provide a standardized framework for the biological evaluation of such compounds.

References

Comparing synthetic 2-Heptadecanone to its naturally occurring counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from synthesis or natural extraction is a critical one. This guide provides an objective comparison of synthetic 2-Heptadecanone and its naturally occurring counterpart, offering insights into their chemical properties, production methods, and potential biological activities. While direct comparative experimental data remains limited in the scientific literature, this document compiles available information and established principles to guide researchers in their selection process.

Data Presentation: Chemical and Physical Properties

This compound, a long-chain methyl ketone, possesses a range of physicochemical properties relevant to its application in research and development. The following table summarizes these properties, which are expected to be identical for both synthetic and pure, natural this compound. However, the purity and impurity profiles often differ based on the source.

PropertySynthetic this compoundNaturally Occurring this compound
Purity Typically high (≥98%), with a well-defined and consistent impurity profile.[1]Purity can be high (≥98%) but may be more variable depending on the source, extraction, and purification methods.[1][2]
Potential Impurities Unreacted starting materials, reagents, catalysts (e.g., heavy metals), by-products of side reactions, and stereoisomers.[1]Other co-extracted natural products (e.g., other ketones, lipids, pigments), and residual extraction solvents.[1][2]
Batch-to-Batch Consistency Generally high due to controlled reaction conditions.[1]Can be more variable due to factors like plant genetics, growing conditions, and extraction efficiency.[1][2]
Molecular Formula C₁₇H₃₄O[3][4][5][6][7][8]C₁₇H₃₄O[3][4][5][6][7][8]
Molecular Weight 254.45 g/mol [3][5][6][7][8]254.45 g/mol [3][5][6][7][8]
Appearance White solid/flakes.[3]Typically a white solid, though the appearance of extracts can vary.
Melting Point 48 °C[9][10]48 °C[9][10]
Boiling Point 318-320 °C at 760 mmHg[3][9][10]318-320 °C at 760 mmHg[3][9][10]
Solubility Insoluble in water; soluble in alcohol.[9]Insoluble in water; soluble in organic solvents used for extraction.[9]

Production Methodologies

The origin of this compound, whether from a laboratory synthesis or extraction from a natural source, dictates its impurity profile and scalability.

Synthetic this compound: Chemical synthesis offers a controlled and reproducible route to high-purity this compound. A common approach involves a two-step process: a Grignard reaction to form the corresponding alcohol, followed by oxidation.

Naturally Occurring this compound: This compound is found in a variety of natural sources, including plants and insects, where it often functions as a semiochemical. Extraction from these sources typically involves solvent extraction followed by purification.

Comparative Biological Activity

While the intrinsic biological activity of a pure molecule is independent of its origin, the presence of impurities in either synthetic or natural preparations can influence experimental outcomes.[2]

AspectSynthetic this compoundNaturally Occurring this compound
Predicted Activity Based on its structure as a long-chain ketone, it is predicted to have antimicrobial and insecticidal properties.The observed biological activity of natural extracts containing this compound is attributed to this compound, but synergistic or antagonistic effects from co-extracted molecules are possible.
Antimicrobial Action The pure compound is expected to exhibit antimicrobial activity, likely through disruption of the bacterial cell membrane.Extracts containing this compound have shown antimicrobial effects. The presence of other bioactive compounds could potentially enhance this activity.
Semiochemical Effects As a pure compound, it can be used to study specific insect behaviors in a controlled manner.Natural blends of semiochemicals, which may include this compound, are often more effective in eliciting a full behavioral response in insects due to the presence of other synergistic compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, extraction, and comparative analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a two-step process involving a Grignard reaction followed by oxidation.

Step 1: Grignard Reaction for the Synthesis of 2-Heptadecanol

This procedure is adapted from the synthesis of similar long-chain alcohols.[11]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether to cover the magnesium. Dissolve 1-bromopentadecane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopentadecane solution to the magnesium. If the reaction does not initiate, add a crystal of iodine. Once initiated, add the remaining 1-bromopentadecane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C. Dissolve acetaldehyde (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain crude 2-heptadecanol. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Oxidation of 2-Heptadecanol to this compound

This is a standard oxidation procedure.

  • Reaction Setup: Dissolve the purified 2-heptadecanol (1.0 equivalent) in dichloromethane in a round-bottom flask. Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Extraction of Naturally Occurring this compound

This protocol describes a general method for extracting this compound from a plant source using Soxhlet extraction, adapted from a procedure for a similar compound.[12]

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction: Place approximately 20-30 g of the powdered plant material into a cellulose thimble and place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with n-hexane. Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip down into the thimble containing the plant material. The extraction process will cycle automatically. Continue the extraction for 6-8 hours.

  • Concentration: After extraction, remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.

  • Purification: The crude extract can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is the definitive analytical technique for identifying and quantifying this compound and assessing its purity.

  • Sample Preparation: Prepare a solution of the synthetic or purified natural this compound in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-MS System Parameters:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

    • MS System Parameters:

      • Ion Source: Electron Impact (EI) at 70 eV.

      • Mass Scan Range: 40-550 amu.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with a known standard. Determine the purity by calculating the peak area percentage of this compound relative to the total peak areas of all components in the chromatogram.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the potential biological interactions and the process of comparison, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_0 Hypothetical Signaling Pathway of this compound Heptadecanone This compound GPCR G-Protein Coupled Receptor (e.g., GPR109A) Heptadecanone->GPCR Binds to HDAC Histone Deacetylase (HDAC) Heptadecanone->HDAC Inhibits Downstream Downstream Signaling (e.g., Inhibition of Lipolysis) GPCR->Downstream Activates Chromatin Chromatin Remodeling & Gene Expression HDAC->Chromatin Affects

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 Experimental Workflow for Comparison Start1 Synthetic This compound Synthesis Chemical Synthesis Start1->Synthesis Start2 Natural Source (e.g., Plant Material) Extraction Soxhlet Extraction Start2->Extraction Purification1 Purification (Column Chromatography) Synthesis->Purification1 Purification2 Purification (Column Chromatography) Extraction->Purification2 Analysis Comparative Analysis Purification1->Analysis Purification2->Analysis GCMS GC-MS Analysis (Purity & Impurity Profile) Analysis->GCMS Bioassay Biological Activity Assay (e.g., Antimicrobial) Analysis->Bioassay Results Data Comparison GCMS->Results Bioassay->Results

Caption: Experimental workflow for comparing synthetic and natural this compound.

Conclusion

The choice between synthetic and naturally occurring this compound depends on the specific research application. Synthetic this compound offers high purity and batch-to-batch consistency, making it ideal for studies requiring a well-defined chemical entity and for establishing structure-activity relationships.[1] Naturally sourced this compound, while potentially more variable in its composition, can be valuable for studies investigating the synergistic effects of multiple co-occurring natural products and for initial explorations of biological activity.[2] A thorough analytical characterization of any this compound sample, regardless of its origin, is essential to ensure the reliability and reproducibility of experimental results.

References

Data Presentation: Hypothetical Inter-laboratory Comparison Results

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of inter-laboratory performance in the quantification of 2-Heptadecanone is crucial for ensuring data reliability and comparability across different research and clinical settings. As a volatile organic compound, the accurate measurement of this compound is essential for its potential applications in diagnostics and metabolic studies. This guide provides a framework for such a comparison, detailing experimental protocols and presenting a hypothetical dataset to illustrate the expected performance of participating laboratories.

It is important to note that, to date, no specific inter-laboratory comparison studies for this compound have been published in the public domain. The data presented herein is therefore hypothetical and serves as a model for how such a study would be designed and its results evaluated, based on established principles of proficiency testing.

The performance of participating laboratories in a hypothetical proficiency test for this compound in a standardized serum matrix is summarized below. The consensus mean from all laboratories was established as the assigned value. Each laboratory's performance was evaluated using a Z-score, calculated based on the consensus mean and a target standard deviation.[1] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Z-score
Lab 01GC-MS10.50.80.5
Lab 02GC-MS9.80.7-0.2
Lab 03LC-MS/MS11.20.91.2
Lab 04GC-MS8.51.1-1.5
Lab 05LC-MS/MS10.10.60.1
Lab 06GC-MS12.01.52.0
Lab 07LC-MS/MS9.50.5-0.5
Lab 08GC-MS7.81.2-2.2

Assigned Value (Consensus Mean): 10.0 µg/mL Target Standard Deviation for Proficiency Assessment: 1.0 µg/mL

Experimental Protocols

Detailed methodologies are crucial for ensuring the comparability of results in an inter-laboratory study. The following are standard protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (for both GC-MS and LC-MS/MS)
  • Internal Standard Spiking : To 100 µL of serum, add an internal standard (e.g., this compound-d4) to a final concentration of 10 µg/mL.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile to the serum sample to precipitate proteins.

  • Vortex and Centrifuge : Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant for analysis.

  • Derivatization (for GC-MS) : To enhance volatility, the supernatant can be derivatized. A common method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride, which targets the ketone group.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (single quadrupole or triple quadrupole).

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection : 1 µL of the prepared sample is injected in splitless mode.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/minute.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode : Selected Ion Monitoring (SIM) for targeted quantification.

    • m/z for this compound: (Target ions to be selected based on fragmentation pattern)

    • m/z for this compound-d4: (Target ions to be selected based on fragmentation pattern)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.

  • Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution :

    • Start at 60% B.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B and re-equilibrate for 3 minutes.

  • Flow Rate : 0.3 mL/minute.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Mode : Multiple Reaction Monitoring (MRM).

    • Precursor > Product ion transition for this compound: (To be determined by infusion)

    • Precursor > Product ion transition for this compound-d4: (To be determined by infusion)

Mandatory Visualizations

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission & Evaluation P1 Preparation of Homogenous this compound Samples P2 Packaging and Labeling P1->P2 P3 Distribution to Participating Laboratories P2->P3 L1 Sample Receipt and Acknowledgment P3->L1 L2 Analysis using Pre-defined Protocol L1->L2 L3 Data Recording and Internal QA/QC L2->L3 S1 Submission of Results to Coordinating Body L3->S1 S2 Statistical Analysis (e.g., Z-score calculation) S1->S2 S3 Generation of Performance Report S2->S3

Caption: Workflow of an Inter-laboratory Comparison Study.

G cluster_sample Sample-related cluster_method Method-related cluster_instrument Instrument-related center Measurement Variability S1 Matrix Effects center->S1 S2 Analyte Stability center->S2 S3 Sample Homogeneity center->S3 M1 Protocol Adherence center->M1 M2 Calibration Accuracy center->M2 M3 Choice of Internal Standard center->M3 M4 Derivatization Efficiency center->M4 I1 Instrument Sensitivity center->I1 I2 GC/LC Separation center->I2 I3 MS Detector Performance center->I3

References

The Multifaceted Role of 2-Heptadecanone in Insect Pheromone Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Heptadecanone, a saturated methyl ketone, has been identified as a significant semiochemical in the chemical communication systems of various insect species. Its role, however, is not uniform, ranging from a critical component of sex pheromones to a defensive deterrent. This guide provides a comparative analysis of the function of this compound in the pheromone blends of specific insects, supported by experimental data and detailed methodologies for key analytical techniques.

Comparative Analysis of this compound's Role

The following table summarizes the known roles and effects of this compound in different insect species, providing a snapshot of its diverse functions in insect communication.

Insect SpeciesOrderFamilyRole of this compoundPheromone Blend Composition (where known)Behavioral ResponseKey Experimental Data
Campoletis chlorideae (Parasitoid Wasp)HymenopteraIchneumonidaeFemale Sex PheromoneTetradecanal (14:Ald) and this compound (2-Hep) in a 1:4.6 ratio.[1][2][3]Attraction of males; essential for courtship and copulation.[1][3]Strong male antennal responses in GC-EAD; knockdown of the specific odorant receptor (CchlOR47) abolishes attraction.[1][2][3]
Lasius niger (Black Garden Ant)HymenopteraFormicidaeDeterrentEmitted from nematode-infected Galleria mellonella larvae, along with hexadecanal.[4]Avoidance of food sources spiked with the compound.[4]In two-choice bioassays, ants visited control solutions 6.8 times more often than those with this compound.[4]
Apis mellifera (Honey Bee)HymenopteraApidaeAlarm Pheromone (as 2-Heptanone)A component of the mandibular alarm pheromone.Repels predatory insects and can act as a local anaesthetic on pests like Varroa mites.Exposure to 2-Heptanone can decrease responsiveness to sucrose in a defensive context.[5]
Drosophila melanogaster (Fruit Fly)DipteraDrosophilidaePutative Cuticular Hydrocarbon (CHC)Found in the complex mixture of CHCs on the cuticle, which act as contact pheromones. Specific role and concentration of this compound are not well-defined.[6][7][8][9]CHCs are involved in mate recognition and courtship stimulation.GC-MS analysis of cuticular extracts has identified a wide range of hydrocarbons.[10][11]
Cochliomyia hominivorax (New World Screwworm Fly)DipteraCalliphoridaeNot a primary identified pheromone componentSex pheromones are primarily long-chain secondary alcohol acetates and a related ketone.[12][13]Ketones have been tested for their efficacy as contact mating stimulants.[12][13]Bioassays with various ketones have been conducted to observe copulatory responses.[13]

Experimental Protocols

The identification and verification of pheromone components rely on a combination of sophisticated analytical and behavioral assays. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Pheromone Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is fundamental for identifying and quantifying the chemical components of an insect's pheromone blend.

  • Sample Preparation:

    • Gland Dissection: Pheromone glands are carefully dissected from the insect under a microscope.[14]

    • Solvent Extraction: The dissected glands are immersed in a small volume of a non-polar solvent, typically hexane, for a set period (e.g., 30 minutes) to extract the chemical compounds.[14]

    • Headspace Analysis (for volatile pheromones):

      • Solid-Phase Microextraction (SPME): An SPME fiber is exposed to the headspace above the insect or its glands in a sealed vial. Volatile compounds adsorb to the fiber.[14]

      • Aeration: Air is drawn over the insect, and the volatiles are trapped on an adsorbent material. The trapped compounds are then eluted with a solvent.

  • GC-MS Analysis:

    • Injection: A small volume of the extract or the desorbed compounds from the SPME fiber is injected into the GC.

    • Separation: The GC separates the different chemical components based on their volatility and interaction with the column's stationary phase.

    • Detection and Identification: The separated components enter the MS, which bombards them with electrons, causing them to fragment. The resulting mass spectrum (a pattern of fragment masses) is unique to each compound and is compared to a library of known spectra for identification.[14]

    • Quantification: By adding a known amount of an internal standard to the sample before extraction, the quantity of each pheromone component can be accurately determined.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Gland Pheromone Gland Dissection Solvent Solvent Extraction (e.g., Hexane) Gland->Solvent SPME Headspace SPME (Volatiles) Gland->SPME GC Gas Chromatography (Separation) Solvent->GC Inject Extract SPME->GC Thermal Desorption MS Mass Spectrometry (Identification & Quantification) GC->MS Library Spectral Library Comparison MS->Library Results Results Library->Results Identified & Quantified Pheromone Components

GC-MS Workflow for Pheromone Analysis.
Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a rapid screening tool for behaviorally active compounds.[15][16][17][18]

  • Antenna Preparation:

    • An antenna is carefully excised from a live, immobilized insect.[15]

    • The antenna is mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base. Conductive gel is often used to ensure a good electrical connection.[15][16]

  • Stimulus Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • The test compound (e.g., this compound) is dissolved in a solvent and applied to a piece of filter paper, which is then placed in a Pasteur pipette.

    • A puff of air is passed through the pipette, delivering the odor stimulus into the continuous airstream and over the antenna.

  • Data Recording and Analysis:

    • The change in electrical potential between the two electrodes upon stimulation is amplified and recorded as an EAG response.

    • The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated by the compound.

EAG_Workflow cluster_Prep Preparation cluster_Stimulation Stimulation cluster_Recording Recording & Analysis Insect Immobilize Insect Antenna Excise Antenna Insect->Antenna Mount Mount Antenna on Electrodes Antenna->Mount Puff Deliver Odor Puff Airflow Continuous Airflow Airflow->Puff Odor Prepare Odor Stimulus Odor->Puff Amplify Amplify Signal Record Record EAG Response Amplify->Record Analyze Analyze Amplitude Record->Analyze Response Response Analyze->Response Antennal Response Data

EAG Experimental Workflow.
Behavioral Bioassays

Behavioral assays are crucial for determining the biological function of a candidate pheromone component.

  • Y-Tube Olfactometer:

    • A Y-shaped glass tube is used to present an insect with a choice between two air streams.[1][14][19]

    • One arm of the "Y" carries a stream of air passed over the test compound (e.g., this compound), while the other arm carries a control stream (e.g., solvent only).[1][14]

    • An insect is introduced at the base of the "Y," and its choice of which arm to enter is recorded. A significant preference for the arm with the test compound indicates attraction.[1][14]

  • Wind Tunnel Assay:

    • A wind tunnel provides a more naturalistic setting to observe an insect's flight behavior in response to an odor plume.[2][3][15]

    • A laminar flow of air is created in the tunnel, and the test compound is released from a point source at the upwind end, creating an odor plume.[2][15]

    • An insect is released at the downwind end of the tunnel, and its flight path is observed and recorded. Behaviors such as taking flight, upwind flight, casting (zigzagging flight), and landing at the source are quantified to assess attraction.[15][20]

PheromoneSignaling Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding in sensillar lymph OR Odorant Receptor (OR) + Orco OBP->OR Transport to receptor Neuron Olfactory Receptor Neuron OR->Neuron Ion channel opening Brain Antennal Lobe of Brain Neuron->Brain Signal transduction Behavior Behavioral Response (Attraction, Courtship, etc.) Brain->Behavior Signal processing

Generalized Pheromone Signaling Pathway.

Conclusion

The available data clearly indicate that this compound is a versatile semiochemical in the insect world. Its role as a key sex pheromone component in the parasitoid wasp Campoletis chlorideae highlights its importance in reproductive success. Conversely, its function as a deterrent in the ant Lasius niger demonstrates its utility in defense and interspecific communication. While its presence in the cuticular hydrocarbon profiles of other insects like Drosophila melanogaster is noted, further research is required to elucidate its specific behavioral significance in these species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the role of this compound and other semiochemicals in a wider range of insect species, contributing to a deeper understanding of insect chemical ecology and the development of novel pest management strategies.

References

Unveiling 2-Heptadecanone: A Potential Diagnostic Biomarker in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, non-invasive diagnostic biomarkers is a paramount objective in the fight against cancer. Among the myriad of candidates, the volatile organic compound (VOC) 2-Heptadecanone has emerged as a promising, albeit not yet fully validated, biomarker, particularly in the context of gastric cancer. This guide provides a comprehensive statistical analysis of this compound's potential as a diagnostic tool, comparing its performance with established and emerging biomarkers, and detailing the experimental protocols essential for its detection.

Recent studies have highlighted a significant alteration in the metabolic landscape of cancer cells, particularly an upregulation of fatty acid synthesis.[1][2] This metabolic reprogramming can lead to the production and emission of specific VOCs, including ketones like this compound, which can be detected in bodily fluids such as breath.[3] The presence and concentration of these compounds offer a potential window into the underlying pathology, paving the way for non-invasive diagnostic approaches.

Comparative Diagnostic Performance

While research into this compound as a standalone biomarker is still in its early stages, studies on panels of VOCs that include similar compounds have shown promising results. A study on a Colombian population with gastric cancer identified a panel of six VOCs, including the long-chain alkanes hexadecane and octadecane, which are structurally related to this compound. This panel demonstrated a high diagnostic accuracy.[3][4]

For a comprehensive comparison, it is essential to evaluate the performance of this compound against existing and other novel biomarkers for gastric cancer. The following table summarizes the diagnostic performance of various biomarkers. It is important to note that direct comparative studies involving this compound are currently lacking in the published literature.

Biomarker(s)MethodSample TypeSensitivity (%)Specificity (%)AUCPopulation/Study
Volatile Organic Compound Panel (including hexadecane and octadecane)GC-MS & Chemical Gas SensorBreath100930.97 (Accuracy)Colombian patients with gastric cancer[3][4][5]
Six-Metabolite Panel (2,6-dihydroxybenzoic acid, cysteine s-sulfate, isovalerylcarnitine, etc.)UPLC-MSPlasma86.3 - 92.5-0.920 - 0.951Multicenter study on gastric cancer[6]
Serological Biomarkers (Omp and HP0305)Multiplex SerologySerum--0.751Individuals with precancerous gastric lesions[7][8][9]
Established Tumor Markers (CEA, CA19-9, CA72-4)ImmunoassaySerumLow (often < 20% for early stage)Variable-General use in gastric cancer screening

Experimental Protocols

The gold standard for the analysis of volatile organic compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds in a complex mixture.

Experimental Protocol: Breath Analysis of this compound by GC-MS

This protocol is a representative methodology adapted from studies on VOC analysis in breath for cancer detection.[3][10]

1. Breath Sample Collection:

  • Patients should be in a fasting state for at least 4 hours to minimize the influence of food-derived VOCs.

  • Collect alveolar breath, which is rich in endogenous VOCs, using a specialized collection device (e.g., Tedlar bags, thermal desorption tubes).

  • Ensure that ambient air contamination is minimized during collection.

2. Sample Pre-concentration:

  • Use thermal desorption (TD) tubes packed with a sorbent material (e.g., Tenax® TA) to trap and concentrate the VOCs from the breath sample.

  • A specific volume of breath is passed through the tube.

3. GC-MS Analysis:

  • Thermal Desorption: The TD tube is heated in a thermal desorber, and the trapped VOCs are released and transferred to the GC column.

  • Gas Chromatography (GC):

    • Column: Use a non-polar or mid-polar capillary column (e.g., SLB-5ms) suitable for separating a wide range of VOCs.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to identify all detectable compounds. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of this compound if a standard is available.

4. Data Analysis:

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention time with a reference standard or a spectral library (e.g., NIST).

  • Quantification: Quantify the amount of this compound by integrating the peak area of its characteristic ions. Use an internal standard for more accurate quantification.

  • Statistical Analysis: Compare the levels of this compound between cancer patients and a control group using appropriate statistical tests (e.g., t-test, Mann-Whitney U test). Develop a receiver operating characteristic (ROC) curve to evaluate its diagnostic accuracy.

Visualizing the Workflow and Underlying Biology

To better understand the process of this compound biomarker analysis and its biological origins, the following diagrams have been created using the DOT language.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_output Result Patient Patient (Fasting) Breath_Collection Alveolar Breath Collection Patient->Breath_Collection Preconcentration Thermal Desorption (Pre-concentration) Breath_Collection->Preconcentration GC_MS GC-MS Analysis Preconcentration->GC_MS Data_Analysis Data Processing & Statistical Analysis GC_MS->Data_Analysis Biomarker_Quantification This compound Quantification Data_Analysis->Biomarker_Quantification Diagnostic_Evaluation Diagnostic Performance Evaluation (Sensitivity, Specificity, AUC) Biomarker_Quantification->Diagnostic_Evaluation

Experimental workflow for this compound biomarker analysis.

Signaling_Pathway cluster_cell Gastric Cancer Cell cluster_input Metabolic Inputs cluster_pathway Altered Metabolism cluster_output Metabolic Outputs Glucose Glucose Glycolysis Upregulated Glycolysis Glucose->Glycolysis Fatty_Acids Fatty Acids De_Novo_FAS De Novo Fatty Acid Synthesis Fatty_Acids->De_Novo_FAS Fatty_Acid_Oxidation Fatty Acid β-Oxidation Fatty_Acids->Fatty_Acid_Oxidation Acetyl_CoA Acetyl-CoA Glycolysis->Acetyl_CoA De_Novo_FAS->Acetyl_CoA Fatty_Acid_Oxidation->Acetyl_CoA Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Heptadecanone This compound Ketone_Bodies->Heptadecanone Further Metabolism

Metabolic pathway leading to this compound production.

Conclusion

The statistical analysis of this compound as a diagnostic biomarker for gastric cancer is a field of active research with considerable potential. While direct clinical validation with robust statistical power is still needed, the existing evidence, coupled with our understanding of cancer cell metabolism, strongly suggests its promise as a non-invasive diagnostic tool. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and validate the clinical utility of this compound. Future studies should focus on large-scale clinical trials to establish definitive sensitivity, specificity, and AUC values, and to compare its performance directly with other biomarkers. Such efforts will be crucial in translating this promising biomarker from the laboratory to clinical practice.

References

Comparative study of different ionization techniques for 2-Heptadecanone mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ionization Method for the Analysis of 2-Heptadecanone.

The selection of an appropriate ionization technique is a critical step in the mass spectrometric analysis of any analyte, including the long-chain aliphatic ketone, this compound. The choice of ionization method profoundly influences the resulting mass spectrum, dictating the extent of fragmentation and the observation of the molecular ion. This guide provides a comparative overview of different ionization techniques for the mass spectrometry of this compound, supported by experimental data where available and established principles of mass spectrometry for ketones.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and expected outcomes for the analysis of this compound using various ionization techniques.

Ionization TechniqueIonization TypeTypical FragmentationMolecular Ion (M+)Key Strengths for this compound Analysis
Electron Ionization (EI) HardExtensive, predictable fragmentationOften weak or absentProvides detailed structural information through characteristic fragmentation patterns.
Chemical Ionization (CI) SoftMinimal fragmentationAbundant [M+H]+Excellent for unambiguous molecular weight determination.
Electrospray Ionization (ESI) SoftVery little to no fragmentationAbundant [M+H]+ or [M+Na]+Suitable for samples in solution and can be coupled with liquid chromatography.
Matrix-Assisted Laser Desorption/Ionization (MALDI) SoftMinimal fragmentationAbundant [M+H]+ or [M+Na]+Ideal for high-throughput analysis and imaging of samples from solid-phase.

Experimental Data: Electron Ionization (EI) of this compound

The most readily available experimental data for the mass spectrometry of this compound is its electron ionization (EI) mass spectrum, sourced from the NIST WebBook.[1][2][3][4][5]

Molecular Formula: C₁₇H₃₄O[1][2][3][4] Molecular Weight: 254.45 g/mol [1][2][3][4]

The EI mass spectrum of this compound is characterized by significant fragmentation. The major fragmentation pathway for ketones under EI is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[6][7] This results in the formation of stable acylium ions. Another common fragmentation mechanism is the McLafferty rearrangement.[7]

Observed Fragments in the EI Mass Spectrum of this compound:

m/zRelative IntensityProposed Fragment Ion
43100% (Base Peak)[CH₃CO]⁺ (Acylium ion from α-cleavage)
58~40%[C₃H₆O]⁺• (Product of McLafferty rearrangement)
71~30%[C₄H₇O]⁺ (Acylium ion from cleavage at the other side of the carbonyl)
254Low[C₁₇H₃₄O]⁺• (Molecular ion)

Comparative Analysis of Ionization Techniques

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons.[8] This leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For this compound, the EI spectrum is dominated by fragments resulting from α-cleavage and McLafferty rearrangement, making it highly useful for structural elucidation.[6][7] However, the molecular ion peak is often of low intensity or entirely absent, which can be a limitation for molecular weight confirmation.

Chemical Ionization (CI)

In contrast to EI, Chemical Ionization (CI) is a "soft" ionization technique.[9] It uses a reagent gas (e.g., methane, isobutane, or ammonia) to produce reagent ions that then ionize the analyte molecules through proton transfer or adduction.[10] This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation. For this compound, CI would be expected to produce an abundant protonated molecule, [M+H]⁺, at m/z 255. This makes CI an excellent choice when the primary goal is to determine the molecular weight of the compound.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is another soft ionization method that is particularly well-suited for analytes that are already in solution.[9][11] A high voltage is applied to a liquid sample to create an aerosol, and solvent evaporation leads to the formation of charged analyte ions.[11] For this compound, which is a relatively non-polar molecule, derivatization might be necessary to enhance ionization efficiency in ESI.[12] However, if ionized successfully, ESI would produce predominantly protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). ESI is the ionization source of choice for coupling with liquid chromatography (LC-MS).[13][14]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is ideal for analyzing samples from a solid phase.[9][15] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.[15][16] For this compound, MALDI would be expected to produce primarily singly charged ions, such as [M+H]⁺ or [M+Na]⁺. MALDI is a high-throughput technique and is also used for mass spectrometry imaging.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.

  • Electron Energy: Standard electron energy of 70 eV is used to induce ionization and fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detector records the abundance of each ion.

Chemical Ionization (CI) Mass Spectrometry
  • Sample Introduction: Similar to EI, the sample is introduced via GC or a direct insertion probe.

  • Reagent Gas: A reagent gas such as methane, isobutane, or ammonia is introduced into the ion source at a pressure of approximately 1 torr.

  • Ion Source: The reagent gas is first ionized by electron impact, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent ions which in turn ionize the analyte.

  • Mass Analysis and Detection: Similar to EI.

Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: this compound is dissolved in a solvent system compatible with ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Sample Infusion: The sample solution is infused into the ESI source at a flow rate of a few microliters per minute.

  • ESI Source Parameters:

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas: Nitrogen is used to assist in droplet formation.

    • Drying Gas: Heated nitrogen is used to evaporate the solvent from the droplets.

  • Mass Analysis and Detection: Similar to other techniques.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
  • Sample Preparation: The analyte is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) in a suitable volatile solvent. A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals of the analyte and matrix.

  • Laser Desorption/Ionization: The sample spot is irradiated with a pulsed laser (e.g., a nitrogen laser at 337 nm). The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte.

  • Mass Analyzer: MALDI is most commonly coupled with a time-of-flight (TOF) mass analyzer.

  • Detection: Ions are detected at the end of the flight tube.

Mandatory Visualizations

Mass_Spectrometry_Workflow cluster_sample Sample Introduction cluster_ionization Ionization Source cluster_analysis Mass Analysis cluster_detection Data Acquisition Sample This compound Introduction GC / LC / Probe / Plate Sample->Introduction Ionization Ionization (EI, CI, ESI, MALDI) Introduction->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum Ionization_Technique_Comparison cluster_hard Hard Ionization cluster_soft Soft Ionization Analyte This compound EI Electron Ionization (EI) Analyte->EI CI Chemical Ionization (CI) Analyte->CI ESI Electrospray Ionization (ESI) Analyte->ESI MALDI MALDI Analyte->MALDI EI_Outcome Extensive Fragmentation (Structural Information) EI->EI_Outcome Soft_Outcome Minimal Fragmentation (Molecular Weight Confirmation) CI->Soft_Outcome ESI->Soft_Outcome MALDI->Soft_Outcome

References

Safety Operating Guide

Proper Disposal of 2-Heptadecanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the proper disposal of 2-Heptadecanone, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although it may not be classified as acutely hazardous, all laboratory chemicals should be treated with caution.[1]

  • Personal Protective Equipment (PPE): Always wear standard personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[2][3]

  • Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of any dust or vapors.[2]

  • Spill Response: For small spills, sweep up the solid material, place it in a sealed bag or container, and hold it for waste disposal.[4] Avoid creating dust.[2][4] Ventilate the area and wash the spill site after the material has been collected.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured process that begins with waste characterization and ends with compliant disposal managed by your institution's safety personnel.

Step 1: Waste Characterization

The primary and most critical step is to determine if the this compound waste is classified as hazardous.[1] This determination is the legal responsibility of the person generating the waste.[1]

  • Consult the Safety Data Sheet (SDS): The SDS for this compound provides key physical and chemical properties.[4] While it may only be listed as a potential irritant, its properties must be evaluated against hazardous waste criteria (Ignitability, Corrosivity, Reactivity, Toxicity).[5][6]

  • Assess Ignitability: this compound has a flash point of approximately 80.56 °C (177 °F).[7] Wastes with a flash point below 60 °C (140 °F) are typically considered ignitable hazardous waste.[5] While this compound is above this threshold, institutional or local regulations may be more stringent.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive resource for waste characterization.[1] They will provide guidance based on federal, state, and local regulations to ensure complete and accurate classification.[8] Unless explicitly confirmed by EHS to be non-hazardous, all waste chemicals should be treated as hazardous.[9]

Step 2: Waste Collection and Segregation

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10][11] Since this compound is a solid at room temperature, a wide-mouth container is recommended.

  • Segregate Waste: Do not mix this compound with other chemical waste streams unless directed by your EHS department.[11] It should be kept separate from incompatible materials, such as strong oxidizing agents.[4][11]

  • Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or putting it in the regular trash.[1][12] Evaporation is not an acceptable method of disposal.[9][13]

Step 3: Labeling and Storage

  • Clear and Accurate Labeling: The waste container must be clearly labeled. The label should include the full chemical name ("this compound") and the words "Hazardous Waste" (or as otherwise directed by your EHS department).[1][11]

  • Designated Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[5][11] The container must remain closed except when adding waste.[9][11]

  • Safe Storage Conditions: Keep the container away from heat, sunlight, and any potential sources of ignition.[4][10]

Step 4: Arranging for Final Disposal

  • Request Pickup: Once the waste container is nearly full (typically ¾ full) or has been stored for the maximum allowable time (often 6 to 12 months), submit a hazardous waste pickup request to your institution's EHS or hazardous waste management group.[5][9][13]

  • Licensed Disposal: Your EHS department will manage the transport of the waste to a licensed treatment, storage, and disposal facility (TSDF), ensuring "cradle-to-grave" management in compliance with all regulations.[1][14]

Step 5: Empty Container Disposal

  • Decontamination: A container that held this compound can typically be disposed of as regular trash after it has been thoroughly emptied, leaving as little residue as possible.[9]

  • Deface Labels: Before disposal, all hazardous chemical labels must be completely removed or defaced to prevent confusion.[9][13]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the handling and disposal of this compound and general laboratory waste procedures.

Property / RegulationValue / GuidelineSource(s)
Physical Properties
Physical StateSolid (White flakes/plates)[4][6]
Melting Point47 - 50 °C[4]
Boiling Point320 °C[4]
Flash Point80.56 °C (177 °F)[7]
Water Solubility2.5 mg/L (at 25 °C)[4]
Regulatory & Safety Guidelines
EPA Ignitability CriterionFlash Point < 60 °C (140 °F)[5]
SAA Maximum Volume55 gallons (for non-acutely hazardous waste)[5]
SAA Maximum Storage TimeUp to 12 months (institution-specific)[5][11]

Disposal Workflow for this compound

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal gen Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe assess Step 1: Characterize Waste (Consult SDS and EHS) ppe->assess collect Step 2: Collect in Compatible, Sealed Container assess->collect label_waste Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) collect->label_waste store Step 4: Store in Designated Satellite Accumulation Area (SAA) label_waste->store request Step 5: Request Pickup from EHS (When full or time limit reached) store->request Container full or time limit reached pickup EHS Collects Waste request->pickup dispose Transport to Licensed Disposal Facility pickup->dispose

Caption: Workflow for the safe disposal of this compound from generation to final disposal.

References

Essential Safety and Logistics for Handling 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Heptadecanone. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe and compliant laboratory environment.

Hazard Overview and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the OSHA 2012 Hazard Communication Standard, it is imperative to handle it with the caution accorded to all laboratory chemicals.[1] Direct contact with the skin and eyes should be avoided, and inhalation of dust or vapors should be minimized.[2][3]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/MaterialPurpose
Eye Protection Safety glasses with side shields or safety gogglesANSI Z87.1 certified / EN 166To protect eyes from splashes or dust.[1][2]
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or PVCTo prevent skin contact.[1][3]
Body Protection Laboratory coatStandard cotton or synthetic blendTo protect clothing and skin from spills.[1][3]
Respiratory Protection Not generally required under normal use with adequate ventilation.N/ARecommended if generating dust or aerosols in a poorly ventilated area.[1][3]
Quantitative Data Summary

Occupational exposure limits for this compound have not been established by major regulatory agencies such as OSHA, NIOSH, or ACGIH.[4][5][6][7]

Data PointValueSource
OSHA PEL Not Established[5]
NIOSH REL Not Established[6][7]
ACGIH TLV Not Established[4]
Flash Point 80 °C (176 °F)[8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

1. Preparation:

  • Ensure a clean and well-ventilated work area, preferably within a chemical fume hood if there is a potential for generating dust or aerosols.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use only non-sparking tools, especially when working with larger quantities, to prevent ignition sources.[9]

  • Keep the container tightly closed when not in use and store it in a cool, dry place.[3]

3. Cleanup:

  • In case of a small spill, sweep up the solid material, taking care to avoid raising dust, and place it in a suitable, labeled container for disposal.[3]

  • Ventilate the area of the spill and wash the spill site after the material pickup is complete.[3]

  • Remove and properly dispose of contaminated PPE.

  • Thoroughly wash hands with soap and water after handling.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • The first step is to determine if the this compound waste is considered hazardous under federal, state, and local regulations. This is the responsibility of the waste generator.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.

2. Non-Hazardous Disposal (if applicable):

  • Even if characterized as non-hazardous, do not dispose of this compound down the drain.[10]

  • Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.

3. Hazardous Disposal:

  • If the waste is determined to be hazardous (e.g., due to contamination with other hazardous materials), it must be handled and disposed of in accordance with all applicable hazardous waste regulations.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name, and any relevant hazard warnings.[10]

  • Store hazardous waste in a designated, secure area.

  • Arrange for pickup and disposal by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF). Your EHS department will typically manage this process.[10]

4. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Follow institutional guidelines for the disposal of empty chemical containers.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation B Don Appropriate PPE A->B Proceed C Handling in Ventilated Area B->C Proceed D Cleanup of Work Area C->D After Use E Waste Characterization D->E Generate Waste F Hazardous Waste? E->F Determine I Consult EHS for Guidance E->I G Follow Hazardous Waste Disposal Protocol F->G Yes H Follow Non-Hazardous Chemical Waste Protocol F->H No F->I J Document Disposal G->J Complete H->J Complete

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.